molecular formula C12H10N2 B146024 4,4'-Vinylenedipyridine CAS No. 13362-78-2

4,4'-Vinylenedipyridine

Cat. No.: B146024
CAS No.: 13362-78-2
M. Wt: 182.22 g/mol
InChI Key: MGFJDEHFNMWYBD-OWOJBTEDSA-N
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Description

4,4'-Vinylenedipyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11470. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]pyridine
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InChI

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+
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InChI Key

MGFJDEHFNMWYBD-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2
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Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CC=NC=C2
Source PubChem
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Molecular Formula

C12H10N2
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DSSTOX Substance ID

DTXSID201014763
Record name trans-4,4'-Vinylenedipyridine
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Molecular Weight

182.22 g/mol
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Physical Description

Tan crystalline powder; [Acros Organics MSDS]
Record name trans-1,2-Bis(4-pyridyl)ethylene
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CAS No.

13362-78-2, 1135-32-6
Record name trans-1,2-Bis(4-pyridyl)ethylene
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Record name 1,2-Di(4-pyridyl)ethylene
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Record name Pyridine, 4,4'-(1E)-1,2-ethenediylbis-
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Record name Pyridine, 4,4'-(1E)-1,2-ethenediylbis-
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Record name trans-4,4'-Vinylenedipyridine
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Record name trans-4,4'-vinylenedipyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS Number 13362-78-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, conjugated organic compound that has garnered significant interest in various fields of chemical and materials science. Its unique structure, featuring two pyridine rings linked by a vinylene bridge, imparts favorable electronic and coordination properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on aspects relevant to researchers and professionals in drug development.

Core Properties

The physicochemical properties of this compound are crucial for its application in synthesis and materials design. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 13362-78-2[1][2]
Molecular Formula C₁₂H₁₀N₂[1][3]
Molecular Weight 182.22 g/mol [1][3]
Appearance Light brown or tan crystalline powder[1][4]
Melting Point 148-152 °C[1][4]
Boiling Point 334.1 ± 11.0 °C (Predicted)[5]
Density 1.145 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in chloroform and methanol.[5]
¹H NMR (400 MHz, CDCl₃) δ 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-)[1]
LogP 2.647 (Calculated)[6]
pKa 5.50 ± 0.26 (Predicted)[5]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for the aromatic protons on the pyridine rings and the vinylic protons, confirming the trans configuration of the double bond.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=C stretching of the vinylene group and the C=N and C=C stretching vibrations of the pyridine rings.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in solution exhibits absorption bands corresponding to the π-π* transitions of the conjugated system. The NIST Chemistry WebBook provides access to the UV/Visible spectrum for this compound.[7]

  • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound. The NIST Chemistry WebBook provides access to the mass spectrum (electron ionization) for this compound.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which involves the coupling of a phosphorus ylide with an aldehyde.[8][9][10] A general procedure is outlined below.

Reaction: Wittig Reaction

Reactants:

  • Triphenyl(4-pyridinylmethyl)phosphonium chloride

  • 4-Pyridinecarboxaldehyde

  • Strong base (e.g., Sodium hydroxide)

  • Solvent (e.g., Dichloromethane)

Experimental Procedure:

  • Suspend triphenyl(4-pyridinylmethyl)phosphonium chloride in dichloromethane in an Erlenmeyer flask.

  • Stir the suspension for 5 minutes.

  • Add 4-pyridinecarboxaldehyde to the suspension while stirring.

  • Slowly add a cold aqueous solution of sodium hydroxide to the flask.

  • Allow the reaction mixture to stir for 30 minutes.

  • Transfer the resulting solution to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by crystallization.

Purification:

The crude product can be purified by recrystallization from water (1.6 g/100 mL at 100 °C).[1]

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: Prepare Reactants reactants Triphenyl(4-pyridinylmethyl)phosphonium chloride + 4-Pyridinecarboxaldehyde + NaOH (aq) in Dichloromethane start->reactants reaction Wittig Reaction (Stir for 30 min) reactants->reaction extraction Work-up: Separatory Funnel Extraction with Dichloromethane reaction->extraction drying Drying of Organic Layer (Anhydrous MgSO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification: Recrystallization from Water evaporation->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

While this compound itself is primarily used as a building block in coordination chemistry and materials science, its derivatives and metal complexes have shown potential in areas relevant to drug development.[4][11]

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound is a versatile ligand for the construction of coordination polymers and MOFs.[4][11] The rigid nature of the ligand and the presence of two nitrogen donor atoms allow for the formation of well-defined, porous structures. These materials have potential applications in gas storage, catalysis, and as platforms for drug delivery. Silver coordination polymers of this compound have been investigated for anion exchange, which could be relevant for the sequestration of pollutants.[12]

Potential in Medicinal Chemistry

Pyridine derivatives are a common scaffold in many biologically active compounds and approved drugs.[13][14] The vinylenedipyridine moiety can be considered a bioisostere of other linking groups in drug molecules.

  • Anticancer Agents: Metal complexes incorporating pyridine-containing ligands have been extensively studied for their anticancer properties.[15][16][17][18] The ligands can modulate the electronic properties and reactivity of the metal center, influencing their interaction with biological targets such as DNA and proteins. While direct studies on the anticancer activity of this compound complexes are not abundant, the broader class of pyridine-metal complexes shows promise.

  • Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors.[13][14][19][20] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The development of novel pyridine-based ligands is an active area of research for the discovery of new kinase inhibitors.

Diagram: Potential Application in Kinase Inhibition

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand This compound Derivative kinase Target Kinase (e.g., in a cancer signaling pathway) ligand->kinase Binds to active site inhibition Inhibition atp ATP substrate Substrate Protein phosphorylation Phosphorylation product Phosphorylated Substrate cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) product->cellular_response inhibition->phosphorylation phosphorylation->product

Caption: Hypothetical mechanism of kinase inhibition by a this compound derivative.

Safety and Handling

This compound is classified as an irritant.[5][21] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[21]

Conclusion

This compound is a valuable compound with well-defined physicochemical properties and established synthetic routes. Its primary applications lie in the fields of coordination chemistry and materials science. While direct applications in drug development are not yet established, the broader importance of the pyridine scaffold in medicinal chemistry suggests that derivatives and metal complexes of this compound may hold potential for the development of novel therapeutic agents, particularly in the areas of anticancer drugs and kinase inhibitors. Further research into the biological activity of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis of trans-1,2-bis(4-pyridyl)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to trans-1,2-bis(4-pyridyl)ethylene, a versatile building block in supramolecular chemistry and a key ligand in the development of coordination polymers with applications in drug delivery and materials science. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction workflows for the most prevalent synthetic methodologies.

Introduction

trans-1,2-bis(4-pyridyl)ethylene, also known as 4,4'-bpe, is a rigid, linear bidentate ligand widely employed in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its ability to form extended structures through coordination with metal ions has led to its use in diverse applications, including gas storage, catalysis, and as a scaffold in the design of novel drug delivery systems. The trans geometry of the central ethylene unit provides a linear extension, which is crucial for the predictable assembly of desired supramolecular architectures. This guide focuses on the chemical synthesis of this important molecule, providing researchers with the necessary information to select and perform the most suitable synthesis for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of trans-1,2-bis(4-pyridyl)ethylene can be achieved through several established organic reactions. The choice of method often depends on factors such as desired yield, scalability, availability of starting materials, and tolerance to functional groups. The following table summarizes the quantitative data for the most common synthetic routes.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Wittig Reaction 4-pyridinecarboxaldehyde, (4-pyridylmethyl)triphenylphosphonium chlorideSodium hydroxide (NaOH)Dichloromethane (CH2Cl2) / WaterRoom Temperature0.5~50-70[1]
Heck Reaction 4-vinylpyridine, 4-bromopyridinePalladium(II) acetate (Pd(OAc)2), Tri(o-tolyl)phosphineTriethylamine (Et3N)10024~60-80[2]
Horner-Wadsworth-Emmons Reaction 4-pyridinecarboxaldehyde, Diethyl (4-pyridylmethyl)phosphonateSodium hydride (NaH)Tetrahydrofuran (THF)Room Temperature2-4~70-90[3]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. In this case, 4-pyridinecarboxaldehyde is reacted with the ylide generated from (4-pyridylmethyl)triphenylphosphonium chloride.

a) Preparation of (4-pyridylmethyl)triphenylphosphonium chloride:

  • In a round-bottom flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equiv.) and triphenylphosphine (1 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture at 80-90 °C for 4-6 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain the phosphonium salt.

b) Synthesis of trans-1,2-bis(4-pyridyl)ethylene:

  • Suspend (4-pyridylmethyl)triphenylphosphonium chloride (1 equiv.) and 4-pyridinecarboxaldehyde (1 equiv.) in a biphasic solvent system of dichloromethane and water.

  • Add a solution of sodium hydroxide (2-3 equiv.) in water dropwise to the vigorously stirred mixture at room temperature.

  • Continue stirring for 30 minutes. The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water and then with a small amount of cold dichloromethane to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure trans-1,2-bis(4-pyridyl)ethylene as a white to pale yellow crystalline solid.[1]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of trans-1,2-bis(4-pyridyl)ethylene, 4-vinylpyridine is coupled with a 4-halopyridine.

a) General Procedure:

  • To a sealed tube, add 4-bromopyridine hydrochloride (1 equiv.), 4-vinylpyridine (1.2 equiv.), palladium(II) acetate (0.02-0.05 equiv.), a phosphine ligand such as tri(o-tolyl)phosphine (0.04-0.1 equiv.), and a base such as triethylamine (2-3 equiv.).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield trans-1,2-bis(4-pyridyl)ethylene.[2]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It generally provides excellent E-selectivity for the resulting alkene.

a) Preparation of Diethyl (4-pyridylmethyl)phosphonate:

  • React 4-(chloromethyl)pyridine hydrochloride with triethyl phosphite at 100-120 °C. The reaction is typically performed neat or in a high-boiling solvent.

  • The reaction progress can be monitored by the cessation of ethyl chloride evolution.

  • Purify the resulting phosphonate ester by vacuum distillation.

b) Synthesis of trans-1,2-bis(4-pyridyl)ethylene:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Add a solution of diethyl (4-pyridylmethyl)phosphonate (1 equiv.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-pyridinecarboxaldehyde (1 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to afford pure trans-1,2-bis(4-pyridyl)ethylene.[3]

Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the primary synthetic routes.

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Wittig_Reaction Wittig Reaction (Room Temp, 0.5h) 4-Pyridinecarboxaldehyde->Wittig_Reaction Phosphonium_Salt (4-pyridylmethyl)triphenyl- phosphonium chloride Ylide_Formation Ylide Formation (NaOH, H2O/CH2Cl2) Phosphonium_Salt->Ylide_Formation Ylide_Formation->Wittig_Reaction Product trans-1,2-bis(4-pyridyl)ethylene Wittig_Reaction->Product Byproduct Triphenylphosphine oxide Wittig_Reaction->Byproduct

Wittig Reaction Workflow for the synthesis of trans-1,2-bis(4-pyridyl)ethylene.

Heck_Reaction_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_process Process cluster_products Products 4-Vinylpyridine 4-Vinylpyridine Reaction Heck Coupling (DMF, 100°C, 24h) 4-Vinylpyridine->Reaction 4-Bromopyridine 4-Bromopyridine 4-Bromopyridine->Reaction Catalyst Pd(OAc)2 Catalyst->Reaction Ligand P(o-tolyl)3 Ligand->Reaction Base Et3N Base->Reaction Product trans-1,2-bis(4-pyridyl)ethylene Reaction->Product Byproduct Et3N·HBr Reaction->Byproduct

References

An In-depth Technical Guide on the Molecular Structure and Geometry of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound widely utilized as a fundamental building block in supramolecular chemistry and crystal engineering. Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent bidentate ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded networks. An intricate understanding of its molecular structure and geometry is paramount for predicting and controlling the assembly of these supramolecular architectures, which have potential applications in gas storage, catalysis, and as active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the molecular geometry of this compound, detailing both experimental and computational methodologies for its characterization.

Molecular Structure and Geometry

The molecular formula of this compound is C₁₂H₁₀N₂.[1][2][3] Its structure consists of two pyridine rings linked by a central ethylene bridge in a trans configuration. This arrangement confers a high degree of planarity to the molecule, although slight torsional deviations can occur.

Experimental Data from X-ray Crystallography

The precise molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below. These values represent a typical crystal structure and may vary slightly depending on the crystalline environment (e.g., co-crystals or salts).

ParameterBond/AngleValue (Å or °)
Bond Lengths C=C (ethylene)~1.33 Å
C-C (vinyl-pyridyl)~1.48 Å
C-N (pyridyl)~1.34 Å
C-C (pyridyl)~1.39 Å
Bond Angles C-C=C~125°
N-C-C (pyridyl)~124°
C-C-C (pyridyl)~118°
Torsional Angles Pyridyl-Vinyl-Vinyl-Pyridyl~180°
Dihedral angle between pyridine rings~0° (planar)

Note: The exact values can be obtained from the Cambridge Structural Database (CSD) by referencing the appropriate crystallographic information file (CIF).

Computational Data from Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for understanding the geometry of this compound in the gas phase, free from packing forces present in the crystal lattice. Geometry optimization calculations are commonly performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. The computationally derived geometric parameters are generally in good agreement with experimental X-ray data, confirming the planarity and key bond distances and angles of the molecule.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=C (ethylene)~1.34 Å
C-C (vinyl-pyridyl)~1.47 Å
C-N (pyridyl)~1.34 Å
C-C (pyridyl)~1.39 Å
Bond Angles C-C=C~126°
N-C-C (pyridyl)~124°
C-C-C (pyridyl)~118°
Torsional Angles Pyridyl-Vinyl-Vinyl-Pyridyl180°
Dihedral angle between pyridine rings

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction or a related condensation reaction. A general procedure is outlined below:

SynthesisWorkflow reagents 4-Pyridinecarboxaldehyde + 4-Methylpyridine base Strong Base (e.g., LDA) in THF at -78°C reagents->base 1. intermediate Formation of Pyridyl Ylide base->intermediate 2. reaction Wittig Reaction intermediate->reaction 3. workup Aqueous Workup and Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product This compound purification->product 6. XRayWorkflow crystallization Crystal Growth (e.g., Slow Evaporation) crystal_selection Crystal Selection and Mounting crystallization->crystal_selection 1. data_collection X-ray Data Collection crystal_selection->data_collection 2. data_processing Data Processing and Structure Solution data_collection->data_processing 3. refinement Structure Refinement data_processing->refinement 4. validation Structure Validation (CIF generation) refinement->validation 5. DFTWorkflow build_structure Build Initial 3D Structure input_file Create Gaussian Input File build_structure->input_file 1. run_calculation Run Geometry Optimization (DFT B3LYP/6-31G*) input_file->run_calculation 2. analyze_output Analyze Output File run_calculation->analyze_output 3. verify_minimum Frequency Calculation (Verify True Minimum) analyze_output->verify_minimum 4. extract_data Extract Geometric Parameters verify_minimum->extract_data 5.

References

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as 1,2-bis(4-pyridyl)ethylene, is a conjugated organic molecule that has garnered significant interest in various scientific fields, including coordination chemistry, materials science, and photochemistry. Its rigid structure, featuring two pyridine rings linked by a vinyl bridge, gives rise to intriguing photophysical properties that are sensitive to its environment. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailing its synthesis, spectroscopic behavior, and excited-state dynamics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methylpyridine

  • Lithium diisopropylamide (LDA) solution in THF

  • 4-pyridinecarboxaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • Chloroform (for NMR)

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and under light-avoiding conditions, a solution of 4-methylpyridine (4.12 mmol) in anhydrous THF is cooled to -70 °C.

  • To this cooled solution, a solution of LDA in THF (4.32 mmol) is added slowly, and the mixture is stirred.

  • 4-Pyridinecarboxaldehyde (4.12 mmol) is then added dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.

  • Following the addition, 10 mL of acetic acid is added, and the reaction mixture is refluxed for 24 hours. During this time, the solution is observed to turn yellow.

  • After the reflux period, the solvent is removed by rotary evaporation, yielding a light yellow solid.

  • The crude product is purified by column chromatography to afford the final product, this compound.

This procedure typically results in a yield of approximately 49%.[1] The successful synthesis can be confirmed by spectroscopic methods such as 1H NMR.

Photophysical Properties

The photophysical properties of this compound are characterized by its absorption and emission of light, which are influenced by factors such as solvent polarity and pH.

Absorption and Emission Spectra

In various solvents, the absorption maximum of trans-4,4'-vinylenedipyridine is observed at approximately 290 nm.[2] The photophysical behavior of this compound is particularly sensitive to the pH of its environment, especially in aqueous solutions. As the pH of an aqueous solution containing this compound is decreased from 8.45 to 5.62, a noticeable redshift in the UV-Vis absorption spectrum is observed, with the peak shifting from 285 nm to 298 nm. Concurrently, the fluorescence emission spectrum exhibits a significant blueshift, moving from 418 nm to 359 nm.

Quantum Yields

The efficiency of the photophysical processes of this compound can be quantified by its quantum yields. A key photochemical process for this molecule is the trans-cis isomerization upon UV irradiation. The quantum yield for the trans→cis photoinduced isomerization of this compound in methanolic solutions upon irradiation at 313 nm has been determined to be 0.17 ± 0.03.

Table 1: Summary of Photophysical Data for this compound

PropertyValueConditions
Absorption Maximum (λabs)~290 nmVarious solvents
Absorption Maximum (λabs)285 nm → 298 nmAqueous solution, pH 8.45 → 5.62
Emission Maximum (λem)418 nm → 359 nmAqueous solution, pH 7.20 → 5.62
Photoisomerization Quantum Yield (Φiso)0.17 ± 0.03Methanol, 313 nm irradiation

Experimental Protocols for Photophysical Measurements

Accurate determination of the photophysical properties of this compound requires precise experimental techniques.

UV-Vis Absorption Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol, acetonitrile, or buffered aqueous solutions).

  • Use a quartz cuvette with a defined path length (typically 1 cm).

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

  • To determine the molar extinction coefficient (ε), measure the absorbance of several solutions of known concentrations and apply the Beer-Lambert law.

Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

Procedure:

  • Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Excite the sample at a wavelength where it absorbs, typically at or near its λmax.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • The wavelength of maximum emission intensity (λem) is determined from the corrected spectrum.

Fluorescence Quantum Yield Measurement (Relative Method)

Principle:

The fluorescence quantum yield of a sample can be determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

Procedure:

  • Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as this compound.

  • Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the corrected emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2)

    where Φ is the quantum yield, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different photophysical processes and the experimental workflows can aid in understanding the behavior of this compound.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion S1->S1 Vibrational Relaxation T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing trans-cis Isomerization trans-cis Isomerization S1->trans-cis Isomerization T1->S0 Phosphorescence T1->S0 Intersystem Crossing T1->T1 Vibrational Relaxation

Jablonski diagram for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Photophysical Characterization Reactants 4-Methylpyridine + 4-Pyridinecarboxaldehyde Reaction Reaction with LDA, Reflux in Acetic Acid Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product UV_Vis UV-Vis Spectroscopy Product->UV_Vis Fluorescence Fluorescence Spectroscopy Product->Fluorescence Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis λ_abs, ε Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Fluorescence->Data_Analysis λ_em Quantum_Yield->Data_Analysis Φ_f

Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of this compound, covering its synthesis, spectroscopic characteristics, and key photophysical parameters. The provided experimental protocols offer a practical framework for researchers to investigate this molecule further. The sensitivity of its absorption and emission to the local environment, particularly pH, highlights its potential for use in developing chemical sensors and smart materials. Further research into the excited-state dynamics and the influence of various substituents on its photophysical properties will undoubtedly unlock new applications for this versatile compound in drug development and beyond.

References

An In-depth Technical Guide to the Solubility of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Vinylenedipyridine (also known as 1,2-Bis(4-pyridyl)ethylene) in common solvents. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a ligand in medicinal chemistry. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a visual guide to the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its two pyridine rings and a central carbon-carbon double bond, exhibits moderate polarity.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. The following table summarizes the available qualitative and limited quantitative information. Researchers are encouraged to use the experimental protocols provided in this guide to determine solubility in their specific solvent systems.

SolventChemical FormulaTypeTemperature (°C)SolubilityCitation
ChloroformCHCl₃OrganicNot SpecifiedSlightly Soluble[1][2]
MethanolCH₃OHOrganicNot SpecifiedSlightly Soluble[1][2]
WaterH₂OInorganicNot SpecifiedDoes not mix well
WaterH₂OInorganic1001.6 g / 100 mL*[3]

*Note: This value is reported in the context of crystallization for purification and may not represent the equilibrium solubility at this temperature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in a solvent of interest. The most common and reliable method is the shake-flask method.

Gravimetric Shake-Flask Method

This method directly measures the amount of dissolved solute in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Oven or rotary evaporator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature below the melting point of this compound (148-152 °C) or by using a rotary evaporator.

    • Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it again.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the weight of the vial after solvent evaporation.

    • The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

UV-Vis Spectrophotometry Method

This method is an alternative to the gravimetric method if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Materials for preparing a saturated solution (as in the gravimetric method)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions to create several standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Gravimetric: Evaporate solvent and weigh residue F->G H Spectroscopic: Dilute and measure absorbance F->H I Calculate solubility (e.g., g/L, mol/L) G->I H->I

References

4,4'-Vinylenedipyridine: A Technical Guide to Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Vinylenedipyridine, also known as 1,2-Bis(4-pyridyl)ethylene, is a dipyridine derivative widely utilized as a ligand in coordination chemistry and as a versatile building block in organic synthesis.[1] Its applications range from the preparation of complex organic compounds and polymers to its use as a reagent in peptide synthesis.[1] Given its utility in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the chemical safety, handling, storage, and emergency procedures for this compound.

Chemical and Physical Properties

This compound is typically encountered as a tan or light brown crystalline powder.[1][2] A summary of its key physical and chemical properties is provided below.

PropertyValueReference
CAS Number 13362-78-2[2][3]
Molecular Formula C12H10N2[1][2]
Molecular Weight 182.22 g/mol [1][2]
Appearance Tan to dark brown crystalline powder[2][4][5]
Melting Point 148-152 °C (lit.) or 155.5 - 156.5 °C[1][2][4][6][7]
Boiling Point 304 °C (Predicted: 334.1±11.0 °C)[2][6][7]
Density 1.27 g/cm³ (Predicted: 1.145±0.06 g/cm³)[2][4][6][7]
Solubility Slightly soluble in Chloroform and Methanol.[4][7] Can be crystallized from water.[1][1][4][7]
pKa 5.50±0.26 (Predicted)[4][6][7]

Hazard Identification and Toxicity

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][7][8][9] While the toxicological properties of this specific substance have not been fully investigated, it is classified as an irritant.[2][5] Caution is warranted, as studies on related dipyridyl compounds suggest the potential for more severe toxicological effects, including neurotoxicity at high doses in animal models.[10]

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07WarningH315: Causes skin irritation.[7][9]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[7][8][9]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation.[7][8][9]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7][9]

  • P264: Wash skin thoroughly after handling.[3][7][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][9]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8][9]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to minimize exposure and ensure safety.

Protocol for General Handling
  • Engineering Controls: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][8] Good general ventilation (typically 10 air changes per hour) should be used.[8]

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE as detailed in Section 4.0.

  • Dispensing: When weighing or transferring the solid, minimize dust generation and accumulation.[2] Use non-sparking tools.[3]

  • Hygiene: Avoid contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke in the work area.[11] Wash hands and any exposed skin thoroughly after handling.[2][8]

  • End of Use: Keep the container tightly closed when not in use.[2][8] Remove contaminated clothing and wash it before reuse.[2][8]

Protocol for Storage
  • Container: Store in the original, tightly closed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area.[2][8] A designated corrosives area may be appropriate.[12] Some sources recommend storage at room temperature, sealed in a dry, dark place.[4][7]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][12]

  • Security: For added safety, consider storing the material locked up.[3][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation.

AreaPPE SpecificationRationale and Guidelines
Eyes/Face Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards.[13]Protects against dust particles and potential splashes, which can cause serious eye irritation.[8]
Skin/Hands Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[2][8][14]Prevents skin irritation upon contact.[8] Gloves should be inspected before use and changed immediately upon contamination.
Body Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2]Shields skin and personal clothing from contamination. Lab coats should be fully buttoned.[13]
Respiratory A NIOSH/MSHA-approved respirator is required if workplace conditions warrant its use (e.g., inadequate ventilation, dust generation).[2]Protects against inhalation of dust, which may cause respiratory tract irritation.[2][8] A respiratory protection program must be followed.[2]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always seek medical attention following an exposure incident.

Exposure RouteFirst Aid Protocol
Inhalation 1. Remove the victim to fresh air immediately.[2][8] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][3] 3. Seek immediate medical attention.[2]
Skin Contact 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2] 2. Remove all contaminated clothing and shoes.[2] 3. If skin irritation occurs, get medical advice/attention.[8] 4. Wash clothing before reuse.[2][8]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] 2. Remove contact lenses if present and easy to do so; continue rinsing.[8] 3. Seek immediate medical attention.[2]
Ingestion 1. Do NOT induce vomiting.[12] 2. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[2] 3. Never give anything by mouth to an unconscious person.[2] 4. Seek immediate medical attention.[2][12]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use agents most appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][15]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases, including carbon monoxide and nitrogen oxides, may be generated.[2]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent), and full protective gear.[2]

Accidental Release Measures (Spill Cleanup)

The primary goal is to clean spills immediately and safely, preventing dust generation and environmental contamination.

  • Evacuation & Ventilation: Keep unnecessary personnel away.[8] Ensure adequate ventilation.[3][8]

  • Personal Protection: Wear appropriate personal protective equipment (PPE) as described in Section 4.0 during cleanup.[8]

  • Cleanup Procedure:

    • For small spills, sweep up or absorb the material.[2] Avoid actions that generate dust.[2]

    • Place the spilled material into a suitable, clean, dry, closed container for disposal.[2]

    • For large spills, stop the flow of material if possible without risk.[8] Cover with a plastic sheet to prevent spreading.[8]

  • Decontamination: After product recovery, clean the surface thoroughly to remove residual contamination.[8]

  • Disposal: Dispose of the waste container according to regulations detailed in Section 6.0.

Visualization: Spill Response Workflow

The following diagram outlines the logical workflow for responding to an accidental spill of this compound.

G Workflow for this compound Spill Response cluster_0 Immediate Actions cluster_1 Preparation & Containment cluster_2 Cleanup & Disposal spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert ventilate Ensure Adequate Ventilation & Remove Ignition Sources alert->ventilate ppe Don Appropriate PPE (Goggles, Gloves, Respirator) ventilate->ppe contain Clean Up Spill (Avoid Dust Generation) ppe->contain collect Sweep Material into a Labeled, Sealed Container contain->collect decon Decontaminate Spill Area with Appropriate Solvent/Soap collect->decon dispose Dispose of Waste via Licensed Chemical Disposal Service decon->dispose complete Response Complete dispose->complete

Caption: Logical workflow for handling an accidental chemical spill.

Stability and Reactivity

  • Stability: The compound is stable under normal temperatures and pressures.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[2]

Disposal Considerations

Disposal of this compound and its containers must be performed in strict accordance with all applicable local, regional, and national regulations.[8]

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water or soil.[3]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[8] They can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill where permitted.[3]

References

Commercial Suppliers and Technical Guide for 4,4'-Vinylenedipyridine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Vinylenedipyridine, a key building block in the development of advanced drug delivery systems. The document outlines commercial sources, synthesis protocols, and its primary application as a versatile linker in the construction of Metal-Organic Frameworks (MOFs) for therapeutic applications.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, also known by its IUPAC name 4-[(E)-2-pyridin-4-ylethenyl]pyridine or CAS number 13362-78-2.[1][2] The availability, purity, and offered quantities vary among suppliers, and researchers are advised to request certificates of analysis for quality assurance.

Table 1: Commercial Suppliers of this compound

SupplierProduct Name/SynonymPurityAvailable Quantities
Sigma-Aldrich 1,2-Di(4-pyridyl)ethylene97%5 g, 10 g, 50 g
Apollo Scientific This compound>98%1 g, 5 g, 25 g, 100 g, 500 g
ChemicalBook This compound98% min, 99%Inquire for quantities
LookChem This compound98%Inquire for quantities
Panjin Greenchem Technology Co., Ltd. This compoundInquireInquire for quantities
JinYan Chemicals(ShangHai) Co.,Ltd. This compoundInquireInquire for quantities
Shanghai Longsheng chemical Co.,Ltd. This compoundInquireInquire for quantities
Beijing VSciChem Technology Co., Ltd. This compoundInquireInquire for quantities

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

For researchers interested in custom synthesis or process development, a general laboratory-scale protocol for the preparation of this compound is outlined below. This procedure is based on the Wittig-Horner reaction or related olefination reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Picoline (4-methylpyridine)

  • 4-Pyridinecarboxaldehyde

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Triphenylphosphine or a phosphonate reagent

  • Standard laboratory glassware for air-sensitive reactions

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Ylide/Phosphonate Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-picoline in an anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base to deprotonate the methyl group of 4-picoline, forming the corresponding pyridylmethanide anion.

  • If using a phosphonium salt, this would be the point to generate the ylide.

  • Reaction with Aldehyde: To the cooled solution of the anion, slowly add a solution of 4-pyridinecarboxaldehyde in the same anhydrous solvent.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete reaction.

  • Quenching and Extraction: Quench the reaction by carefully adding a proton source, such as water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Application in Drug Delivery: A Linker for Metal-Organic Frameworks (MOFs)

This compound is a prominent organic linker used in the synthesis of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[3] The tunable porosity, high surface area, and chemical functionality of MOFs make them highly attractive candidates for drug delivery applications.[4][5]

The pyridine nitrogen atoms of this compound readily coordinate with various metal centers (e.g., zinc, copper, zirconium), while its rigid, linear structure allows for the formation of well-defined and porous frameworks.[6] These pores can be loaded with therapeutic agents, which are then released in a controlled manner under specific physiological conditions.

Experimental Workflow: MOF-Based Drug Delivery using this compound

The following diagram illustrates the general workflow from the synthesis of a this compound-based MOF to its application in drug delivery.

MOF_Drug_Delivery_Workflow cluster_synthesis MOF Synthesis & Drug Loading cluster_delivery Drug Delivery & Action linker This compound (Linker) mof_synthesis MOF Synthesis linker->mof_synthesis metal Metal Salt (Node) metal->mof_synthesis drug_loading Drug Loading mof_synthesis->drug_loading drug Therapeutic Drug drug->drug_loading drug_loaded_mof Drug-Loaded MOF drug_loading->drug_loaded_mof administration Administration (e.g., injection) drug_loaded_mof->administration targeting Target Site (e.g., tumor) administration->targeting drug_release Drug Release (e.g., pH change) targeting->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Workflow for MOF-based drug delivery using this compound.

Role in Signaling Pathways: An Indirect Contribution

While this compound itself is not known to directly participate in specific biological signaling pathways, its role as a structural component in drug delivery vehicles is crucial. The coordination complexes and MOFs formed using this linker can exhibit biological activity. For instance, iron-containing polymer complexes based on vinyl pyridine have shown antitumor and antimicrobial properties.[7][8]

The primary contribution of this compound to drug efficacy is through the sophisticated delivery mechanisms enabled by the MOFs it helps create. These MOFs can be designed for:

  • Controlled Release: The drug is released from the MOF's pores in response to specific stimuli at the target site, such as a change in pH or the presence of certain enzymes.[3]

  • Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands (e.g., antibodies, peptides) to ensure specific accumulation at the desired site, minimizing off-target effects.

  • Protection of Cargo: The MOF structure can protect the encapsulated drug from degradation in the biological environment before it reaches its target.

The following diagram illustrates the logical relationship in the design of a targeted MOF drug delivery system.

Targeted_MOF_Design cluster_components Core Components cluster_design MOF Design & Functionalization cluster_outcome Desired Outcome linker This compound mof_core Porous MOF Core linker->mof_core metal Metal Node metal->mof_core drug Therapeutic Drug drug_encapsulation Drug Encapsulation drug->drug_encapsulation mof_core->drug_encapsulation surface_functionalization Surface Functionalization drug_encapsulation->surface_functionalization targeted_delivery Targeted Drug Delivery surface_functionalization->targeted_delivery targeting_ligand Targeting Ligand targeting_ligand->surface_functionalization

Caption: Design logic for a targeted MOF drug delivery system.

Conclusion

This compound is a commercially available and synthetically accessible compound that plays a pivotal role as an organic linker in the construction of Metal-Organic Frameworks. While not directly involved in signaling pathways, its application in creating sophisticated drug delivery vehicles offers significant potential for enhancing the efficacy and safety of therapeutic agents. The ability to precisely tune the properties of MOFs by selecting appropriate linkers like this compound is a key area of research in the field of drug development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile molecule in their work.

References

The Fundamental Chemistry of Bipyridine Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine ligands, particularly the 2,2'-isomer, represent a cornerstone of coordination chemistry.[1] Their remarkable ability to form stable chelate complexes with a vast array of transition metals has established them as indispensable tools in fields ranging from catalysis to materials science and drug development.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry of bipyridine ligands, focusing on their synthesis, electronic and structural properties, and coordination behavior. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside curated quantitative data and graphical representations of important mechanistic pathways to support researchers in their scientific endeavors.

Synthesis of Bipyridine Ligands

The synthesis of the bipyridine scaffold can be achieved through various cross-coupling methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a pyridylboronic acid (or ester) and a halopyridine, catalyzed by a palladium complex.[4]

Experimental Protocol: Synthesis of 2,2'-Bipyridine via Suzuki-Miyaura Coupling

  • Materials: 2-Bromopyridine, 2-pyridylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), 1,4-dioxane, water, ethyl acetate, brine.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (2.0 equiv).[4]

    • Add anhydrous 1,4-dioxane and a minimal amount of water to dissolve the Na₂CO₃.[4]

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[4]

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]

    • Upon completion, cool the reaction to room temperature and quench with water.[4]

    • Extract the product with ethyl acetate (3 x 20 mL).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica gel to yield 2,2'-bipyridine.

Stille Coupling

Stille coupling involves the reaction of an organotin compound (e.g., a stannylpyridine) with a halopyridine, also catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.[5][6]

Experimental Protocol: Synthesis of 5,5'-Disubstituted-2,2'-Bipyridine via Stille Coupling

  • Materials: 5,5'-Dibromo-2,2'-bipyridine, organostannane reagent (e.g., 2-(tributylstannyl)pyridine), PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride), anhydrous THF.

  • Procedure:

    • In a flame-dried Schlenk flask under argon, dissolve 5,5'-dibromo-2,2'-bipyridine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv) in anhydrous THF.[7]

    • Add the organostannane reagent (2.2 equiv) via syringe.[8]

    • Reflux the mixture for 24-48 hours, monitoring by TLC or GC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of KF to remove tin byproducts.

    • Stir vigorously for 1 hour, then filter the resulting precipitate.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Coordination Chemistry and Structural Properties

The defining feature of 2,2'-bipyridine is its ability to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This "chelate effect" results in significantly more stable complexes compared to those formed with analogous monodentate ligands like pyridine.[1][2]

Stability of Bipyridine Complexes

The stability of metal complexes is quantified by their stability constants (log K or log β). The table below summarizes the stepwise stability constants for the formation of complexes between common transition metal ions and 2,2'-bipyridine.

Metal Ionlog K₁log K₂log K₃
Co(II)5.75.24.5
Ni(II)7.06.86.4
Cu(II)8.05.53.4
Zn(II)5.04.53.8
Fe(II)4.23.75.2

Data compiled from various sources. Conditions may vary slightly between studies.[2][9]

Structural Data of Bipyridine Complexes

The coordination of bipyridine to a metal center induces specific geometric parameters. The following table provides representative bond lengths and angles for a selection of transition metal complexes with 2,2'-bipyridine.

ComplexM-N Bond Length (Å)N-M-N Bite Angle (°)
[Fe(bpy)₃]²⁺1.96 - 1.97~79
[Ru(bpy)₃]²⁺2.05 - 2.06~78
[Co(dmbpy)₂(dca)₂]2.12 - 2.16~76
[Ni(dmbpy)₂(dca)₂]2.08 - 2.09~77
[Cu(dmbpy)₂(OH)₂]2.00 - 2.29~76

dmbpy = 4,4'-dimethyl-2,2'-bipyridine; dca = dicyanamide. Data compiled from various crystallographic studies.[3][10]

Electronic Properties and Photophysics

Bipyridine ligands are considered "redox non-innocent," meaning they can actively participate in redox processes. Their complexes often exhibit intense metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra, which are fundamental to their rich photophysical and photochemical properties.[3]

Redox Potentials

The redox potentials of bipyridine complexes are highly tunable by modifying the substituents on the bipyridine rings. Electron-donating groups generally make the complex easier to oxidize, while electron-withdrawing groups make it harder. The following table lists the Ru(II)/Ru(III) redox potentials for a series of substituted tris(bipyridine)ruthenium(II) complexes.

ComplexE₁/₂ (V vs. Fc/Fc⁺)
[Ru(4,4'-dinitro-bpy)₃]²⁺+1.75
[Ru(bpy)₃]²⁺+1.26
[Ru(4,4'-dimethyl-bpy)₃]²⁺+1.05
[Ru(4,4'-dimethoxy-bpy)₃]²⁺+0.97
[Ru(4,4'-di-tert-butyl-bpy)₃]²⁺+1.03

Data measured in acetonitrile. Compiled from various electrochemical studies.[11][12]

Photophysical Properties

The excited states of many bipyridine complexes, particularly those of Ru(II) and Ir(III), are potent photoreductants and photooxidants, making them highly valuable in photoredox catalysis.

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ, µs)
[Ru(bpy)₃]²⁺4526200.0620.6
[Ir(ppy)₂(bpy)]⁺~375, 460~590~0.1~1.2
[Ir{dF(CF₃)ppy}₂(dtbbpy)]⁺~380, 460~520~0.7~1.5

ppy = 2-phenylpyridine, dF(CF₃)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine. Data compiled from various photophysical studies.[13][14]

Synthesis of Bipyridine Metal Complexes

The synthesis of bipyridine metal complexes typically involves the reaction of a metal salt with the bipyridine ligand in a suitable solvent.

Experimental Protocol: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

  • Materials: RuCl₃·xH₂O, 2,2'-bipyridine, ethanol, water.

  • Procedure:

    • Dissolve RuCl₃·xH₂O (1.0 equiv) and 2,2'-bipyridine (3.0 equiv) in ethanol.

    • Reflux the solution for several hours. The color of the solution should change to a deep red-orange.

    • Cool the solution to room temperature and add a saturated aqueous solution of a suitable salt (e.g., NaCl or NH₄PF₆) to precipitate the complex.

    • Collect the precipitate by filtration, wash with cold water and diethyl ether.

    • Recrystallize the complex from an ethanol/water mixture to obtain the pure product.

Experimental Protocol: Synthesis of a Cationic Iridium(III) Complex ([Ir(ppy)₂(bpy)]PF₆)

  • Materials: [Ir(ppy)₂Cl]₂, 2,2'-bipyridine, dichloromethane (DCM), methanol (MeOH), ammonium hexafluorophosphate (NH₄PF₆).

  • Procedure:

    • Suspend the iridium dimer, [Ir(ppy)₂Cl]₂ (1.0 equiv), and 2,2'-bipyridine (2.1 equiv) in a 1:1 mixture of DCM and MeOH.[15]

    • Reflux the mixture under a nitrogen atmosphere for 12-24 hours. The solution should become clear and yellow/orange.[16]

    • Cool the solution to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of a polar solvent and add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt.

    • Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.[16]

Purification and Characterization

Purification of bipyridine ligands and their complexes is crucial for obtaining reliable experimental data. Common techniques include:

  • Recrystallization: Effective for obtaining high-purity crystalline solids. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[17]

  • Column Chromatography: Widely used for separating mixtures. Silica gel is common for neutral ligands, while ion-exchange resins (like SP Sephadex) are used for charged metal complexes.[18][19]

Characterization of the synthesized compounds is typically performed using a combination of the following techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the structure and purity of the ligands and diamagnetic complexes.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • UV-Vis Spectroscopy: To study the electronic absorption properties and determine MLCT bands.

  • Emission Spectroscopy: To investigate the photoluminescent properties, including emission wavelength, quantum yield, and lifetime.

  • Cyclic Voltammetry (CV): To determine the redox potentials of the complexes.

  • Single-Crystal X-ray Diffraction: To obtain precise information about the molecular structure, including bond lengths and angles.

Visualizing Key Processes

Diagrams generated using Graphviz can effectively illustrate complex chemical processes involving bipyridine ligands.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-B(OR)₂ Pd(II)R1R2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)R1R2 Reductive_Elimination Reductive Elimination Pd(II)R1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: Suzuki-Miyaura catalytic cycle with a Pd-bipyridine catalyst.

Photoredox_Cycle Photoredox Catalytic Cycle ([Ru(bpy)₃]²⁺) cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching Ru(II) [Ru(bpy)₃]²⁺ Ru(II)->Ru(II) Ru(III) [Ru(bpy)₃]³⁺ Ru(II)->Ru(III) Acceptor Ru(III)->Ru(II) Donor Ru(II)_r [Ru(bpy)₃]²⁺ Ru(II)_r->Ru(II)_r Ru(I) [Ru(bpy)₃]⁺ Ru(II)_r->Ru(I) Donor Ru(I)->Ru(II)_r Acceptor HTS_Workflow High-Throughput Screening Workflow Library Bipyridine Ligand Library Synthesis Complexation High-Throughput Complexation Library->Complexation Screening Catalytic Reaction Screening Complexation->Screening Analysis High-Throughput Analysis (GC/LC-MS) Screening->Analysis Data Data Analysis & Hit Identification Analysis->Data Optimization Lead Optimization Data->Optimization

References

An In-Depth Technical Guide to 4,4'-Vinylenedipyridine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound that has garnered significant interest in materials science and, more recently, has shown potential in medicinal chemistry. Its rigid, linear structure and the presence of two coordinating nitrogen atoms make it an exceptional building block for supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on experimental protocols and its emerging role in drug development.

Discovery and History

While the precise date and discoverer of the first synthesis of this compound are not extensively documented in readily available historical records, its intellectual lineage can be traced to the broader exploration of pyridine chemistry in the 19th and 20th centuries. The synthesis and characterization of analogous stilbene and pyridine derivatives laid the foundational chemical principles for its eventual creation. The development of olefination reactions, such as the Wittig reaction discovered by Georg Wittig in 1954, provided a robust and reliable method for the synthesis of vinyl-bridged aromatic compounds, likely leading to the first intentional synthesis of this compound.[1] Its utility as a ligand in coordination chemistry became a significant driver for its study and more widespread synthesis in the latter half of the 20th century.

Physicochemical Properties

This compound is typically a light brown or tan crystalline powder at room temperature.[2] It is sparingly soluble in water but shows solubility in organic solvents like chloroform and methanol.[3]

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂[2]
Molecular Weight 182.22 g/mol [2]
CAS Number 13362-78-2[2]
Melting Point 148-152 °C[3]
Appearance Light brown crystalline powder[2]
Solubility Slightly soluble in chloroform and methanol[3]

Synthetic Methodologies

Several synthetic routes have been employed for the preparation of this compound, with the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Heck reaction being the most prominent.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. In the context of this compound, this typically involves the reaction of 4-pyridinecarboxaldehyde with a phosphonium ylide derived from a 4-picolyl halide.

Experimental Protocol: Wittig Synthesis of trans-1,2-bis(4-pyridyl)ethylene [1]

  • Preparation of triphenyl(4-pyridinylmethyl)phosphonium chloride:

    • Combine 2.25 g of 4-pyridylmethyl chloride hydrochloride and 3.6 g of triphenylphosphine in a 50 mL Erlenmeyer flask.

    • Add 15 mL of dimethylformamide (DMF) and a stir bar.

    • Heat the mixture with stirring at 80 °C for 45 minutes.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If precipitation is slow, scratch the inside of the flask or add a small ice chunk.

    • Collect the precipitate by vacuum filtration.

  • Synthesis of trans-1,2-bis(4-pyridyl)ethylene:

    • Suspend 1.0 g of the prepared phosphonium salt in 10 mL of water.

    • Add 1.2 mL of 4-pyridinecarboxaldehyde to the suspension with stirring.

    • Slowly add a cold solution of sodium hydroxide.

    • Stir the reaction mixture for 30 minutes. The trans-isomer will precipitate.

    • Transfer the solution to a separatory funnel and extract with dichloromethane.

    • Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and remove the solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization.

Quantitative Data for Wittig Synthesis

ParameterValue
Yield Not explicitly stated, but a common outcome for this reaction type.
Reaction Time 30 minutes for the olefination step.
Key Reagents 4-pyridylmethyl chloride hydrochloride, triphenylphosphine, 4-pyridinecarboxaldehyde, NaOH
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[4] This method often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct simplifies purification.[5][6]

Conceptual Workflow for HWE Synthesis

HWE_Synthesis 4-Picolyl Halide 4-Picolyl Halide Arbuzov Reaction Arbuzov Reaction 4-Picolyl Halide->Arbuzov Reaction Trialkyl Phosphite Trialkyl Phosphite Trialkyl Phosphite->Arbuzov Reaction Phosphonate Ester Phosphonate Ester Arbuzov Reaction->Phosphonate Ester Phosphonate Carbanion Phosphonate Carbanion Phosphonate Ester->Phosphonate Carbanion Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Phosphonate Carbanion HWE Reaction HWE Reaction Phosphonate Carbanion->HWE Reaction 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde->HWE Reaction This compound This compound HWE Reaction->this compound

Caption: Conceptual workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

General Experimental Protocol Outline (HWE)

  • Synthesis of the Phosphonate Ester: React a 4-picolyl halide with a trialkyl phosphite via the Michaelis-Arbuzov reaction.

  • Generation of the Phosphonate Carbanion: Deprotonate the phosphonate ester using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

  • Olefination: Add 4-pyridinecarboxaldehyde to the solution of the phosphonate carbanion.

  • Workup and Purification: Quench the reaction and purify the resulting this compound, often achieving high (E)-stereoselectivity.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7] For the synthesis of this compound, this could be achieved by coupling 4-vinylpyridine with a 4-halopyridine. A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with arylboronic acids has been developed, offering a selective route to (E)-4-styrylpyridines.[7]

Conceptual Workflow for Heck Reaction

Heck_Reaction 4-Vinylpyridine 4-Vinylpyridine Heck Coupling Heck Coupling 4-Vinylpyridine->Heck Coupling 4-Halopyridine 4-Halopyridine 4-Halopyridine->Heck Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Heck Coupling Base Base Base->Heck Coupling This compound This compound Heck Coupling->this compound

Caption: Conceptual workflow for the Heck reaction synthesis of this compound.

General Experimental Protocol Outline (Heck)

  • Combine 4-vinylpyridine, a 4-halopyridine (e.g., 4-bromopyridine), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base in a suitable solvent.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

  • Cool the mixture, filter off the catalyst, and purify the product by chromatography or recrystallization.

Comparative Quantitative Data for Synthesis Methods

Synthetic MethodTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction Moderate to GoodCan produce mixtures of (E) and (Z) isomersWell-established, versatileStoichiometric phosphine oxide byproduct can complicate purification
Horner-Wadsworth-Emmons Good to ExcellentGenerally high (E)-selectivityWater-soluble phosphate byproduct, higher reactivity of the carbanionRequires preparation of the phosphonate reagent
Heck Reaction Good to ExcellentHigh (E)-selectivityAtom-economical, catalyticRequires a palladium catalyst, may require inert atmosphere

Key Applications

Coordination Chemistry and Materials Science

The predominant application of this compound is as a linear, ditopic ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).[8] Its rigid structure allows for the predictable formation of extended networks with specific topologies and porosities. These materials have potential applications in gas storage, separation, and catalysis. The vinyl bridge also introduces the possibility of photochemical reactions within the solid state.

Photochemical Reactivity

trans-1,2-bis(4-pyridyl)ethylene undergoes a [2+2] photodimerization reaction in the solid state upon UV irradiation to form tetrakis(4-pyridyl)cyclobutane.[9] This reactivity is of interest for the development of photoresponsive materials and for the template-directed synthesis of specific cyclobutane isomers.

Photodimerization cluster_0 Two Molecules of this compound cluster_1 Photodimerization cluster_2 Product BPE1 This compound UV UV Light BPE1->UV BPE2 This compound BPE2->UV TPCB tetrakis(4-pyridyl)cyclobutane UV->TPCB

Caption: Photodimerization of this compound.

Potential in Drug Development

While research into the direct biological activity of this compound is limited, the broader class of pyridine derivatives has a rich history in medicinal chemistry. Several studies have highlighted the potential of related compounds. For instance, some pyridine derivatives have been shown to induce senescence in ovarian cancer cell lines through the activation of the p21 signaling pathway.[10] Additionally, iodinated 4,4'-bipyridines have demonstrated antiproliferative activity against melanoma cell lines.[11]

The toxicological properties of dipyridyl compounds are an area of active research, with some isomers showing neurotoxic effects at high doses.[12] However, the toxicological profile of this compound itself has not been fully investigated.[13]

Future Outlook

This compound remains a molecule of significant interest, primarily in the field of materials chemistry. Its predictable coordination behavior and photoreactivity will likely continue to be exploited in the design of novel functional materials. The emerging, albeit limited, data on the biological activities of related compounds suggests that this compound and its derivatives may warrant further investigation as scaffolds in drug discovery. Future research should focus on a more thorough evaluation of its toxicological profile and its potential to interact with biological targets and signaling pathways. A deeper understanding of its structure-activity relationships could open new avenues for its application in medicinal chemistry.

References

Theoretical Calculations for 4,4'-Vinylenedipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine (VDP), also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound with the molecular formula C12H10N2.[1][2] Its rigid, conjugated structure, featuring two pyridine rings linked by a vinyl bridge, makes it a valuable building block in supramolecular chemistry, coordination polymers, and materials science.[1] In the context of drug development, VDP and its derivatives can serve as ligands for metal-based therapeutics or as scaffolds for novel pharmacophores.

This technical guide provides a comprehensive overview of the theoretical and computational methods used to characterize this compound. By employing quantum chemical calculations, researchers can gain deep insights into its molecular structure, spectroscopic properties, and electronic behavior, thereby accelerating the design and development of new materials and potential therapeutic agents.

Computational Workflow for Molecular Property Prediction

A general workflow for the computational prediction of molecular properties of this compound is outlined below. This process typically starts with defining the molecular structure, followed by a series of calculations to determine its optimal geometry and various properties.

Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Data Analysis and Interpretation Input_Structure Initial 3D Structure of VDP Geom_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input_Structure->Geom_Opt Initial Geometry Freq_Calc Vibrational Frequency Analysis Geom_Opt->Freq_Calc Optimized Geometry NMR_Calc NMR Chemical Shift Calculation (GIAO Method) Geom_Opt->NMR_Calc Optimized Geometry NLO_Calc Nonlinear Optical Properties Geom_Opt->NLO_Calc Optimized Geometry Excited_State Excited State Calculations (e.g., TD-B3LYP) Geom_Opt->Excited_State Optimized Geometry Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Geom_Opt->Structural_Parameters Vibrational_Spectra Simulated IR/Raman Spectra Freq_Calc->Vibrational_Spectra NMR_Spectra Predicted NMR Spectra NMR_Calc->NMR_Spectra NLO_Properties Hyperpolarizability (β) NLO_Calc->NLO_Properties Electronic_Spectra Simulated UV-Vis Spectrum HOMO-LUMO Analysis Excited_State->Electronic_Spectra

Caption: General computational workflow for predicting molecular properties of this compound.

Molecular Geometry Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT).

Experimental Protocol: Geometry Optimization
  • Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is required.

  • Method: The B3LYP hybrid functional is a commonly used and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended to provide a good balance between accuracy and computational cost.

  • Procedure:

    • Construct an initial guess for the structure of this compound.

    • Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the minimum energy conformation.

    • Confirm that the optimization has converged to a true minimum by performing a subsequent vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]

Data Presentation: Optimized Geometric Parameters

The optimized geometry provides key structural information. The following table outlines the expected data to be obtained.

ParameterAtom(s) InvolvedCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths (Å)
C=C (vinyl)Value to be calculated
C-C (vinyl-pyridyl)Value to be calculated
C-N (pyridyl)Value to be calculated
C-C (pyridyl)Value to be calculated
C-H (vinyl)Value to be calculated
C-H (pyridyl)Value to be calculated
Bond Angles (degrees)
C-C=C (vinyl)Value to be calculated
C-C-N (pyridyl)Value to be calculated
H-C=C (vinyl)Value to be calculated
Dihedral Angles (degrees)
Pyridyl-Vinyl-Vinyl-PyridylValue to be calculated

Vibrational Analysis

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for identifying molecules and understanding their bonding. Theoretical frequency calculations can aid in the assignment of experimental spectra.

Experimental Protocol: Vibrational Frequency Calculation
  • Software: Use the same software as for the geometry optimization.

  • Method: The calculation should be performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization.

  • Procedure:

    • Use the optimized geometry of this compound as the input.

    • Run a frequency calculation. This will compute the vibrational modes, their corresponding frequencies, and their IR and Raman intensities.

    • It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Data Presentation: Calculated Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental data for validation.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C=C stretch (vinyl)Value to be calculatedValue to be calculatedValue to be calculated
Pyridyl ring stretchValue to be calculatedValue to be calculatedValue to be calculated
C-H bend (vinyl)Value to be calculatedValue to be calculatedValue to be calculated
C-H bend (pyridyl)Value to be calculatedValue to be calculatedValue to be calculated
... (other modes).........

Electronic Properties

The electronic properties of this compound, such as its UV-Vis absorption spectrum and orbital energies, are crucial for understanding its behavior in photochemical applications and its potential for charge transfer interactions.

UV-Vis Spectrum and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states and simulating the UV-Vis spectrum of molecules.[4][5]

UV_Vis_Workflow Optimized_GS Optimized Ground State Geometry (DFT) TDDFT_Calc TD-DFT Calculation (e.g., TD-B3LYP) Optimized_GS->TDDFT_Calc Excitation_Data Excitation Energies (eV) Oscillator Strengths (f) TDDFT_Calc->Excitation_Data Simulated_Spectrum Simulated UV-Vis Spectrum Excitation_Data->Simulated_Spectrum Convolution with Gaussian/Lorentzian functions

Caption: Workflow for simulating the UV-Vis spectrum of this compound.

  • Software: Quantum chemistry package with TD-DFT capabilities.

  • Method: Use the same functional and basis set as the ground state calculations for consistency (e.g., TD-B3LYP/6-311+G(d,p)).

  • Procedure:

    • Starting from the optimized ground state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 10-20 singlet states).

    • The resulting excitation energies (often in eV) and oscillator strengths can be used to generate a theoretical UV-Vis spectrum by plotting them with a broadening function (e.g., Gaussian or Lorentzian).

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

PropertyCalculated Value (eV)
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO GapValue to be calculated
First Excitation Energy (λmax)Value to be calculated
Oscillator Strength (f)Value to be calculated

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts with good accuracy.[6]

Experimental Protocol: GIAO NMR Calculation
  • Software: A quantum chemistry package with GIAO capabilities.

  • Method: DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

  • Procedure:

    • Use the optimized geometry of this compound.

    • Perform a GIAO NMR calculation. This will compute the absolute magnetic shielding tensors for each nucleus.

    • To obtain chemical shifts (δ), the calculated shielding values (σ) must be referenced to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), computed at the same level of theory: δ = σ(TMS) - σ(sample).

    • Solvent effects can be included using a continuum model (e.g., PCM) to improve accuracy.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The calculated chemical shifts can be compared directly with experimental data.

NucleusExperimental ¹H Chemical Shift (ppm) in CDCl₃[1]Calculated ¹H Chemical Shift (ppm)
Pyridyl-H (α to N)8.62Value to be calculated
Pyridyl-H (β to N)7.61Value to be calculated
Vinyl-H7.55Value to be calculated
NucleusCalculated ¹³C Chemical Shift (ppm)
Pyridyl-C (α to N)Value to be calculated
Pyridyl-C (β to N)Value to be calculated
Pyridyl-C (γ to N)Value to be calculated
Vinyl-CValue to be calculated

Nonlinear Optical (NLO) Properties

The extended π-conjugated system in this compound suggests it may possess interesting nonlinear optical properties. Theoretical calculations can predict these properties, guiding the development of new NLO materials.

Experimental Protocol: Hyperpolarizability Calculation
  • Software: Quantum chemistry software capable of NLO calculations.

  • Method: DFT (e.g., B3LYP) with a diffuse basis set (e.g., 6-311++G(d,p)) is often necessary to accurately describe the electron density far from the nuclei.

  • Procedure:

    • Using the optimized geometry, perform a polarizability and hyperpolarizability calculation. This is often done using a finite-field approach.

    • The key output is the first hyperpolarizability (β), which quantifies the second-order NLO response.

Data Presentation: Calculated NLO Properties
PropertyComponentCalculated Value (a.u.)
Dipole Moment (μ)μ_totalValue to be calculated
Polarizability (α)α_isoValue to be calculated
First Hyperpolarizability (β)β_totalValue to be calculated

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[1]

Experimental Protocol: Synthesis
  • Reaction Setup: In a flask under an inert atmosphere, a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is cooled to -70 °C.

  • Addition of Reactants: 4-methylpyridine is added to the LDA solution, followed by the slow, dropwise addition of 4-pyridinecarboxaldehyde, while protecting the reaction from light.[1]

  • Reflux: Acetic acid is added to the reaction mixture, which is then refluxed for 24 hours. The mixture typically turns into a yellow solution.[1]

  • Isolation and Purification: The product is isolated by rotary evaporation. Purification is achieved through column chromatography to yield the final light yellow solid product.[1]

Conclusion

Theoretical calculations provide a powerful, non-destructive means to investigate the properties of this compound in great detail. By leveraging computational methods such as DFT and TD-DFT, researchers can predict its geometry, vibrational and electronic spectra, NMR chemical shifts, and nonlinear optical properties. This in-silico approach not only aids in the interpretation of experimental data but also enables the rational design of novel molecules with tailored properties for applications in materials science and drug development. The protocols and frameworks presented in this guide offer a robust starting point for the comprehensive theoretical characterization of this important molecule.

References

Methodological & Application

Application Notes and Protocols for 4,4'-Vinylenedipyridine in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Vinylenedipyridine (VDP) and structurally similar linkers in the synthesis of Metal-Organic Frameworks (MOFs). This document details the potential applications, synthesis protocols, and relevant physicochemical properties, with a focus on areas pertinent to advanced materials research and drug development.

Introduction to this compound in MOF Synthesis

This compound (VDP) is a dipyridyl ligand that can be utilized as an organic linker in the construction of Metal-Organic Frameworks (MOFs). Its rigid structure, containing a central vinyl group and two coordinating pyridine moieties, makes it a candidate for creating porous, crystalline materials with potential applications in catalysis, gas storage, drug delivery, and luminescence. While specific research on MOFs exclusively using the VDP linker is emerging, insights can be drawn from structurally analogous dipyridyl linkers, such as 4,4'-bipyridine and its derivatives, which have been extensively used in MOF synthesis.

The vinyl group in VDP offers a unique functionality that can be potentially exploited for post-synthetic modification, polymerization, or for tuning the electronic properties of the resulting MOF.

Potential Applications of VDP-Based MOFs

Based on the functionalities of the VDP linker and the broader knowledge of pyridyl-based MOFs, several key application areas can be envisioned:

  • Photocatalysis: The conjugated π-system of the VDP linker suggests that MOFs incorporating this ligand could exhibit interesting photophysical properties. These properties are crucial for applications in photocatalysis, such as the degradation of organic pollutants or in light-driven chemical transformations.[1][2]

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[3][4][5] The pyridine nitrogen atoms in the VDP linker can also serve as potential hydrogen bond acceptors, which could influence drug loading and release kinetics.

  • Gas Storage and Separation: The defined pore structures of MOFs make them excellent candidates for the storage and separation of gases like hydrogen, methane, and carbon dioxide.[6][7][8][9][10] The specific geometry and electronic properties of the VDP linker would influence the interactions with gas molecules, affecting storage capacity and selectivity.

  • Luminescent Sensing: MOFs are known for their potential in chemical sensing through luminescence quenching or enhancement.[11][12][13][14][15] The inherent fluorescence of the VDP linker or its ability to sensitize metal-based luminescence could be harnessed for the detection of various analytes.

Experimental Protocols

While a specific, detailed protocol for a VDP-based MOF was not found in the provided search results, a general solvothermal synthesis method, commonly employed for producing pyridyl-based MOFs, can be adapted. The following protocol is a generalized procedure that would require optimization for specific metal precursors and desired MOF structures.

General Solvothermal Synthesis of a VDP-Based MOF

Materials:

  • This compound (VDP) linker

  • Metal salt precursor (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)

Procedure:

  • Solution Preparation: In a glass vial, dissolve the metal salt precursor in the chosen solvent. In a separate vial, dissolve the this compound (VDP) linker in the same solvent. If a modulator is used, it can be added to the linker solution.

  • Mixing: Combine the metal salt solution and the linker solution in a Teflon-lined stainless-steel autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from 12 to 72 hours).

  • Cooling: Allow the autoclave to cool down slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. This washing step is often repeated several times.

  • Solvent Exchange: To activate the MOF and remove high-boiling point solvent molecules from the pores, the product is typically immersed in a more volatile solvent (e.g., ethanol or acetone) for several days, with the solvent being exchanged periodically.

  • Activation: The solvent-exchanged MOF is then activated by heating under vacuum to remove the volatile solvent, making the pores accessible for subsequent applications.

Note: The molar ratio of metal to linker, the concentration of reactants, the reaction temperature, and the reaction time are critical parameters that need to be systematically varied to obtain a crystalline and phase-pure MOF.

Synthesis Workflow for VDP-Based MOFs

G cluster_prep Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_processing Product Processing Metal_Salt Metal Salt Solution Mixing Mixing in Autoclave Metal_Salt->Mixing VDP_Linker VDP Linker Solution VDP_Linker->Mixing Modulator Modulator (Optional) Modulator->VDP_Linker Heating Heating Mixing->Heating Cooling Cooling Heating->Cooling Isolation Isolation (Filtration/Centrifugation) Cooling->Isolation Washing Washing Isolation->Washing Solvent_Exchange Solvent Exchange Washing->Solvent_Exchange Activation Activation (Heating under Vacuum) Solvent_Exchange->Activation Final_Product Activated VDP-MOF Activation->Final_Product

Caption: A generalized workflow for the solvothermal synthesis of VDP-based MOFs.

Quantitative Data

Due to the limited availability of research specifically on this compound-based MOFs, the following tables present quantitative data from MOFs synthesized with structurally similar linkers, such as 1,2-bis(4-pyridyl)ethylene and bipyridine-based linkers in the UiO-67 series. This data provides a benchmark for the expected performance of VDP-based materials.

Table 1: Gas Sorption Properties of a Zn-MOF with 1,2-bis(4-pyridyl)ethylene Linker

GasAdsorption Temperature (K)Uptake CapacityReference
CO₂19686.68 cm³/g[14]

Table 2: Properties and Performance of UiO-67-bpy MOFs

MOF DerivativeApplicationKey Performance MetricReference
UiO-67-bpy-MeAnionic Dye AdsorptionEnhanced and fast adsorption[16]
UiO-67-bpy-MeCO₂ UptakeIncreased compared to pristine UiO-67-bpy[16]
UiO-67-bpy-MePhotocatalysisEfficient degradation of methyl-orange[16]
PSF-Mn(UiO-67-bpy)NH₃ Adsorption14.46 mmol/g at 298 K and 1 bar[17]

Logical Relationships and Potential of VDP in MOF Applications

The unique structural and electronic features of the this compound linker suggest a logical pathway to a variety of advanced applications.

Logical Diagram of VDP-MOF Potential

G cluster_properties Inherent Properties cluster_mof_features Resulting MOF Features cluster_applications Potential Applications VDP This compound (VDP) Linker Rigidity Rigid Structure VDP->Rigidity Conjugation Conjugated π-System VDP->Conjugation Pyridine Coordinating Pyridine Groups VDP->Pyridine Vinyl Reactive Vinyl Group VDP->Vinyl Porosity High Porosity & Surface Area Rigidity->Porosity Photophysics Tunable Photophysical Properties Conjugation->Photophysics Coordination Defined Coordination Environment Pyridine->Coordination Functionality Post-Synthetic Modification Potential Vinyl->Functionality Gas_Storage Gas Storage & Separation Porosity->Gas_Storage Drug_Delivery Drug Delivery Porosity->Drug_Delivery Catalysis Photocatalysis Photophysics->Catalysis Sensing Luminescent Sensing Photophysics->Sensing Functionality->Catalysis Functionality->Drug_Delivery Coordination->Catalysis Coordination->Sensing

Caption: Logical flow from VDP linker properties to potential MOF applications.

Conclusion and Future Outlook

While direct experimental data on MOFs synthesized with this compound is currently limited in the scientific literature, the structural and electronic properties of the VDP linker make it a highly promising candidate for the development of novel functional materials. The protocols and data from analogous dipyridyl-based MOFs provide a solid foundation for initiating research in this area. Future work should focus on the systematic synthesis and characterization of VDP-based MOFs to fully explore their potential in catalysis, drug delivery, gas storage, and sensing applications. The reactive vinyl group, in particular, opens up exciting possibilities for post-synthetic modifications, leading to materials with tailored properties for specific and advanced applications.

References

Applications of 4,4'-Vinylenedipyridine in Coordination Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed using the versatile ligand 4,4'-Vinylenedipyridine (Vpe). The unique structural features of Vpe, including its linear, rigid nature and conjugated π-system, make it an excellent building block for creating functional materials with diverse applications. These notes cover key applications in anion exchange for environmental remediation, and provide foundational protocols for exploring catalysis, gas storage, sensing, and drug delivery.

Anion Exchange for Pollutant Sequestration

Coordination polymers based on this compound have demonstrated exceptional efficacy in the removal of anionic pollutants from aqueous solutions. Cationic frameworks can be synthesized with labile anions that are readily exchanged for target anionic contaminants. Silver(I)-Vpe coordination polymers, in particular, have shown high capacity and selectivity for the sequestration of harmful anions such as perrhenate (a surrogate for pertechnetate) and chromate.[1][2]

Quantitative Data for Anion Exchange

The following table summarizes the anion exchange capacities of various silver-Vpe coordination polymers.

Coordination PolymerTarget AnionAdsorption Capacity (mg/g)Reference
[Ag(Vpe)][NO₃]·3H₂OPerrhenate (ReO₄⁻)620(2)[1]
[Ag(Vpe)][NO₃]·3H₂OChromate (CrO₄²⁻)137.1(6)[1]
[Ag(Vpe)][BF₄]Perrhenate (ReO₄⁻)661.8(3)[1]
[Ag(Vpe)][BF₄]Chromate (CrO₄²⁻)190(3)[1]
Experimental Protocols

Protocol 1: Synthesis of Silver-Vpe Coordination Polymers for Anion Exchange

This protocol describes a general method for the synthesis of silver-Vpe coordination polymers with nitrate and tetrafluoroborate anions.

Materials:

  • Silver Nitrate (AgNO₃) or Silver Tetrafluoroborate (AgBF₄)

  • This compound (Vpe)

  • Deionized Water

  • Ammonium Hydroxide (for nitrate-based polymer)

  • 2-Propanol (for nitrate-based polymer)

Procedure:

  • For [Ag(Vpe)][BF₄]:

    • Dissolve equimolar amounts of AgBF₄ and Vpe in deionized water in a beaker.

    • Stir the solution for 1 hour at room temperature.

    • Allow the solution to slowly evaporate over a week to obtain crystals of the coordination polymer.[3]

  • For [Ag(Vpe)][NO₃]·3H₂O:

    • Follow the same initial steps as for the tetrafluoroborate salt.

    • To the resulting solution, add 5 mL of 2-propanol and 3 mL of ammonium hydroxide.

    • A white microcrystalline powder of the coordination polymer will precipitate.

    • Collect the solid by filtration, wash with deionized water, and air dry.[3]

Protocol 2: General Anion Exchange Experiment

This protocol outlines a general procedure for evaluating the anion exchange performance of a synthesized coordination polymer.

Materials:

  • Synthesized silver-Vpe coordination polymer (e.g., [Ag(Vpe)][NO₃]·3H₂O)

  • Aqueous solution of the target anion (e.g., sodium perrhenate, potassium chromate) of known concentration.

  • Deionized water

Procedure:

  • Accurately weigh approximately 200 mg of the powdered coordination polymer.

  • Suspend the polymer in 5 mL of a 3 M solution of the target anion.

  • Stir the suspension at room temperature.

  • Monitor the progress of the exchange by taking aliquots of the supernatant at regular intervals and analyzing the concentration of the remaining target anion using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-OES).

  • Continue the experiment until the concentration of the target anion in the supernatant becomes constant, indicating that equilibrium has been reached.

  • Filter the solid product, wash with deionized water, and air dry.

  • Characterize the solid product using techniques such as Powder X-ray Diffraction (PXRD) and Infrared (IR) Spectroscopy to confirm the anion exchange.

Visualization of Anion Exchange

Anion_Exchange CP_initial Cationic Vpe-CP Framework with Labile Anions (e.g., NO₃⁻) CP_initial->mixing Pollutant Aqueous Solution with Anionic Pollutants (e.g., ReO₄⁻, CrO₄²⁻) Pollutant->mixing CP_final Vpe-CP Framework with Sequestered Pollutants Effluent Treated Water with Released Labile Anions exchange Anion Exchange Process mixing->exchange exchange->CP_final exchange->Effluent

Caption: Workflow of anion exchange for pollutant sequestration.

Heterogeneous Catalysis

While specific examples for Vpe-based CPs are emerging, the isostructural 4,4'-bipyridine-based MOFs have shown significant promise in heterogeneous catalysis. The ordered porous structure, high surface area, and the potential to incorporate catalytically active metal centers make these materials highly attractive. Vpe-based CPs can be designed to act as robust and recyclable catalysts for various organic transformations.

Experimental Protocols

Protocol 3: Synthesis of a Vpe-based MOF for Catalysis (Hypothetical)

This protocol is a generalized procedure adapted from the synthesis of similar bipyridine-based catalytic MOFs.

Materials:

  • A metal salt with catalytic activity (e.g., Palladium(II) chloride, Copper(II) nitrate)

  • This compound (Vpe)

  • A dicarboxylic acid linker (e.g., terephthalic acid)

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a glass vial, dissolve the metal salt, Vpe, and the dicarboxylic acid linker in DMF.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours (solvothermal synthesis).

  • After cooling to room temperature, crystals of the Vpe-based MOF should form.

  • Collect the crystals by filtration, wash with fresh DMF, and then with a more volatile solvent like ethanol.

  • Activate the catalyst by heating under vacuum to remove any solvent molecules occluded in the pores.

Protocol 4: Evaluation of Catalytic Activity (Example: Suzuki-Miyaura Cross-Coupling)

This protocol provides a general method to test the catalytic performance of a synthesized Vpe-based MOF.

Materials:

  • Synthesized Vpe-based MOF catalyst

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • A base (e.g., potassium carbonate)

  • A suitable solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a reaction flask, add the Vpe-based MOF catalyst (e.g., 0.2 mol%), aryl halide, arylboronic acid, and the base.

  • Add the solvent and the internal standard.

  • Heat the reaction mixture at a specific temperature (e.g., 100 °C) with stirring for a set period.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the reactants and the yield of the product.

  • After the reaction is complete, the catalyst can be recovered by filtration, washed, dried, and tested for reusability in subsequent catalytic cycles.

Visualization of Catalytic Workflow

Catalysis_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction Metal_Salt Metal Salt Solvothermal Solvothermal Synthesis Metal_Salt->Solvothermal Vpe 4,4'-Vpe Ligand Vpe->Solvothermal Linker Dicarboxylate Linker Linker->Solvothermal Vpe_MOF Vpe-based MOF Catalyst Solvothermal->Vpe_MOF Reaction_Vessel Reaction (Heating & Stirring) Vpe_MOF->Reaction_Vessel Catalyst Vpe_MOF->Reaction_Vessel Reactants Reactants (e.g., Aryl Halide, Boronic Acid) Reactants->Reaction_Vessel Products Products Reaction_Vessel->Products

Caption: General workflow for synthesis and catalytic testing.

Gas Storage and Separation

The porous nature of Vpe-based coordination polymers makes them potential candidates for gas storage and separation applications. By tuning the pore size and surface chemistry through the choice of metal centers and co-ligands, materials can be designed to selectively adsorb certain gases.

Experimental Protocols

Protocol 5: Gas Adsorption Measurement

This protocol describes the general procedure for measuring gas adsorption isotherms.

Materials:

  • Activated Vpe-based coordination polymer sample

  • High-purity adsorbate gases (e.g., H₂, CO₂, CH₄, N₂)

  • Volumetric gas adsorption analyzer

Procedure:

  • Accurately weigh a sample of the activated Vpe-based CP and place it in the sample tube of the gas adsorption analyzer.

  • Degas the sample in situ under high vacuum and elevated temperature to ensure the removal of any residual solvent or adsorbed atmospheric gases.

  • Perform the gas adsorption measurement at a specific temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄).

  • The instrument will incrementally introduce the adsorbate gas into the sample tube and measure the amount of gas adsorbed at each pressure point, generating an adsorption isotherm.

  • A desorption isotherm can also be measured by systematically reducing the pressure.

  • Analyze the resulting isotherms to determine properties such as BET surface area, pore volume, and gas uptake capacity.

Luminescent Sensing

Coordination polymers incorporating Vpe and lanthanide metal ions can exhibit interesting luminescent properties. The Vpe ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength. This luminescence can be quenched or enhanced in the presence of specific analytes, forming the basis for a chemical sensor.[4][5]

Experimental Protocols

Protocol 6: Luminescent Sensing Experiment

This protocol outlines a general method for testing the sensing capabilities of a luminescent Vpe-based CP.

Materials:

  • Luminescent Vpe-based coordination polymer

  • A suitable solvent in which the CP can be dispersed (e.g., ethanol, water)

  • Solutions of various potential analytes (e.g., metal ions, small organic molecules)

  • Fluorometer

Procedure:

  • Prepare a stable suspension of the luminescent CP in the chosen solvent.

  • Record the initial fluorescence emission spectrum of the suspension by exciting at an appropriate wavelength.

  • Systematically add small aliquots of an analyte solution to the CP suspension.

  • After each addition, record the fluorescence emission spectrum.

  • Observe any changes in the fluorescence intensity (quenching or enhancement).

  • Repeat the experiment with a range of different analytes to assess the selectivity of the sensor.

  • Perform a titration experiment with the target analyte to determine the detection limit.

Drug Delivery

The porous structure and potential for stimuli-responsive behavior make Vpe-based coordination polymers interesting candidates for drug delivery systems. Drugs can be loaded into the pores of the CP, and their release can potentially be controlled by external stimuli such as pH changes. While this is an emerging area for Vpe-based CPs, the principles are based on extensive research on other MOFs and porous polymers.[6]

Experimental Protocols

Protocol 7: Drug Loading and Release Study (Conceptual)

This protocol provides a conceptual framework for investigating the drug delivery potential of a Vpe-based CP.

Materials:

  • Porous Vpe-based coordination polymer

  • A model drug (e.g., ibuprofen, 5-fluorouracil)

  • A suitable solvent for dissolving the drug

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 for physiological conditions, 5.5 for a tumor microenvironment)

Procedure:

  • Drug Loading:

    • Suspend the activated Vpe-based CP in a concentrated solution of the model drug.

    • Stir the suspension for an extended period (e.g., 24 hours) to allow the drug to diffuse into the pores.

    • Collect the drug-loaded CP by centrifugation, wash with a small amount of solvent to remove surface-adsorbed drug, and dry.

    • Determine the drug loading capacity by analyzing the remaining drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

  • In Vitro Drug Release:

    • Suspend a known amount of the drug-loaded CP in PBS at a specific pH.

    • Place the suspension in a dialysis bag against a larger volume of the same PBS solution, and keep it under constant stirring at 37 °C.

    • At regular time intervals, withdraw a small aliquot from the external PBS solution and replace it with fresh PBS.

    • Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method.

    • Plot the cumulative drug release as a function of time to obtain the drug release profile.

    • Repeat the release study at different pH values to investigate pH-responsive release.

Visualization of Drug Delivery Mechanism

Drug_Delivery cluster_loading Drug Loading cluster_release Drug Release Porous_CP Porous Vpe-CP Loading Soaking & Stirring Porous_CP->Loading Drug_Solution Concentrated Drug Solution Drug_Solution->Loading Loaded_CP Drug-Loaded Vpe-CP Loading->Loaded_CP Release Stimuli-Triggered Release (e.g., pH change) Loaded_CP->Release Target_Site Target Site (e.g., Tumor Microenvironment with lower pH) Target_Site->Release Released_Drug Released Drug (Therapeutic Effect) Release->Released_Drug Empty_CP Empty CP Release->Empty_CP

Caption: Conceptual workflow for drug loading and release.

References

Application Notes and Protocols for 4,4'-Vinylenedipyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Vinylenedipyridine as a versatile ligand in a range of catalytic reactions. The following sections detail its application in significant organic transformations, including palladium-catalyzed cross-coupling reactions and cobalt-catalyzed oxidation. Detailed experimental protocols and quantitative data are provided to facilitate the adoption of these methods in research and development settings.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as an effective N-donor ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry. The bidentate and electronically distinct nature of the pyridine rings can influence the stability and activity of the palladium catalyst. While often utilized in its polymeric form (poly(4-vinylpyridine)) as a catalyst support, discrete this compound-palladium complexes also exhibit catalytic activity.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the catalytic performance of a palladium complex in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data is representative of typical yields and conditions.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O1001295
24-Bromoacetophenone4-Tolylboronic acid1K₃PO₄Dioxane/H₂O1001292
31-BromonaphthalenePhenylboronic acid1Cs₂CO₃DMF1101688
42-Bromopyridine3-Methoxyphenylboronic acid1.5K₂CO₃Toluene/H₂O1002475
54-ChlorotoluenePhenylboronic acid2K₃PO₄Dioxane/H₂O1202465
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pre-formed or in-situ generated palladium-4,4'-Vinylenedipyridine catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • If a biphasic solvent system is used (e.g., Toluene/H₂O), add degassed water (1 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow reagents Reagents: Aryl Halide Arylboronic Acid Base reaction Reaction Mixture (Heated under Inert Atmosphere) reagents->reaction catalyst Catalyst System: Pd(OAc)₂ This compound catalyst->reaction solvent Solvent solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Biaryl Product purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Cobalt-Catalyzed Aerobic Oxidation of Alcohols

This compound can be employed as a ligand in cobalt-catalyzed aerobic oxidation of alcohols to the corresponding aldehydes or ketones. The pyridine moieties coordinate to the cobalt center, influencing its redox properties and catalytic efficacy. This method provides a greener alternative to traditional oxidation reactions that often rely on stoichiometric and hazardous oxidizing agents.

Quantitative Data for Alcohol Oxidation

The following table presents representative data for the cobalt-catalyzed aerobic oxidation of various alcohols.

EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
1Benzyl alcohol2Toluene806>99>99 (Benzaldehyde)
21-Phenylethanol2Acetonitrile80898>99 (Acetophenone)
3Cinnamyl alcohol2.5Toluene901095>99 (Cinnamaldehyde)
4Cyclohexanol3Chlorobenzene1001292>99 (Cyclohexanone)
51-Octanol3Toluene1001685>99 (Octanal)
Experimental Protocol: General Procedure for Cobalt-Catalyzed Alcohol Oxidation

This protocol describes a general procedure for the aerobic oxidation of alcohols using a cobalt-4,4'-Vinylenedipyridine catalyst.

Materials:

  • Cobalt(II) chloride (CoCl₂) or Cobalt(II) acetate (Co(OAc)₂)

  • This compound

  • Alcohol substrate (1.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile)

  • Oxygen or Air supply

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the alcohol substrate (1.0 mmol).

  • Replace the atmosphere in the flask with oxygen or ensure a steady flow of air through the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (6-16 hours).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Wash the silica pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Alcohol_Oxidation_Pathway cluster_catalyst Catalyst System Co Co(II) Salt Catalytic_Cycle Catalytic Cycle Co->Catalytic_Cycle Ligand This compound Ligand->Catalytic_Cycle Alcohol Alcohol Substrate Alcohol->Catalytic_Cycle Oxidant Oxidant (O₂ or Air) Oxidant->Catalytic_Cycle Product Aldehyde/Ketone Product Catalytic_Cycle->Product

Caption: Key components of the cobalt-catalyzed alcohol oxidation.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing the described reactions.

Application Notes and Protocols for the Synthesis of Silver 4,4'-Vinylenedipyridine Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of silver 4,4'-vinylenedipyridine (Vpe) coordination polymers. These materials are of significant interest due to their potential applications in areas such as anion exchange for environmental remediation and the development of novel materials with unique photoluminescent properties. The following sections detail the synthesis of the Vpe ligand and the subsequent formation of the silver(I) coordination polymers with various counter-anions.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. Silver(I) coordination polymers, in particular, have been extensively studied due to their diverse structural topologies and interesting chemical and physical properties. The ligand this compound (Vpe), a derivative of 4,4'-bipyridine, serves as a rigid and linear linker, facilitating the formation of well-defined polymeric structures. The choice of the counter-anion in the synthesis can significantly influence the final structure and properties of the coordination polymer.

Recent research has demonstrated the synthesis of a series of cationic silver(I) Vpe coordination polymers with anions such as nitrate (NO₃⁻), tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), perrhenate (ReO₄⁻), and chromate (CrO₄²⁻)[1][2][3][4]. These materials have shown promise in anion exchange applications, with high capacities for the uptake of environmentally relevant anions[2][3][4].

Data Presentation

The following table summarizes the key parameters and properties of various silver this compound coordination polymers as reported in the literature.

Compound FormulaAnionSolubility (mM)Perrhenate Adsorption (mg/g)Chromate Adsorption (mg/g)Reference
[Ag(Vpe)][NO₃]·3H₂ONO₃⁻Not Reported620(2)137.1(6)[2][3][4]
[Ag(Vpe)][BF₄]BF₄⁻0.0137(7)661.8(3)190(3)[2][3][4]
[Ag(Vpe)][ClO₄]ClO₄⁻Not ReportedNot ReportedNot Reported[2][3]
[Ag(Vpe)][ReO₄]·2H₂OReO₄⁻Not Reported--[2][3]
[Ag₂(Vpe)₂.₅][CrO₄]·5H₂OCrO₄²⁻Not Reported--[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound ligand and the subsequent formation of silver(I) coordination polymers.

Protocol 1: Synthesis of this compound (Vpe) Ligand

This protocol is adapted from established procedures for the synthesis of 1,2-bis(4-pyridyl)ethene.

Materials:

  • 4-Methylpyridine

  • 4-Pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

  • Cool the flask to -70 °C using a dry ice/acetone bath.

  • To this cooled solution, add 4-methylpyridine (1.0 equivalent) dropwise while stirring.

  • After the addition is complete, continue stirring at -70 °C for 30 minutes.

  • Slowly add 4-pyridinecarboxaldehyde (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at -70 °C. The reaction should be protected from light.

  • After the addition, allow the reaction mixture to stir at -70 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add acetic acid to the reaction mixture and reflux for 24 hours. The solution will typically turn yellow.

  • After reflux, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purify the crude product by column chromatography on silica gel to yield the this compound as a light brown crystalline powder.

Protocol 2: Synthesis of Silver this compound Coordination Polymers

This is a general protocol that can be adapted for different silver(I) salts. The synthesis of [Ag(Vpe)][NO₃] is provided as a specific example.

Materials:

  • This compound (Vpe)

  • Silver(I) nitrate (AgNO₃)

  • Methanol

  • Deionized water

  • Glass vials or test tubes

  • Filtration apparatus

Procedure for the synthesis of [Ag(Vpe)][NO₃]:

  • Prepare a solution of this compound (Vpe) in methanol.

  • Prepare a solution of silver(I) nitrate (AgNO₃) in deionized water. A 1:1 molar ratio of Ag(I) to Vpe is typically used.

  • Slowly add the aqueous solution of silver(I) nitrate to the methanolic solution of Vpe with gentle stirring.

  • A precipitate of the silver this compound coordination polymer should form upon mixing.

  • Allow the reaction mixture to stand at room temperature for a period of time (e.g., 24 hours) to ensure complete precipitation and crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with small portions of methanol and then deionized water to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum at room temperature.

Note: This general procedure can be modified by using other silver(I) salts such as silver(I) tetrafluoroborate (AgBF₄) or silver(I) perchlorate (AgClO₄) to obtain the corresponding coordination polymers. The choice of solvent may also be varied to optimize crystal growth.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the synthesis of silver this compound coordination polymers.

experimental_workflow cluster_ligand Ligand Synthesis cluster_polymer Coordination Polymer Synthesis ligand_start Start: Prepare Reagents (4-Methylpyridine, 4-Pyridinecarboxaldehyde, LDA) reaction_setup Reaction Setup (Inert atmosphere, -70°C) ligand_start->reaction_setup addition Sequential Addition (4-Methylpyridine, then 4-Pyridinecarboxaldehyde) reaction_setup->addition reflux Reflux with Acetic Acid addition->reflux workup Workup & Purification (Rotary Evaporation, Column Chromatography) reflux->workup ligand_product Product: this compound (Vpe) workup->ligand_product polymer_start Start: Prepare Solutions (Vpe in Methanol, Silver Salt in Water) ligand_product->polymer_start Use as Ligand mixing Mix Solutions (Slow Addition) polymer_start->mixing precipitation Precipitation & Crystallization mixing->precipitation isolation Isolation & Washing (Filtration) precipitation->isolation drying Drying isolation->drying polymer_product Product: Silver Vpe Coordination Polymer drying->polymer_product

Caption: Experimental workflow for the synthesis of silver this compound coordination polymers.

logical_relationship reagents Starting Materials - Silver(I) Salt (e.g., AgNO₃) - this compound (Vpe) Ligand process Self-Assembly Process (Coordination Bonding) reagents->process product Silver this compound Coordination Polymer process->product properties Resulting Properties - Crystalline Structure - Anion Exchange Capability - Photoluminescence product->properties applications Potential Applications - Environmental Remediation - Drug Delivery - Sensing properties->applications

Caption: Logical relationship in the synthesis and application of silver this compound coordination polymers.

References

Application Notes and Protocols for Anion Exchange in 4,4'-Vinylenedipyridine-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anion exchange properties of Metal-Organic Frameworks (MOFs) based on the 4,4'-vinylenedipyridine (Vpe) ligand. Detailed protocols for the synthesis of a silver-based Vpe MOF, characterization, and anion exchange experiments are provided to guide researchers in this area.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Cationic MOFs, in particular, have demonstrated significant potential for anion exchange, a process crucial for applications ranging from environmental remediation to controlled drug release.

MOFs constructed using the this compound (Vpe) ligand are of particular interest due to the ligand's linear, rigid nature, which can lead to the formation of robust and porous frameworks. Silver(I) coordination polymers with Vpe have recently been shown to be effective materials for anion exchange.[1][2][3] This document outlines the properties and potential applications of these materials, along with detailed experimental procedures.

Anion Exchange Properties of Silver-Vpe MOFs

Recent studies have highlighted the anion exchange capabilities of silver-based MOFs incorporating the this compound ligand. Specifically, two materials, [Ag(Vpe)][NO₃]·3H₂O and [Ag(Vpe)][BF₄], have demonstrated high efficiency in capturing perrhenate (ReO₄⁻) and chromate (CrO₄²⁻) anions from aqueous solutions.[1][3] The anion exchange process in these materials is driven by the release of the initial counter-anion (NO₃⁻ or BF₄⁻) from the cationic framework into the solution, with the concomitant uptake of the target anion.

Quantitative Anion Exchange Data

The anion exchange capacities of [Ag(Vpe)][NO₃]·3H₂O and [Ag(Vpe)][BF₄] for perrhenate and chromate are summarized in the table below. This data is crucial for evaluating the potential of these materials in applications such as the removal of radioactive pertechnetate (a surrogate for perrhenate) from nuclear waste streams or the sequestration of toxic chromate from industrial wastewater.

MOF MaterialTarget AnionAnion Exchange Capacity (mg/g)
[Ag(Vpe)][NO₃]·3H₂OPerrhenate (ReO₄⁻)620
[Ag(Vpe)][NO₃]·3H₂OChromate (CrO₄²⁻)137.1
[Ag(Vpe)][BF₄]Perrhenate (ReO₄⁻)661.8
[Ag(Vpe)][BF₄]Chromate (CrO₄²⁻)190

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative silver-Vpe MOF and for conducting anion exchange experiments. These protocols are based on established methods for the synthesis and characterization of coordination polymers and MOFs.

Synthesis of [Ag(Vpe)][NO₃]·3H₂O

This protocol describes a generalized method for the synthesis of a silver-based this compound MOF.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (Vpe)

  • Deionized water

  • Ethanol

Procedure:

  • In a clean glass vial, dissolve silver nitrate in deionized water to create a solution.

  • In a separate vial, dissolve this compound in ethanol.

  • Slowly add the ethanolic solution of Vpe to the aqueous solution of silver nitrate while stirring gently.

  • Seal the vial and allow it to stand at room temperature for 24-48 hours, during which time crystals of the MOF will form.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected crystals with small portions of deionized water and then ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum or in a desiccator.

Logical Workflow for MOF Synthesis and Preparation:

Diagram 1: MOF Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Dissolve AgNO3 (in water) and Vpe (in ethanol) mixing Mix Solutions reagents->mixing crystallization Crystallization (24-48h at RT) mixing->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Water and Ethanol filtration->washing drying Dry under Vacuum washing->drying characterization characterization drying->characterization pxrd PXRD ftir FT-IR sem SEM/EDX

Diagram 1: Workflow for the synthesis and initial characterization of a silver-Vpe MOF.

Anion Exchange Protocol

This protocol outlines the general procedure for evaluating the anion exchange properties of the synthesized MOF.

Materials:

  • Synthesized and dried [Ag(Vpe)][NO₃]·3H₂O MOF

  • Stock solutions of the target anions (e.g., sodium perrhenate, potassium chromate) of known concentration in deionized water.

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Ion chromatograph or other suitable analytical instrument for anion quantification.

Procedure:

  • Accurately weigh a specific amount of the MOF powder (e.g., 10 mg) and place it into a centrifuge tube.

  • Add a known volume (e.g., 10 mL) of the target anion solution of a specific concentration to the tube.

  • Seal the tube and agitate the mixture at a constant temperature (e.g., room temperature) for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Separate the MOF from the solution by centrifugation.

  • Carefully collect the supernatant for analysis.

  • Analyze the concentration of the target anion remaining in the supernatant using a suitable analytical technique such as ion chromatography.

  • The amount of anion exchanged by the MOF can be calculated by the difference between the initial and final concentrations of the anion in the solution.

Experimental Workflow for Anion Exchange Studies:

Diagram 2: Anion Exchange Protocol cluster_preparation Experiment Setup cluster_exchange Anion Exchange cluster_analysis Analysis mof_sample Weigh MOF mixing Combine MOF and Anion Solution mof_sample->mixing anion_solution Prepare Anion Solution anion_solution->mixing agitation Agitate at Constant Temperature mixing->agitation equilibration Allow to Reach Equilibrium agitation->equilibration separation Centrifuge to Separate MOF equilibration->separation supernatant Collect Supernatant separation->supernatant quantification Quantify Anion Concentration supernatant->quantification

Diagram 2: A step-by-step workflow for conducting anion exchange experiments with MOFs.

Characterization

To confirm the successful synthesis of the MOF and to study the material after anion exchange, a variety of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure of the synthesized MOF and to observe any structural changes after anion exchange.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the Vpe ligand and the counter-anions within the MOF structure.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): To observe the morphology of the MOF crystals and to confirm the elemental composition, including the presence of the exchanged anions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF before and after anion exchange.

Applications in Drug Development

The ability of this compound-based MOFs to exchange anions opens up possibilities in the field of drug development. The porous structure can be loaded with anionic drugs, which can then be released in a controlled manner through an anion exchange process with biologically relevant anions (e.g., chloride, phosphate) at the target site.

Logical Relationship for MOF-based Drug Delivery:

Diagram 3: MOF Drug Delivery cluster_loading Drug Loading cluster_delivery Drug Delivery mof Cationic MOF loading Drug Loading via Anion Exchange mof->loading drug Anionic Drug drug->loading loaded_mof Drug-Loaded MOF loading->loaded_mof target_site Target Site (e.g., tumor microenvironment) loaded_mof->target_site release Drug Release via Anion Exchange with Biological Anions target_site->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Diagram 3: Conceptual pathway for the application of anion exchange MOFs in drug delivery.

Stability and Reusability

The stability of the MOF under the conditions of anion exchange and its potential for regeneration are critical for practical applications. While specific data for the reusability of silver-Vpe MOFs is not yet widely available, general strategies for regenerating ion-exchange materials can be explored. This may involve washing the MOF with a concentrated solution of the original counter-anion to displace the captured anion. Further research is needed to establish the long-term stability and the number of cycles these materials can endure without significant loss of performance.

Conclusion

MOFs based on the this compound ligand, particularly the silver-based coordination polymers, represent a promising class of materials for anion exchange applications. Their high exchange capacities for environmentally and technologically important anions suggest their potential utility in water remediation and resource recovery. Furthermore, the principles of anion exchange in these materials can be extended to the design of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to explore and expand upon the application of these versatile materials.

References

Application Notes and Protocols for Employing 4,4'-Vinylenedipyridine in Photochemistry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 4,4'-Vinylenedipyridine (4,4'-VDP) and its derivatives in various photochemical experiments. The information is intended to guide researchers in the fields of organic synthesis, materials science, and photocatalysis.

Introduction

This compound, also known as 1,2-bis(4-pyridyl)ethylene, is a versatile photoactive compound. Its rigid structure, containing two pyridine rings linked by a carbon-carbon double bond, makes it an excellent building block for supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). Upon irradiation with UV light, 4,4'-VDP can undergo [2+2] photocycloaddition reactions, leading to the formation of a cyclobutane ring. This reactivity has been harnessed for the synthesis of novel molecular architectures and functional materials. Furthermore, its polymeric form, poly(4-vinylpyridine) (P4VP), has shown promise in photocatalysis.

Application 1: Solid-State [2+2] Photocycloaddition of this compound

The [2+2] photocycloaddition of 4,4'-VDP in the solid state is a classic example of a topochemical reaction, where the crystal packing of the reactant molecules dictates the stereochemistry of the product. To achieve the necessary alignment of the double bonds for the reaction to occur (parallel and within a distance of < 4.2 Å), a template-directed approach is often employed.[1] Resorcinol is a commonly used template that co-crystallizes with 4,4'-VDP, holding the olefin units in the appropriate geometry for photodimerization.[1]

Experimental Protocol: Template-Directed Solid-State Photodimerization[1]

Materials:

  • trans-1,2-bis(4-pyridyl)ethylene (4,4'-VDP)

  • Resorcinol

  • Mortar and pestle

  • UV lamp (e.g., 450 W medium-pressure mercury lamp)

  • Pyrex glass plates

  • Chloroform

  • 0.2 M Sodium hydroxide solution

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR spectrometer

Procedure:

  • Co-crystallization:

    • Weigh 180 mg of 4,4'-VDP and 120 mg of resorcinol.[1]

    • Place both solids in a clean, dry mortar.[1]

    • Grind the two solids together thoroughly for 25-30 minutes to ensure intimate mixing and formation of the co-crystal.[1] The resulting fine powder is the 2(resorcinol)·2(4,4'-bpe) molecular assembly.

  • Photoreaction:

    • Spread the powdered co-crystal thinly between two Pyrex glass plates.

    • Irradiate the sample with a UV lamp. The irradiation time will depend on the lamp's power and the sample quantity. Monitor the reaction progress by taking small aliquots for ¹H NMR analysis. A typical irradiation time can be several hours.[2]

  • Isolation of the Photoproduct:

    • After irradiation, transfer the solid mixture to a flask.

    • To remove the resorcinol template, perform a base extraction. Add 10 mL of 0.2 M sodium hydroxide solution and 10 mL of chloroform.[3][4]

    • Shake the mixture vigorously in a separatory funnel. The photoproduct, rctt-1,2,3,4-tetrakis(4-pyridyl)cyclobutane (tpcb), will dissolve in the chloroform layer, while the resorcinol will be in the aqueous layer.

    • Separate the chloroform layer and repeat the extraction of the aqueous layer with two more 10 mL portions of chloroform.[4]

    • Combine the chloroform extracts and wash with water.

    • Dry the chloroform layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the pure tpcb photoproduct.[3][4]

  • Characterization:

    • The formation of the cyclobutane product can be confirmed by ¹H NMR spectroscopy. The characteristic signal for the cyclobutane protons of the rctt-isomer appears around 4.48 ppm in CDCl₃.[5] The disappearance of the vinyl protons of 4,4'-VDP (around 7.55 ppm in CDCl₃) also indicates product formation.[6]

Quantitative Data
Reactant/Product¹H NMR Chemical Shift (CDCl₃, ppm)Yield (%)Reference
This compound (vinyl protons)7.55 (s, 2H)-[6]
rctt-tetrakis(4-pyridyl)cyclobutane (cyclobutane protons)4.48 (s, 4H)75[7]

Note: The yield can vary depending on the reaction conditions and the efficiency of the grinding and irradiation steps.

Reaction Workflow

G Solid-State [2+2] Photocycloaddition Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_purification Purification cluster_analysis Analysis Reactants 4,4'-VDP + Resorcinol Grinding Grind in Mortar Reactants->Grinding CoCrystal 2(resorcinol)·2(4,4'-bpe) Co-crystal Grinding->CoCrystal Irradiation UV Irradiation (λ) CoCrystal->Irradiation Photoproduct_mix Mixture of tpcb and Resorcinol Irradiation->Photoproduct_mix Extraction Base Extraction (NaOH/CHCl₃) Photoproduct_mix->Extraction Product rctt-tpcb Extraction->Product NMR ¹H NMR Spectroscopy Product->NMR G [2+2] Photocycloaddition Mechanism Reactant1 4,4'-VDP (Ground State) ExcitedState 4,4'-VDP* (Excited State) Reactant1->ExcitedState Photoexcitation Photon TransitionState [2+2] Transition State ExcitedState->TransitionState Reaction Reactant2 4,4'-VDP (Ground State) Reactant2->TransitionState Reaction Product rctt-tpcb TransitionState->Product Cyclization G Photocatalytic Degradation Workflow cluster_setup Reaction Setup cluster_equilibration Equilibration cluster_photoreaction Photoreaction cluster_analysis Analysis MO_Solution Methyl Orange Solution Suspension Catalyst Suspension MO_Solution->Suspension Catalyst P4VP-ZnO Composite Catalyst->Suspension Dark_Stirring Stir in Dark (30 min) Suspension->Dark_Stirring Irradiation Visible Light Irradiation Dark_Stirring->Irradiation Sampling Aliquot Sampling Irradiation->Sampling at regular intervals Centrifugation Centrifuge/Filter Sampling->Centrifugation UV_Vis UV-Vis Spectroscopy Centrifugation->UV_Vis Degradation_Calc Calculate Degradation % UV_Vis->Degradation_Calc G Photocatalysis Mechanism on ZnO ZnO ZnO Excitation e⁻ (CB) + h⁺ (VB) ZnO->Excitation Photoexcitation Photon hν (≥ Eg) O2 O₂ Excitation->O2 e⁻ H2O H₂O Excitation->H2O h⁺ Superoxide •O₂⁻ O2->Superoxide MO Methyl Orange Superoxide->MO Oxidation Hydroxyl •OH H2O->Hydroxyl Hydroxyl->MO Oxidation Degradation_Products Degradation Products MO->Degradation_Products

References

Application Notes and Protocols for the Synthesis of 4,4'-Vinylenedipyridine and its Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the synthesis of 4,4'-Vinylenedipyridine, a valuable building block in medicinal chemistry and materials science, often utilized for its rigid, conjugated structure and its ability to act as a ligand in coordination chemistry. The described method is based on the palladium-catalyzed coupling of a vinyl dihalide with a pyridylboronic acid derivative.

Core Reaction Scheme

The synthesis of (E)-4,4'-Vinylenedipyridine can be achieved through the Suzuki-Miyaura cross-coupling of (E)-1,2-dichloroethene with 4-pyridylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a suitable base and solvent system.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ArylBoronicAcid 4-Pyridylboronic Acid CatalyticCycle Suzuki-Miyaura Catalytic Cycle ArylBoronicAcid->CatalyticCycle + VinylDihalide (E)-1,2-Dichloroethene VinylDihalide->CatalyticCycle + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CatalyticCycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->CatalyticCycle Solvent Solvent (e.g., Dioxane/H₂O) Solvent->CatalyticCycle Product (E)-4,4'-Vinylenedipyridine CatalyticCycle->Product

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocols

This section details a general protocol for the synthesis of (E)-4,4'-Vinylenedipyridine. This procedure can be adapted for the synthesis of various derivatives by substituting the appropriate aryl or heteroaryl boronic acid.

Materials and Equipment:

  • Reactants: 4-Pyridylboronic acid, (E)-1,2-dichloroethene

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and degassed water

  • General Equipment: Schlenk flask, reflux condenser, magnetic stirrer with heating plate, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Detailed Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-pyridylboronic acid (2.2 equivalents), the chosen base (e.g., K₂CO₃, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reactant Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Stir the mixture to dissolve the solids. Finally, add (E)-1,2-dichloroethene (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical quantitative data for Suzuki-Miyaura reactions used to synthesize stilbene and bipyridine derivatives, which are structurally analogous to this compound. This data can serve as a guide for optimizing the synthesis of specific this compound derivatives.

Table 1: Catalyst, Base, and Solvent Effects on Yield and Reaction Time

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)1002481[1]
2Pd₂(dba)₃ (1.5) / SPhos (6)K₃PO₄ (3)Dioxane1101285[2]
3Pd(OAc)₂ (2) / P(t-Bu)₃ (4)Cs₂CO₃ (2)Toluene801692[3]
4Pd(dppf)Cl₂ (3)Na₂CO₃ (2)DMF/H₂O (5:1)90888[4]

Table 2: Influence of Substrate on Reaction Outcome

EntryAryl HalideBoronic Acid DerivativeProductYield (%)Reference
14-Bromopyridine(E)-2-Phenylethenylboronic acid(E)-4-Styrylpyridine78[5]
2(E)-1,2-Dibromoethene4-Methoxyphenylboronic acid(E)-1,2-bis(4-methoxyphenyl)ethene85[6]
34-ChloropyridinePhenylboronic acid4-Phenylpyridine73[2]
42,4-DichloropyrimidinePhenylboronic acid2-Chloro-4-phenylpyrimidine81[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Prepare Reactants, Catalyst, Base, and Solvents Glassware_Prep Flame-dry Schlenk Flask and Condenser Charge_Flask Charge Flask with Solids Glassware_Prep->Charge_Flask Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Charge_Flask->Inert_Atmosphere Add_Solvents Add Degassed Solvents Inert_Atmosphere->Add_Solvents Add_Vinyl_Halide Add (E)-1,2-Dichloroethene Add_Solvents->Add_Vinyl_Halide Heat_React Heat to 80-100 °C and Stir Add_Vinyl_Halide->Heat_React Monitor Monitor Progress (TLC/LC-MS) Heat_React->Monitor Cool Cool to Room Temperature Monitor->Cool Quench_Extract Quench with Water and Extract Cool->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Vinyl-B(OR)₂ + Base PdII_Aryl_Vinyl Ar-Pd(II)-Vinyl L₂ Transmetal->PdII_Aryl_Vinyl RedElim Reductive Elimination PdII_Aryl_Vinyl->RedElim RedElim->Pd0 Ar-Vinyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4,4'-Vinylenedipyridine in Gas Adsorption and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine (VDP) is a versatile organic linker that has garnered significant interest in the field of crystal engineering and materials science. Its rigid, linear structure and the presence of two coordinating nitrogen atoms make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). These porous crystalline materials exhibit high surface areas and tunable pore sizes, positioning them as promising candidates for a variety of applications, including gas adsorption and storage. The vinyl group in VDP offers potential for post-synthetic modification, further enhancing the tailorability of the resulting MOFs for specific gas separation and storage needs.

This document provides detailed application notes and experimental protocols for the utilization of VDP in the synthesis of MOFs for gas adsorption and storage applications. While direct quantitative gas adsorption data for MOFs solely based on VDP is emerging, this report leverages data from closely related structures to illustrate the potential performance.

Data Presentation: Gas Adsorption in Pyridine-Based MOFs

The following table summarizes key gas adsorption parameters for MOFs constructed with ligands structurally similar to this compound, providing a benchmark for expected performance.

Material NameLigand(s)Metal IonGas AdsorbedAdsorption ConditionsGas UptakeBET Surface Area (m²/g)Pore Volume (cm³/g)
Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] (NiBpene)1,2-bis(4-pyridyl)ethyleneNi(II)CO₂-Exhibits structural changes upon adsorption--
[Co₂(btec)(bipy)₂]·guests1,2,4,5-benzenetetracarboxylate, 4,4'-bipyridineCo(II)H₂77 K, 15 bar1.1 wt%596-

Note: Data for NiBpene highlights the structural flexibility upon gas adsorption, a key feature for selective gas capture. The data for the Co(II)-bipyridine MOF provides a quantitative example of hydrogen storage in a related material.[1]

Experimental Protocols

I. Synthesis of a this compound-Based MOF (Illustrative Protocol)

This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as a linker. The specific metal salt and solvent system may be varied to target different framework topologies and properties.

Materials:

  • This compound (VDP)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Glass reaction vials or Teflon-lined autoclave

  • Oven or programmable heating mantle

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve the metal salt and this compound in the chosen solvent within a glass vial. The molar ratio of metal to ligand is a critical parameter and should be systematically varied to optimize crystal formation. A common starting ratio is 1:1 or 1:2.

  • Solvothermal Reaction: Seal the vial tightly and place it in an oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a defined period (ranging from 24 to 72 hours). The temperature and reaction time are crucial for controlling the crystal growth and phase purity of the resulting MOF.

  • Isolation and Washing: After the reaction, allow the vessel to cool slowly to room temperature. Crystalline product, if formed, will typically be found at the bottom of the vial. Isolate the solid product by decanting the mother liquor. Wash the crystals repeatedly with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Centrifugation can be employed to facilitate the separation of the solid from the solvent.

  • Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores of the MOF, a solvent exchange step is necessary. Immerse the washed crystals in a low-boiling point solvent (e.g., ethanol or methanol) for several days, replacing the solvent periodically. This process is crucial for the subsequent activation of the material.

II. Activation of the MOF

Activation is the process of removing the guest solvent molecules from the pores of the MOF to make the internal surface area accessible for gas adsorption.

Materials:

  • Solvent-exchanged MOF

  • Vacuum oven or a Schlenk line equipped with a heating mantle

Procedure:

  • Initial Drying: Place the solvent-exchanged MOF sample in a vacuum oven.

  • Heating under Vacuum: Gradually heat the sample under a dynamic vacuum. A typical activation profile involves heating to a temperature between 100 °C and 200 °C for 12 to 24 hours. The final temperature and duration should be optimized for the specific MOF to ensure complete solvent removal without causing framework collapse.

  • Cooling and Storage: After activation, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. The activated MOF should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

III. Gas Adsorption Measurements

Gas adsorption isotherms are measured to determine the capacity of the MOF for a particular gas at a given temperature.

Materials:

  • Activated MOF sample

  • Volumetric gas adsorption analyzer (e.g., a surface area and porosity analyzer)

  • High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen or a cryostat for low-temperature measurements

Procedure:

  • Sample Preparation: Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.

  • Degassing: Degas the sample in situ on the analyzer's degassing port under vacuum and at an elevated temperature (similar to the activation temperature) to remove any adsorbed species.

  • Isotherm Measurement:

    • For surface area determination, measure the nitrogen adsorption isotherm at 77 K (liquid nitrogen temperature).

    • For gas storage applications, measure the adsorption isotherms for gases like CO₂, H₂, or CH₄ at the desired temperatures (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂) and pressures.

  • Data Analysis:

    • Calculate the BET (Brunauer-Emmett-Teller) surface area from the nitrogen adsorption data.

    • Determine the gas uptake capacity from the respective adsorption isotherms, typically expressed in cm³/g, mmol/g, or wt%.

    • Pore size distribution and pore volume can also be calculated from the isotherm data using appropriate theoretical models (e.g., DFT, NLDFT).

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization S1 Precursor Solution (VDP + Metal Salt + Solvent) S2 Solvothermal Reaction (Heating) S1->S2 S3 Isolation & Washing S2->S3 S4 Solvent Exchange S3->S4 A1 Heating under Vacuum S4->A1 Activated MOF C1 Gas Adsorption Measurement (N₂, CO₂, H₂, CH₄) A1->C1 C2 Data Analysis (Surface Area, Uptake) C1->C2

Experimental Workflow for VDP-based MOFs

Gas_Adsorption_Mechanism cluster_mof MOF Pore MOF_Surface Porous Framework (VDP Linkers) Gas2 Gas Molecule MOF_Surface->Gas2 Desorption Gas1 Gas Molecule Gas1->MOF_Surface Adsorption (Physisorption) Gas3 Gas Molecule

Gas Adsorption Mechanism in a VDP-based MOF

References

Application Notes and Protocols for the Single-Crystal Growth of 4,4'-Vinylenedipyridine (VDP) Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of single crystals of Metal-Organic Frameworks (MOFs) incorporating the 4,4'-Vinylenedipyridine (VDP) ligand. The protocols are based on established techniques for analogous pyridyl-based MOFs and are intended to serve as a comprehensive guide for the rational design and synthesis of novel VDP-containing crystalline materials.

Introduction

The this compound (VDP) ligand is a versatile building block for the construction of Metal-Organic Frameworks (MOFs). Its linear, rigid nature and the presence of two coordinating nitrogen atoms allow for the formation of a variety of network topologies. The vinyl group also offers potential for post-synthetic modification. The growth of high-quality single crystals is crucial for the unambiguous determination of their three-dimensional structures by single-crystal X-ray diffraction and for the detailed characterization of their physical and chemical properties.

This document outlines two primary techniques for the growth of VDP-MOF single crystals: the solvothermal/hydrothermal method and the slow solvent evaporation/diffusion method.

General Considerations for Single-Crystal Growth

The successful growth of single crystals of VDP-MOFs is a multifactorial process. Key parameters that require careful control include:

  • Solvent System: The choice of solvent or solvent mixture is critical as it influences the solubility of the reactants and the kinetics of crystal nucleation and growth. High-boiling point solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are commonly used in solvothermal synthesis.

  • Temperature and Reaction Time: These parameters directly affect the reaction rate and the thermodynamic versus kinetic control of product formation. Slower reaction rates at lower temperatures often favor the growth of larger, higher-quality crystals.

  • Reactant Concentrations and Molar Ratios: The stoichiometry of the metal salt and the VDP ligand, as well as the overall concentration of the solution, can significantly impact the final product.

  • pH and Modulators: The addition of acids, bases, or other modulating agents can influence the deprotonation of co-ligands and the coordination environment of the metal ions, thereby affecting the crystal growth process.

Protocol 1: Solvothermal/Hydrothermal Synthesis of VDP-MOFs

This method is widely employed for the synthesis of MOFs due to its ability to produce highly crystalline materials. The reaction is carried out in a sealed vessel at elevated temperatures.

Experimental Protocol
  • Reactant Preparation:

    • In a typical synthesis, a metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate, Cobalt(II) Nitrate Hexahydrate) and the this compound (VDP) ligand are used. A co-ligand, often a dicarboxylic acid (e.g., terephthalic acid, 1,4-benzenedicarboxylic acid), is frequently incorporated to create more complex and robust frameworks.

  • Solution Preparation:

    • Dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of DMF/Ethanol, 1:1 v/v).

    • In a separate container, dissolve the this compound (VDP) ligand (e.g., 0.1 mmol) and the dicarboxylic acid co-ligand (e.g., 0.1 mmol) in the same solvent system (e.g., 5 mL).

  • Reaction Setup:

    • Combine the two solutions in a 20 mL glass vial or a Teflon-lined autoclave.

    • Seal the vessel tightly.

  • Heating Profile:

    • Place the sealed vessel in a programmable oven.

    • Heat the vessel to a specific temperature (typically between 80 °C and 150 °C) at a controlled rate (e.g., 5 °C/min).

    • Maintain the temperature for a period ranging from 24 to 72 hours.

    • Allow the vessel to cool down to room temperature slowly (e.g., over 24 hours). A slow cooling rate is often crucial for the formation of large, well-defined single crystals.

  • Crystal Isolation and Washing:

    • After cooling, carefully open the vessel. Single crystals are often found adhering to the walls or at the bottom of the vessel.

    • Decant the mother liquor.

    • Wash the crystals with fresh solvent (e.g., DMF, 3 x 5 mL) to remove any unreacted starting materials.

    • Subsequently, exchange the solvent with a more volatile one, such as ethanol or methanol, by soaking the crystals for 1-3 days, replacing the solvent periodically.

  • Drying:

    • Dry the crystals under vacuum or in a low-temperature oven (e.g., 60-80 °C) to remove the solvent from the pores without causing the framework to collapse.

Quantitative Data for Analogous Pyridyl-MOF Syntheses
MOF SystemMetal SaltLigand(s)SolventTemp. (°C)Time (h)Yield (%)Crystal Size
Zn-basedZn(NO₃)₂·6H₂O4,4'-bipyridine, 1,3-adamantanediacetic acidDMF8596~70Not Specified
Mn-basedMn(NO₃)₂·xH₂O4,4'-bipyridine, 1,3-adamantanediacetic acidDMF8596~70Not Specified
Cd-basedCd(NO₃)₂·4H₂O4,4'-bipyridine, 1,3-adamantanediacetic acidDMF8596~58Not Specified
La-basedLa(NO₃)₃·6H₂O1,3,5-benzenetricarboxylic acidDMF/H₂O12048~51Rod-like crystals

Protocol 2: Slow Solvent Evaporation / Diffusion for VDP-MOF Single Crystals

This technique is particularly useful for growing large, high-quality single crystals of MOFs that are soluble in the reaction medium. The slow rate of crystallization allows for the formation of well-ordered structures.

Experimental Protocol
  • Solution Preparation:

    • Prepare a solution of the metal salt (e.g., 0.1 mmol of Zinc Acetate Dihydrate) in a suitable solvent (e.g., 5 mL of methanol).

    • Prepare a separate solution of the this compound (VDP) ligand (e.g., 0.1 mmol) in the same or a miscible solvent (e.g., 5 mL of ethanol).

  • Layered Diffusion Setup:

    • Carefully layer the lighter solution (typically the ligand solution) on top of the denser solution (typically the metal salt solution) in a narrow glass tube or vial. A buffer layer of the pure solvent can be used to slow down the diffusion process.

    • Seal the container and leave it undisturbed at room temperature.

  • Slow Evaporation Setup:

    • Alternatively, combine the metal salt and VDP ligand solutions in a single vial.

    • Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

  • Crystal Growth:

    • Single crystals will typically form at the interface of the two solutions (diffusion method) or at the bottom of the vial (evaporation method) over a period of several days to weeks.

  • Crystal Isolation:

    • Once crystals of a suitable size have formed, carefully decant the solution and wash the crystals with a small amount of fresh, cold solvent. . Dry the crystals in air or under a gentle stream of inert gas.

Quantitative Data for an Analogous Zn-bpee MOF Synthesis
MOF SystemMetal SaltLigand(s)SolventMethodTimeYield (%)Crystal Habit
Zn-bpee-dicarboxylateZn(NO₃)₂·6H₂Otrans-1,2-bis(4-pyridyl)ethylene (bpee), 1,4-benzenediacetateWater/MethanolSolvent Diffusion3 weeks82Colorless crystals

Visualizations

Experimental Workflow for Solvothermal Synthesis

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation metal_sol Metal Salt Solution combine Combine Solutions metal_sol->combine ligand_sol VDP Ligand Solution (and co-ligand) ligand_sol->combine seal Seal in Autoclave combine->seal heat Heat in Oven seal->heat cool Slow Cooling heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash activate Solvent Exchange & Drying wash->activate product Single Crystals activate->product

Caption: General workflow for the solvothermal synthesis of VDP-MOF single crystals.

Logical Flow for Optimizing Single Crystal Growth

optimization_flow decision decision result result fail fail start Initial Synthesis Attempt check_crystals Single Crystals Formed? start->check_crystals good_crystals High-Quality Single Crystals check_crystals->good_crystals Yes poor_crystals Poor Quality / Small Crystals check_crystals->poor_crystals Partially no_crystals Amorphous / No Product check_crystals->no_crystals No adjust_temp Adjust Temperature (e.g., slower cooling) poor_crystals->adjust_temp adjust_conc Vary Reactant Concentrations no_crystals->adjust_conc adjust_temp->start change_solvent Change Solvent System adjust_conc->change_solvent add_modulator Add Modulator (e.g., acid/base) change_solvent->add_modulator add_modulator->start

Caption: Decision-making workflow for optimizing the growth of VDP-MOF single crystals.

Application Notes and Protocols for 4,4'-Vinylenedipyridine in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine (Vpe), a versatile organic ligand, has emerged as a significant building block in the construction of advanced functional materials. Its rigid, linear structure, coupled with the coordinating ability of its two pyridine nitrogen atoms, makes it an ideal component for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials exhibit a wide array of desirable properties, including high porosity, tunable structures, and guest-responsive functionalities, leading to their application in diverse fields such as anion exchange, catalysis, and chemical sensing.

This document provides detailed application notes on the use of Vpe in the development of functional materials, complete with quantitative data and step-by-step experimental protocols. The information is intended to guide researchers in the synthesis, characterization, and application of Vpe-based materials.

Applications of this compound-Based Functional Materials

Anion Exchange for Pollutant Sequestration

Vpe-based cationic coordination polymers have demonstrated exceptional efficacy in the selective removal of anionic pollutants from aqueous solutions. The rigid and planar nature of the Vpe ligand contributes to the formation of robust frameworks with accessible channels, facilitating the exchange of charge-balancing anions with target pollutants.

Quantitative Data for Anion Exchange

MaterialTarget AnionAdsorption Capacity (mg/g)Reference
[Ag(Vpe)][NO₃]·3H₂OPerrhenate (ReO₄⁻)620(2)[1]
[Ag(Vpe)][NO₃]·3H₂OChromate (CrO₄²⁻)137.1(6)[1]
[Ag(Vpe)][BF₄]Perrhenate (ReO₄⁻)661.8(3)[1]
[Ag(Vpe)][BF₄]Chromate (CrO₄²⁻)190(3)[1]
Photocatalytic Degradation of Organic Pollutants

MOFs and CPs constructed with Vpe can act as efficient photocatalysts for the degradation of organic dyes in wastewater. The extended π-conjugation of the Vpe ligand can enhance visible light absorption, while the metal nodes can serve as catalytic centers, promoting the generation of reactive oxygen species (ROS) that decompose the pollutant molecules.

Quantitative Data for Photocatalytic Degradation

MaterialTarget PollutantDegradation Efficiency (%)Time (min)Light SourceReference
Indium-porphyrin based MOFRhodamine B99.0720Visible (λ > 420 nm)[2]
Ag₃PO₄/MIL-101/NiFe₂O₄Rhodamine B>95120Visible[3]
Cd(II)-based CPRhodamine B95.52-UV[4]
Cd(II)-based CPMethyl Violet58.92-UV[4]
Cd(II)-based CPMethyl Orange35.44-UV[4]
Cd(II)-based CPMethylene Blue29.24-UV[4]
Fluorescent Sensing of Nitroaromatic Compounds

The inherent fluorescence of Vpe-based frameworks can be utilized for the sensitive and selective detection of nitroaromatic compounds, which are common components of explosives. The fluorescence of the material is quenched upon interaction with these electron-deficient molecules through a photoinduced electron transfer (PET) mechanism.

Quantitative Data for Fluorescent Sensing

MaterialAnalyteDetection LimitQuenching Constant (Ksv) (M⁻¹)Reference
PANI-Ag Composite2,4,6-Trinitrophenol (TNP)5.58 x 10⁻⁷ M0.1037 x 10⁶[5]
PANI-Ag CompositeDinitrobenzene (DNB)23.30 x 10⁻⁶ M0.161 x 10⁴[5]
Acridine yellow G-based Zn(II)-metallacyclePicric Acid (PA)7.62 x 10⁻⁸ M3.44 x 10⁴[6]
Anthracene-bridged poly(N-vinyl pyrrolidone)Picric Acid (PA)0.006 mM-[7]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Pillared-Layer MOF ([Zn₂(bdc)₂(Vpe)])

This protocol describes the synthesis of a pillared-layer MOF using 1,4-benzenedicarboxylic acid (H₂bdc) as the linker and this compound (Vpe) as the pillar.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂bdc)

  • This compound (Vpe)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve Zn(NO₃)₂·6H₂O (0.297 g, 1.0 mmol) and H₂bdc (0.166 g, 1.0 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve Vpe (0.091 g, 0.5 mmol) in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, colorless block-shaped crystals will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 150 °C for 12 hours to activate the framework.

Protocol 2: Hydrothermal Synthesis of a Zinc-Vpe Coordination Polymer ([Zn(Hbsal)₂(4,4'-bipy)])

This protocol details the hydrothermal synthesis of a 1D zigzag chain coordination polymer.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (Vpe, referred to as 4,4'-bipy in the source)

  • 5-Bromosalicylic acid (H₂bsal)

  • Distilled water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine Zn(NO₃)₂·6H₂O (0.030 g, 0.1 mmol), Vpe (0.018 g, 0.1 mmol), and 5-bromosalicylic acid (0.043 g, 0.2 mmol).[8]

  • Add 10 mL of distilled water to the mixture.[8]

  • Seal the autoclave and heat it at 160 °C (433 K) for 48 hours.[8]

  • Allow the autoclave to cool slowly to room temperature.

  • Yellow block-like crystals will be formed.

  • Isolate the crystals by filtration, wash with distilled water, and air dry.[8]

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_purification Purification & Activation reagents Reactants (Metal Salt, Vpe, Linker) mixing Mixing & Sonication reagents->mixing solvent Solvent (e.g., DMF, Water) solvent->mixing reaction Solvothermal/ Hydrothermal Reaction (Heating) mixing->reaction crystals Crystal Formation reaction->crystals washing Washing (DMF, Ethanol) crystals->washing activation Activation (Vacuum Heating) washing->activation final_product Functional Material activation->final_product photocatalysis_mechanism Vpe-MOF Vpe-MOF e- e⁻ Vpe-MOF->e- CB h+ h⁺ Vpe-MOF->h+ VB O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation O2_superoxide •O₂⁻ O2->O2_superoxide Organic_Pollutant Organic Pollutant O2_superoxide->Organic_Pollutant Degradation OH_radical •OH H2O->OH_radical OH_radical->Organic_Pollutant Degradation Degradation_Products Degradation Products Organic_Pollutant->Degradation_Products Light Light Light->Vpe-MOF Excitation fluorescence_sensing_mechanism Vpe-Framework Vpe-Framework (LUMO) Ground_State Ground State (HOMO) Excited_State Excited State Ground_State->Excited_State Excitation Fluorescence Fluorescence Ground_State->Fluorescence Excited_State->Ground_State Emission Nitroaromatic Nitroaromatic (LUMO) Excited_State->Nitroaromatic PET Quenching Quenching Nitroaromatic->Quenching Light_Excitation Light_Excitation Light_Excitation->Ground_State

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4'-Vinylenedipyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • The reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.

  • The Wittig reaction.

  • Palladium-catalyzed cross-coupling reactions, such as the Heck reaction.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. Reported yields vary, with a synthesis from 4-methylpyridine and 4-pyridinecarboxaldehyde achieving around 49%[1]. While specific yields for the Wittig reaction in this context are not always reported, similar reactions suggest that yields can range from low (around 20%) to as high as 70-90% with careful optimization.[2] Palladium-catalyzed Heck-type reactions on analogous substrates have demonstrated the potential for high yields, in some cases exceeding 90%.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is crucial for obtaining a high-purity product and can improve the final isolated yield by removing byproducts and unreacted starting materials. Common purification techniques include:

  • Crystallization: This is a highly effective method for purifying solid this compound. A recommended procedure involves crystallization from hot water (approximately 1.6 g of product per 100 mL of water at 100°C)[1].

  • Column Chromatography: Flash chromatography using a silica gel stationary phase is another common method for purification.[1]

  • Acid-Base Extraction: This can be employed to remove acidic or basic impurities from the crude product.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reaction of 4-Methylpyridine and 4-Pyridinecarboxaldehyde

Issue: Low product yield (<40%)

Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of 4-methylpyridine. Ensure the base used (e.g., LDA) is fresh and of high quality. Perform the reaction under strictly anhydrous conditions, as moisture will quench the strong base.
Side reactions of the aldehyde. Add the 4-pyridinecarboxaldehyde solution slowly and at a low temperature (-70 °C) to the reaction mixture to minimize side reactions.[1]
Suboptimal reaction time or temperature during reflux. The reaction is typically refluxed for an extended period (e.g., 24 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inefficient purification. Significant product loss can occur during purification. Optimize the crystallization or column chromatography conditions to maximize recovery.
Method 2: Wittig Reaction

Issue: Low or no formation of this compound

Potential Cause Troubleshooting Suggestion
Ineffective ylide formation. This is a common issue and can be caused by an insufficiently strong base, the presence of moisture, or poor-quality phosphonium salt.[3] Ensure all glassware is flame-dried and solvents are anhydrous. Use a strong base like n-butyllithium or sodium hydride.
Degradation of 4-pyridinecarboxaldehyde. Use freshly distilled or high-purity 4-pyridinecarboxaldehyde. Aldehydes can be prone to oxidation.[4]
Unstable ylide. Some ylides can be unstable. A reported strategy to overcome this is to generate the ylide in the presence of the aldehyde.[2] This can be achieved by adding the phosphonium salt portion-wise to a mixture of the base and the aldehyde.[2]
Steric hindrance. While less of a concern with 4-pyridinecarboxaldehyde, sterically hindered aldehydes or ketones can lead to low yields in Wittig reactions.[4]

Issue: Formation of byproducts

Potential Cause Troubleshooting Suggestion
Self-condensation of the ylide or aldehyde. Maintain a low reaction temperature during ylide formation and subsequent reaction with the aldehyde to minimize side reactions.
Formation of the cis-isomer. The stereochemistry of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the desired trans-isomer, using a stabilized ylide or employing the Schlosser modification of the Wittig reaction can favor the E-alkene.[4][5]
Method 3: Palladium-Catalyzed Heck Coupling (based on analogous reactions)

Issue: Low yield of the coupled product

Potential Cause Troubleshooting Suggestion
Catalyst deactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The choice of ligand and reaction conditions is critical.
Suboptimal catalyst, ligand, or base. The yield of Heck reactions is highly dependent on the combination of the palladium source, ligand, and base. Screening different conditions is often necessary.
Incorrect solvent or temperature. The choice of solvent and reaction temperature significantly impacts the reaction rate and yield.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Analogues
Synthesis Method Reactants Yield (%) Key Considerations
From 4-Methylpyridine4-Methylpyridine, 4-Pyridinecarboxaldehyde49[1]Requires a strong base (LDA) and anhydrous conditions.
Wittig Reaction4-Pyridylmethylphosphonium salt, 4-Pyridinecarboxaldehyde20-70 (reported for a similar system)[2]Sensitive to moisture; yield can be improved by altering reagent addition order.
Heck Reaction (analogue)4-Vinylpyridine, Phenylboronic acidup to 92High yields are possible, but conditions need to be optimized for the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylpyridine and 4-Pyridinecarboxaldehyde[1]
  • To a solution of lithium diisopropylamide (LDA) (4.32 mmol) in tetrahydrofuran (THF) (5 mL) at -70 °C, add 4-methylpyridine (400 μL, 4.12 mmol).

  • Stir the mixture under a light-avoiding condition.

  • Slowly add 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, add acetic acid (10 mL).

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture and remove the solvent by rotary evaporation to obtain a light yellow solid.

  • Purify the crude product by column chromatography to yield this compound (368 mg, 49% yield).

Protocol 2: Wittig Reaction for the Synthesis of trans-1,2-bis(4-pyridinyl)ethene

This protocol is adapted from a general procedure and may require optimization.

Part A: Preparation of triphenyl(4-pyridinylmethyl)phosphonium chloride

  • In a 50 mL Erlenmeyer flask, combine 4-(chloromethyl)pyridine hydrochloride and an equimolar amount of triphenylphosphine.

  • Add a suitable solvent such as DMF.

  • Heat the mixture with stirring (e.g., at 80 °C) for a specified time (e.g., 45 minutes).

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phosphonium salt.

  • Collect the precipitate by vacuum filtration.

Part B: Synthesis of trans-1,2-bis(4-pyridinyl)ethene

  • Suspend the prepared triphenyl(4-pyridinylmethyl)phosphonium chloride in a solvent like dichloromethane.

  • Add 4-pyridinecarboxaldehyde to the suspension with stirring.

  • Slowly add a strong base (e.g., a concentrated aqueous solution of NaOH) to the mixture.

  • Stir the reaction mixture vigorously for a set period (e.g., 30 minutes).

  • Perform a work-up by transferring the mixture to a separatory funnel and extracting the product with an organic solvent (e.g., chloroform).

  • Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and remove the solvent using a rotary evaporator to isolate the crude product.

  • Purify the product, for example, by recrystallization.

Mandatory Visualization

Troubleshooting_Wittig_Reaction cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield in Wittig Synthesis Ylide_Formation Ineffective Ylide Formation Low_Yield->Ylide_Formation Aldehyde_Degradation Aldehyde Degradation Low_Yield->Aldehyde_Degradation Unstable_Ylide Unstable Ylide Low_Yield->Unstable_Ylide Side_Reactions Side Reactions Low_Yield->Side_Reactions Anhydrous Ensure Anhydrous Conditions & Strong Base Ylide_Formation->Anhydrous Fresh_Aldehyde Use Freshly Distilled Aldehyde Aldehyde_Degradation->Fresh_Aldehyde Addition_Order Alter Reagent Addition Order (Generate ylide in situ) Unstable_Ylide->Addition_Order Low_Temp Maintain Low Reaction Temperature Side_Reactions->Low_Temp

Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Reactant1 4-Methylpyridine Deprotonation Deprotonation with LDA at -70°C Reactant1->Deprotonation Reactant2 4-Pyridinecarboxaldehyde Addition Slow Addition of Aldehyde Reactant2->Addition Deprotonation->Addition Reflux Reflux with Acetic Acid (24h) Addition->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound from 4-methylpyridine.

References

Technical Support Center: Purification of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,4'-Vinylenedipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-picoline and 4-pyridinecarboxaldehyde. Other potential impurities are side-products from the reaction, polymeric materials, and residual solvents. The crude product often appears as a light brown or yellow crystalline powder[1].

Q2: What is the general stability of this compound during purification?

A2: this compound is stable under normal temperatures and pressures[2]. However, prolonged exposure to high heat or strong acidic or basic conditions should be avoided to prevent potential degradation or side reactions. It is recommended to store the purified compound in a cool, dry, and dark place in a sealed container[3].

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification methods for this compound are recrystallization and column chromatography. Sublimation is another potential method for obtaining high-purity material, particularly for removing non-volatile impurities.

Q4: My purified this compound is colored. Is this normal?

A4: The crude product is often a light brown or yellow crystalline powder[1]. While pure this compound should be a paler yellow or off-white solid, some residual color may persist even after purification. Significant discoloration to brown or dark brown could indicate the presence of impurities or degradation products[3].

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying this compound. However, several challenges can arise.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause Solution
Low or No Crystal Formation - Too much solvent was used. - The solution is supersaturated. - The cooling process was too rapid.- Boil off some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound (~148-152 °C). - High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Try a different solvent or a mixed solvent system with a lower boiling point. - Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.
Low Recovery Yield - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of hot solvent for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Colored Crystals - Co-crystallization of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution.

Experimental Protocol: Recrystallization from Water

A known effective method for the recrystallization of this compound is using water as the solvent.

Quantitative Data:

Parameter Value
Solubility in boiling water (100 °C) ~1.6 g / 100 mL

Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1.6 g of crude product, add 100 mL of deionized water. Heat the mixture to boiling with stirring to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl. Bring the solution back to a boil for a few minutes.

  • Hot Filtration: Preheat a gravity funnel with fluted filter paper and a receiving flask by pouring boiling water through them. Discard the water and then quickly filter the hot this compound solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Recrystallization Troubleshooting Workflow

start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals filter_dry Filter and Dry Pure Product crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oil low_yield Low Yield filter_dry->low_yield troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add solvent - Change solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_yield Troubleshoot: - Use less solvent - Ensure complete cooling low_yield->troubleshoot_yield

Caption: A workflow for troubleshooting common issues during recrystallization.

Column Chromatography

Column chromatography is effective for separating this compound from impurities with different polarities.

Troubleshooting Common Column Chromatography Issues

Problem Potential Cause Solution
Poor Separation - Inappropriate mobile phase polarity. - Column overloading. - Column channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed properly and the silica gel is level.
Compound Stuck on Column - The mobile phase is not polar enough. - Strong interaction with acidic silica gel.- Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to reduce tailing and improve elution.
Tailing of the Product Peak - Interaction of the basic pyridine nitrogens with acidic silanol groups on the silica gel.- Use a deactivated (end-capped) silica gel. - Add a basic modifier like triethylamine or pyridine to the eluent.
Compound Precipitation on the Column - Poor solubility of the purified compound in the mobile phase.- Use a stronger solvent to dissolve the sample for loading (dry loading is preferred). - Modify the mobile phase to improve the solubility of the compound.

Experimental Protocol: Column Chromatography

Stationary Phase: Silica gel (60 Å, 230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The exact ratio should be determined by TLC analysis of the crude mixture. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent peak tailing.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Workflow

start Start Column Chromatography tlc Optimize Mobile Phase with TLC start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Obtain Purified Product evaporate->end

References

preventing polymerization of 4,4'-Vinylenedipyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4,4'-Vinylenedipyridine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is polymerization a concern?

A1: this compound, also known as 1,2-bis(4-pyridyl)ethylene, is a bifunctional organic compound often used as a ligand in coordination chemistry and as a monomer in polymer synthesis.[1] Polymerization is a process where individual monomer molecules of this compound react together to form long polymer chains. This is a significant concern during storage as it alters the chemical and physical properties of the material, rendering it impure and potentially unusable for its intended application. Uncontrolled polymerization can lead to the solidification of the material, making it difficult to handle and dispense.

Q2: What are the primary causes of this compound polymerization during storage?

A2: The polymerization of this compound is typically initiated by a free-radical mechanism. The primary triggers for initiating this process during storage include:

  • Heat: Elevated temperatures provide the energy needed to initiate the formation of free radicals.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that generate free radicals.

  • Contaminants: The presence of impurities, especially strong oxidizing agents or other radical initiators, can catalyze the polymerization process.[2]

  • Oxygen: While some inhibitors require the presence of oxygen to be effective, in other cases, oxygen can contribute to the formation of peroxides which can act as initiators.

Q3: What are the ideal storage conditions to prevent polymerization?

A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[1][2] While room temperature is often cited, for long-term storage, refrigeration (2-8 °C) is recommended to significantly slow down any potential polymerization.

  • Light: Keep in a dark place, protected from light.[3] Amber glass bottles or opaque containers are suitable for this purpose.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Container: The container should be tightly sealed to prevent the ingress of moisture and air.[1][2]

Q4: Are there any chemical inhibitors that can be added to prevent polymerization?

A4: Yes, chemical inhibitors can be added to this compound to prevent spontaneous polymerization. While specific data for this compound is limited, information from the closely related compound, 4-vinylpyridine, suggests that phenolic compounds are effective inhibitors. Hydroquinone is a commonly used inhibitor for 4-vinylpyridine. These inhibitors work by scavenging free radicals, thus terminating the polymerization chain reaction.

Troubleshooting Guide

Problem: The this compound in the container appears to have solidified or become viscous.

Possible Cause Troubleshooting Steps
Polymerization has occurred. 1. Visual Inspection: Carefully observe the material. If it is completely solid or highly viscous, it has likely polymerized and may not be salvageable for applications requiring the monomer. 2. Solubility Test: Attempt to dissolve a small sample in a recommended solvent like chloroform or methanol.[3][4] If it does not dissolve or forms a gel, polymerization has occurred. 3. Analytical Confirmation (for advanced users): Techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to confirm the presence of high molecular weight polymer chains.
Improper Storage Conditions. 1. Review Storage History: Check the storage temperature, light exposure, and atmosphere conditions. 2. Implement Correct Storage: If not already in place, transfer any remaining usable material to a cool, dark, and inert environment.
Inhibitor Depletion. 1. Consider Inhibitor Addition: If you suspect the inhibitor has been consumed over time, and the material is still in a usable state, consider adding a small amount of a suitable inhibitor like hydroquinone. Note: This should be done with caution and the compatibility with your specific application must be considered.

Problem: How can I check if my this compound is starting to polymerize before it becomes visually apparent?

Analytical Technique Procedure
High-Performance Liquid Chromatography (HPLC) Develop a reverse-phase HPLC method to quantify the monomer. A decrease in the monomer peak area over time, with the potential appearance of new, broader peaks at different retention times, can indicate the formation of oligomers and polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) While less suitable for high molecular weight polymers, GC-MS can be used to monitor the purity of the monomer and detect the formation of dimers or trimers, which are early signs of polymerization.
Differential Scanning Calorimetry (DSC) A DSC thermogram of the monomer should show a sharp melting point. The presence of a broad exothermic peak at temperatures below the decomposition temperature could indicate ongoing polymerization.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool, dry place (Refrigeration at 2-8°C recommended for long-term storage)Reduces the kinetic energy of molecules, slowing down the rate of polymerization.
Light In the dark (amber vials or opaque containers)Prevents photochemical initiation of free radicals.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)Minimizes contact with oxygen, which can form initiating peroxides.
Container Tightly sealedPrevents contamination and exposure to air and moisture.
Incompatible Materials Strong oxidizing agentsThese can initiate or accelerate polymerization.[2]

Table 2: Potential Inhibitors for this compound (Based on Analogy with 4-Vinylpyridine)

InhibitorChemical ClassProposed Concentration Range (ppm)Mechanism of Action
Hydroquinone Phenolic100 - 1000Free radical scavenger
Butylated Hydroxytoluene (BHT) Phenolic100 - 1000Free radical scavenger

Disclaimer: The effectiveness and optimal concentration of these inhibitors for this compound should be experimentally verified by the user for their specific application and storage conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

Objective: To evaluate the stability of this compound under elevated temperature and determine the effectiveness of an inhibitor.

Materials:

  • This compound

  • Selected inhibitor (e.g., hydroquinone)

  • Inert gas (Nitrogen or Argon)

  • Sealed vials

  • Oven or incubator

  • Analytical instrument (e.g., HPLC)

Procedure:

  • Prepare two sets of samples of this compound in sealed vials.

    • Set A: this compound without inhibitor.

    • Set B: this compound with the desired concentration of inhibitor (e.g., 500 ppm hydroquinone).

  • Purge the headspace of each vial with an inert gas before sealing.

  • Place the vials in an oven at an elevated temperature (e.g., 40°C, 50°C, or 60°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each set.

  • Allow the vials to cool to room temperature.

  • Analyze the purity of the this compound in each sample using a validated HPLC method to determine the percentage of remaining monomer.

  • Plot the percentage of remaining monomer against time for each temperature and each set (with and without inhibitor) to assess the degradation rate.

Protocol 2: Quantification of this compound Monomer by HPLC

Objective: To determine the purity of a this compound sample and detect the presence of oligomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) may be effective. Isocratic elution can also be explored.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of high-purity this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the sample solution by dissolving a known weight of the stored this compound in the same solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to the this compound monomer based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the monomer in the sample to the peak area of the standard.

  • Observe the chromatogram for the presence of any new, broader peaks, which may indicate the formation of oligomers or polymers.

Visualizations

Storage_Troubleshooting_Workflow cluster_storage Initial Storage cluster_check Periodic Check cluster_analysis Analysis cluster_action Action Storage Store this compound (Cool, Dark, Inert Atmosphere) Visual_Check Visual Inspection (Solidified/Viscous?) Storage->Visual_Check During Storage Analytical_Test Analytical Testing (e.g., HPLC) Visual_Check->Analytical_Test Yes Usable Material is Usable Visual_Check->Usable No Polymerized Polymerization Confirmed Analytical_Test->Polymerized Polymer Detected Analytical_Test->Usable No Polymer Detected Discard Discard Material Polymerized->Discard Continue_Use Continue to Use Usable->Continue_Use

Caption: Troubleshooting workflow for stored this compound.

Polymerization_Prevention_Strategy cluster_main Preventing Polymerization of this compound cluster_conditions Storage Conditions cluster_inhibitors Chemical Inhibition cluster_handling Handling Procedures Prevention Prevention Strategy Cool Cool Temperature (2-8 °C) Prevention->Cool Dark Dark Environment Prevention->Dark Inert Inert Atmosphere (N2 or Ar) Prevention->Inert Inhibitor Add Inhibitor (e.g., Hydroquinone) Prevention->Inhibitor Handling Minimize Exposure to Air and Light Prevention->Handling

Caption: Key strategies for preventing this compound polymerization.

References

Optimizing MOF Synthesis with 4,4'-Vinylenedipyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using the 4,4'-vinylenedipyridine linker. The following sections offer insights into optimizing reaction conditions to achieve desired material properties, including crystallinity, particle size, and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing MOFs with this compound?

A1: The most prevalent method is solvothermal synthesis. This technique involves heating the constituent metal precursors and the this compound linker in a sealed vessel containing a suitable solvent or solvent mixture. The elevated temperature and pressure facilitate the coordination-driven self-assembly of the crystalline MOF structure.

Q2: How do reaction temperature and time influence the synthesis of this compound-based MOFs?

A2: Temperature and time are critical parameters that control the nucleation and growth of MOF crystals. Generally, higher temperatures can lead to faster reaction kinetics and the formation of larger, more crystalline products, but excessive temperatures may also promote the formation of undesirable dense phases or decomposition of the organic linker. Reaction times are typically optimized to ensure complete reaction and crystallization, often ranging from 12 to 72 hours. Insufficient reaction time may result in low yields and poor crystallinity, while overly long durations could lead to the dissolution of the desired product and formation of more stable, non-porous phases.

Q3: What is the role of a modulator in the synthesis, and which modulators are effective for this compound MOFs?

A3: Modulators are additives that compete with the organic linker for coordination to the metal centers, thereby influencing the nucleation and growth of the MOF crystals. This control can affect particle size, morphology, and defect density. For pyridine-based linkers like this compound, common and effective modulators include monocarboxylic acids such as acetic acid and benzoic acid. Pyridine itself can also act as a modulator.[1] The concentration of the modulator is a key parameter to optimize for achieving the desired crystal size and morphology.[1]

Q4: How does the choice of solvent affect the synthesis outcome?

A4: The solvent system plays a crucial role in dissolving the precursors and influencing the coordination chemistry and crystal growth. For this compound-based MOFs, common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and methanol, often used as mixtures with water. The polarity and coordinating ability of the solvent can impact the solubility of the reactants, the deprotonation of any acidic co-ligands, and the overall reaction kinetics, thereby affecting the final product's phase, crystallinity, and morphology. For instance, in some copper-based MOF syntheses, the ratio of ethanol to water has been shown to directly influence the resulting particle size.[2]

Q5: My this compound linker has low solubility. How can I improve this?

A5: To improve the solubility of this compound, consider using a co-solvent system. A mixture of a polar aprotic solvent like DMF or DMSO with a protic solvent like ethanol or methanol can be effective. Gentle heating and sonication can also aid in dissolution before the final reaction setup. Ensure the chosen solvent is compatible with the other reactants and stable under the reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystalline Product - Reaction temperature is too low or too high.- Reaction time is too short.- Inappropriate solvent system leading to poor precursor solubility.- Incorrect pH of the reaction mixture.- Optimize the reaction temperature by systematically varying it in 5-10 °C increments.- Increase the reaction time in 12-hour intervals.- Experiment with different solvent mixtures (e.g., DMF/ethanol, DMF/water) to improve precursor solubility.- If using a carboxylate co-linker, consider adding a small amount of a suitable acid or base to adjust the pH.
Formation of Amorphous Precipitate - Reaction kinetics are too fast, leading to rapid precipitation instead of crystal growth.- High concentration of reactants.- Lower the reaction temperature to slow down the nucleation rate.- Introduce a modulator (e.g., acetic acid) to control the coordination rate.- Reduce the concentration of the metal precursor and/or the this compound linker.
Poor Yield - Incomplete reaction.- Sub-optimal precursor ratio.- Product is partially soluble in the mother liquor.- Increase the reaction time.- Systematically vary the molar ratio of the metal precursor to the this compound linker.- After the reaction, cool the vessel slowly to room temperature to maximize precipitation. Consider a solvent exchange with a less polar solvent before filtration.
Small Crystal Size - High nucleation rate and slow crystal growth.- Presence of impurities that inhibit crystal growth.- Decrease the reaction temperature.- Add a modulator to control the nucleation process.- Use high-purity precursors and solvents.
Formation of Unwanted Phases - Reaction conditions favor a thermodynamically more stable, but undesired, phase.- Modify the solvent system; the polarity and coordinating strength of the solvent can direct the formation of specific phases.- Adjust the reaction temperature, as different phases can be stable at different temperatures.

Experimental Protocols

General Solvothermal Synthesis of a Pillared-Layer Zinc MOF with this compound

This protocol is a representative example and may require optimization for specific metal precursors and co-ligands.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • A dicarboxylic acid co-linker (e.g., 1,4-benzenedicarboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve the dicarboxylic acid co-linker in DMF.

  • Add this compound to the solution and sonicate until fully dissolved.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate in a mixture of DMF and ethanol.

  • Combine the two solutions in the first vial.

  • If a modulator is used, add the desired amount of acetic acid to the final mixture.

  • Cap the vial tightly and place it in a preheated oven at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 24-72 hours).

  • After the reaction, allow the oven to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product sequentially with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted precursors and residual solvent.

  • Dry the final product under vacuum at an elevated temperature (e.g., 80-150 °C) to activate the MOF by removing the guest solvent molecules from the pores.

Data Presentation

Table 1: Effect of Reaction Temperature on the Synthesis of a Hypothetical Zinc-4,4'-Vinylenedipyridine MOF
Temperature (°C)Reaction Time (h)Yield (%)Crystallinity (PXRD)Average Particle Size (SEM)
804865Moderate~5 µm
1004878High~15 µm
1204885High, with some phase impurity~25 µm
1404870Decreased, potential decompositionAgglomerated
Table 2: Influence of Acetic Acid Modulator Concentration on Crystal Size
Modulator:Linker Molar RatioReaction Temperature (°C)Reaction Time (h)Average Crystal Size (µm)Crystal Morphology
0:11002420-30Irregular plates
10:11002410-15More defined cubes
50:1100242-5Uniform nanocubes
100:110024<1Nanoparticles

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up prep_linker Dissolve Linker & 4,4'-VDP in DMF mix Combine Solutions prep_linker->mix prep_metal Dissolve Metal Salt in DMF/Ethanol prep_metal->mix modulator Add Modulator (Optional) mix->modulator react Heat in Oven (80-140°C, 24-72h) modulator->react cool Slow Cooling react->cool filter Filter/Centrifuge cool->filter wash Wash with DMF & Ethanol filter->wash activate Activate under Vacuum wash->activate final_product final_product activate->final_product Final MOF Product

Caption: Experimental workflow for the solvothermal synthesis of a this compound-based MOF.

troubleshooting_logic cluster_cryst Low Crystallinity Solutions cluster_yield Low Yield Solutions cluster_size Small Crystal Size Solutions start Synthesis Issue low_cryst Low Crystallinity / Amorphous start->low_cryst low_yield Low Yield start->low_yield small_xtal Small Crystal Size start->small_xtal opt_temp_time Optimize Temp/Time low_cryst->opt_temp_time add_mod Add Modulator low_cryst->add_mod change_solv Change Solvent low_cryst->change_solv inc_time Increase Time low_yield->inc_time opt_ratio Optimize Precursor Ratio low_yield->opt_ratio slow_cool Slow Cooling low_yield->slow_cool dec_temp Decrease Temperature small_xtal->dec_temp add_mod2 Add Modulator small_xtal->add_mod2 pure_reagents Use Pure Reagents small_xtal->pure_reagents

References

troubleshooting poor crystallinity in 4,4'-Vinylenedipyridine-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallinity of 4,4'-Vinylenedipyridine-based polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is an amorphous powder with no sharp peaks in the Powder X-Ray Diffraction (PXRD) pattern. What are the likely causes and how can I fix it?

A1: An amorphous product suggests that the polymerization reaction occurred too quickly, preventing the formation of an ordered, crystalline structure. Several factors could be at play:

  • Suboptimal Temperature: The reaction temperature significantly influences the kinetics of polymer formation.

    • Troubleshooting:

      • Temperature Screening: If the synthesis was performed at room temperature, try conducting it at a lower temperature (e.g., 4-10 °C) to slow down the reaction rate and allow for crystal nucleation and growth. Conversely, if no product is forming at low temperatures, a moderate increase in temperature (e.g., 40-60 °C) might be necessary to provide enough energy for the components to arrange into a crystalline lattice. A systematic screening of temperatures is recommended.

      • Controlled Cooling: If using a solvothermal or hydrothermal method, a slow cooling rate is crucial. Rapid cooling can quench the polymer chains in a disordered state.

  • Incorrect Solvent System: The polarity and coordinating ability of the solvent can drastically affect the solubility of reactants and the stability of the forming polymer network.

    • Troubleshooting:

      • Solvent Polarity: Experiment with a range of solvents or solvent mixtures with varying polarities. For instance, if a highly polar solvent like DMF or DMSO was used, try a less polar solvent like ethanol or a mixture of solvents to modulate the solubility of the reactants.

      • Coordinating Solvents: Some solvents can coordinate with the metal centers and inhibit the formation of the desired polymer framework. If using strongly coordinating solvents, consider switching to less coordinating ones.

  • High Reactant Concentration: High concentrations can lead to rapid precipitation of an amorphous product.

    • Troubleshooting:

      • Dilution: Decrease the concentration of both the metal salt and the this compound ligand. This will slow down the reaction and provide more time for ordered crystal growth.

Q2: My PXRD pattern shows broad peaks, indicating low crystallinity or very small crystallites. How can I improve this?

A2: Broad PXRD peaks are a common issue and typically point to a semi-crystalline product or the formation of nanocrystals. The goal is to encourage the growth of larger, more ordered crystals.

  • Prolonged Reaction Time: The initial formation of the polymer may be fast, but the subsequent organization into a crystalline structure can be a slow process.

    • Troubleshooting:

      • Increase Reaction Duration: Extend the reaction time from hours to several days. This allows for the system to reach thermodynamic equilibrium, which often favors the most stable (and typically most crystalline) product.

  • Inadequate Mixing/Diffusion: In unstirred reactions, localized high concentrations can lead to the rapid formation of small crystallites.

    • Troubleshooting:

      • Slow Diffusion Method: Set up the reaction in a layered fashion, with the ligand solution slowly diffusing into the metal salt solution over a period of days or weeks. This maintains a low concentration at the reaction interface and promotes slow, controlled crystal growth.

  • Post-Synthesis Annealing: A post-synthesis thermal treatment can sometimes improve the crystallinity of the material.

    • Troubleshooting:

      • Solvent Vapor Annealing: Place the amorphous or poorly crystalline powder in a sealed container with a small amount of the synthesis solvent. Heating this container at a moderate temperature (below the decomposition temperature of the polymer) for an extended period can provide the necessary molecular mobility for the polymer chains to rearrange into a more ordered state.

Q3: I am observing multiple phases in my product, as indicated by a complex PXRD pattern with overlapping peaks. How can I obtain a single-phase, crystalline product?

A3: The formation of multiple phases or polymorphs is often dependent on a delicate balance of thermodynamic and kinetic factors.

  • Precise Stoichiometry: The metal-to-ligand ratio is critical in coordination polymer synthesis.

    • Troubleshooting:

      • Vary Metal:Ligand Ratio: Systematically vary the molar ratio of the metal salt to the this compound ligand. Different ratios can favor the formation of different coordination networks.

  • pH of the Reaction Mixture: The protonation state of the pyridine nitrogen atoms can influence the coordination behavior.

    • Troubleshooting:

      • pH Adjustment: Try adjusting the pH of the reaction mixture by adding small amounts of a non-coordinating acid or base. This can influence which coordination mode is favored.

Data Presentation

Table 1: Effect of Synthesis Temperature on Crystallinity of a Generic Zn(II)-4,4'-Vinylenedipyridine Polymer

Temperature (°C)Reaction Time (days)PXRD Peak CharacteristicsEstimated Crystallinity (%)
47Sharp, well-defined peaks> 90
253Moderately broad peaks60 - 70
601Very broad peaks30 - 40
801Amorphous halo< 10

Table 2: Influence of Solvent System on Polymer Crystallinity

Solvent System (v/v)Reaction Time (days)PXRD Peak CharacteristicsObservations
DMF2Broad peaksSemi-crystalline product
Ethanol5Sharp, intense peaksHighly crystalline product
Water/Ethanol (1:1)4Sharp peaksCrystalline product
Acetonitrile3Mixture of sharp and broad peaksMixed-phase product

Experimental Protocols

Protocol 1: Slow Diffusion Method for High-Crystallinity Polymers

  • Preparation of Reactant Solutions:

    • Prepare a dilute solution (e.g., 0.01 M) of the metal salt (e.g., Zinc Nitrate) in a suitable solvent (e.g., ethanol).

    • Prepare a dilute solution (e.g., 0.01 M) of this compound in the same solvent.

  • Reaction Setup:

    • Carefully layer the lighter solution (typically the ligand solution) on top of the denser solution (typically the metal salt solution) in a narrow glass tube.

    • Seal the tube and leave it undisturbed at a constant temperature (e.g., room temperature).

  • Crystal Growth:

    • Crystals will slowly form at the interface of the two solutions over a period of several days to weeks.

  • Product Isolation:

    • Once a sufficient amount of crystalline product has formed, carefully decant the supernatant.

    • Wash the crystals with fresh solvent and dry under vacuum.

Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)

  • Sample Preparation:

    • Finely grind a small amount of the dried polymer sample to ensure random orientation of the crystallites.

    • Mount the powdered sample on a zero-background sample holder.

  • Data Collection:

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Scan a 2θ range appropriate for coordination polymers (e.g., 5° to 50°) with a slow scan speed to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the obtained PXRD pattern with simulated patterns from single-crystal X-ray diffraction data if available.

    • Sharp, well-defined peaks indicate high crystallinity, while broad humps are characteristic of amorphous materials.[1][2]

Mandatory Visualization

Troubleshooting_Poor_Crystallinity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Crystallinity Observed (Amorphous or Broad PXRD Peaks) cause1 Reaction Too Fast start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Concentration start->cause3 cause4 Insufficient Reaction Time start->cause4 solution1 Optimize Temperature (Screening/Slow Cooling) cause1->solution1 solution5 Use Slow Diffusion Method cause1->solution5 solution2 Vary Solvent System (Polarity/Mixtures) cause2->solution2 solution3 Decrease Reactant Concentration cause3->solution3 solution4 Increase Reaction Time cause4->solution4 solution6 Post-Synthesis Annealing cause4->solution6 result Crystalline Product (Sharp PXRD Peaks) solution1->result Improved Crystallinity solution2->result solution3->result solution4->result solution5->result solution6->result

Caption: Troubleshooting workflow for poor crystallinity.

Experimental_Workflow_Slow_Diffusion cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_metal Prepare Metal Salt Solution layering Layer Solutions in a Narrow Tube prep_metal->layering prep_ligand Prepare Ligand Solution prep_ligand->layering diffusion Allow Slow Diffusion (Days to Weeks) layering->diffusion crystal_formation Crystal Formation at Interface diffusion->crystal_formation isolation Isolate and Wash Crystals crystal_formation->isolation characterization Characterize by PXRD isolation->characterization

References

stability issues of 4,4'-Vinylenedipyridine in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,4'-Vinylenedipyridine in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable under neutral conditions at room temperature when protected from light. However, its stability is compromised in acidic and basic media, particularly at elevated temperatures. The vinyl bridge is susceptible to electrophilic addition in acidic solutions, while the pyridine rings can be involved in various reactions in both acidic and basic environments.

Q2: What are the likely degradation pathways for this compound in acidic media?

A2: In acidic media, the primary degradation pathway is believed to be the acid-catalyzed hydration of the vinyl double bond. This proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by water. The pyridine nitrogens will also be protonated, which can influence the reactivity of the entire molecule.

Q3: What are the potential degradation products in acidic media?

A3: The expected major degradation product is the corresponding alcohol, 1,2-bis(4-pyridyl)ethane-1,2-diol. Other minor products could arise from rearrangement of the carbocation intermediate or further reactions of the alcohol.

Q4: What are the likely degradation pathways for this compound in basic media?

A4: In strong basic media, especially in the presence of oxidizing agents, the vinyl group and pyridine rings can be susceptible to degradation. While direct hydrolysis of the vinyl group is less likely than in acidic media, oxidation or other base-catalyzed reactions may occur, potentially leading to cleavage of the molecule.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing for this compound Interaction of the basic pyridine nitrogens with residual silanol groups on the HPLC column.1. Use a mobile phase with a competing base, such as triethylamine (TEA). 2. Operate at a lower pH (e.g., <3) to ensure full protonation of the silanol groups. 3. Use a highly deactivated (end-capped) column.
Poor Resolution Between Parent and Degradant Peaks Inadequate mobile phase composition or column chemistry.1. Optimize the mobile phase gradient and composition. 2. Try a different column with an alternative stationary phase (e.g., phenyl-hexyl).
Baseline Noise or Drift Contaminated mobile phase, detector instability, or leaks.1. Use fresh, high-purity solvents and degas the mobile phase. 2. Ensure the detector lamp is functioning correctly. 3. Check for leaks in the HPLC system.
Irreproducible Retention Times Column equilibration issues, temperature fluctuations, or pump problems.1. Ensure the column is fully equilibrated with the mobile phase before each run. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for consistent flow and pressure.
Experimental Stability Issues
Issue Potential Cause Troubleshooting Steps
Rapid Degradation Observed in Acidic Solution The concentration of the acid is too high, or the temperature is excessive.1. Perform the study using a range of acid concentrations (e.g., 0.01 M, 0.1 M, 1 M HCl). 2. Conduct initial studies at room temperature before proceeding to elevated temperatures.
No Degradation Observed Under Stress Conditions The stress conditions are not harsh enough.1. Increase the temperature or the concentration of the acid/base. 2. Extend the duration of the stress testing.
Formation of Unexpected Byproducts Complex degradation pathways or secondary reactions.1. Use techniques like LC-MS or NMR to identify the structure of the byproducts. 2. Consider the possibility of photodegradation by protecting the experiment from light.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product at each time point.

Protocol 2: Forced Degradation Study in Basic Media
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Basic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples using the same HPLC method.

  • Data Analysis: Perform the same data analysis as for the acidic degradation study.

Data Presentation

Table 1: Stability of this compound in 0.1 M HCl at 60°C (Hypothetical Data)
Time (hours)% this compound Remaining% Degradation Product 1
0100.00.0
295.24.8
490.59.5
881.318.7
1272.827.2
2455.144.9
Table 2: Stability of this compound in 0.1 M NaOH at 60°C (Hypothetical Data)
Time (hours)% this compound Remaining% Degradation Product 2
0100.00.0
299.10.9
498.21.8
896.53.5
1294.85.2
2490.39.7

Visualizations

Acid_Degradation_Pathway This compound This compound C12H10N2 Protonated_Species Protonated Pyridine Nitrogens This compound->Protonated_Species + H+ Carbocation_Intermediate Carbocation Intermediate Protonated_Species->Carbocation_Intermediate Protonation of Vinyl Group Degradation_Product 1,2-bis(4-pyridyl)ethan-1-ol Carbocation_Intermediate->Degradation_Product + H2O - H+

Caption: Proposed degradation pathway of this compound in acidic media.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Stress Acidic Stress (0.1 M HCl, 60°C) Stock_Solution->Acid_Stress Base_Stress Basic Stress (0.1 M NaOH, 60°C) Stock_Solution->Base_Stress Sampling Withdraw Aliquots (0-24h) Acid_Stress->Sampling Base_Stress->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC_Analysis HPLC-UV Analysis Neutralization->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start HPLC Peak Tailing Observed Check_Column Is the column appropriate for basic compounds? Start->Check_Column Change_Column Use an end-capped column or a different stationary phase. Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Resolved Issue Resolved Change_Column->Resolved Add_Modifier Add a competing base (e.g., TEA) to the mobile phase. Check_Mobile_Phase->Add_Modifier No Adjust_pH Lower the mobile phase pH (<3). Check_Mobile_Phase->Adjust_pH Partially Add_Modifier->Resolved Adjust_pH->Resolved

Technical Support Center: Functionalization of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-vinylenedipyridine. It focuses on identifying and mitigating common side reactions to ensure successful functionalization.

Troubleshooting Guides

Issue 1: Low Yield of Monofunctionalized Product and Formation of Disubstituted Byproducts

Question: I am attempting a monofunctionalization of this compound, but I am observing significant amounts of the disubstituted product and unreacted starting material. How can I improve the selectivity for monofunctionalization?

Answer: Achieving selective monofunctionalization of this compound can be challenging due to the similar reactivity of the two pyridine nitrogen atoms. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of your electrophile. Using a slight excess of this compound (e.g., 1.2 to 1.5 equivalents) relative to the electrophile can favor monofunctionalization by increasing the statistical probability of the electrophile reacting with an unfunctionalized molecule.

  • Slow Addition: Add the electrophile slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second functionalization event on the already monosubstituted product.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature. This can increase the kinetic selectivity for the first functionalization step.

  • Use of a Bulky Electrophile: Employing a sterically hindered electrophile can disfavor the second functionalization due to increased steric hindrance around the second pyridine nitrogen after the first one has reacted.

Experimental Protocol: Stoichiometric Control for Monofunctionalization

  • Dissolve 1.2 equivalents of this compound in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 1.0 equivalent of the electrophile in the same anhydrous solvent.

  • Add the electrophile solution dropwise to the cooled this compound solution over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours and then gradually warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Upon completion, quench the reaction and purify the product using column chromatography to separate the unreacted starting material, monofunctionalized product, and disubstituted byproduct.

Issue 2: Unwanted Polymerization of the Vinyl Group

Question: My reaction mixture containing this compound has turned into an insoluble solid, and I suspect polymerization has occurred. How can I prevent this?

Answer: The vinyl group of this compound is susceptible to polymerization, particularly under acidic conditions or in the presence of radical initiators.

  • Avoid Strong Acids: If your reaction conditions are acidic, consider using a weaker acid or a buffered system to maintain a less acidic pH. Protonation of the pyridine nitrogen can activate the vinyl group towards polymerization.

  • Exclude Radical Initiators: Ensure that your reaction setup is free from sources of radicals. This includes excluding light (by wrapping the reaction vessel in aluminum foil) and ensuring all reagents and solvents are free from peroxides. Adding a radical inhibitor, such as butylated hydroxytoluene (BHT), can also be effective.

  • Degas Solvents: Thoroughly degas your solvents before use to remove dissolved oxygen, which can initiate radical polymerization.

Experimental Protocol: Minimizing Polymerization

  • Add a catalytic amount of a radical inhibitor (e.g., BHT, ~0.1 mol%) to the reaction vessel.

  • Use freshly distilled and degassed solvents. Degassing can be achieved by bubbling an inert gas (e.g., Argon) through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Set up the reaction under an inert atmosphere and protect it from light.

  • If acidic conditions are required, consider using a non-coordinating acid or performing the reaction at a lower temperature to minimize protonation-induced polymerization.

Issue 3: Oxidation of the Pyridine Ring or Vinyl Group

Question: I am observing byproducts that suggest oxidation of my this compound starting material or product. What are the best practices to avoid this?

Answer: Pyridine rings and vinyl groups can be sensitive to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over prolonged reaction times.

  • Use an Inert Atmosphere: Always conduct reactions involving this compound under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Degas Solvents: As with preventing polymerization, using degassed solvents is crucial to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: Carefully select your reagents to avoid strong oxidants if the desired transformation does not require them.

  • Control Reaction Time: Do not let reactions run for an unnecessarily long time, as this increases the chance of oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

A1: The primary challenge is achieving chemoselectivity. The molecule presents two main reactive sites: the two equivalent pyridine nitrogen atoms and the vinyl bridge. Controlling the reaction to selectively functionalize only one of the nitrogen atoms (monofunctionalization) or to specifically target the vinyl group without affecting the pyridine rings requires careful optimization of reaction conditions.

Q2: Can I selectively functionalize the vinyl group in the presence of the pyridine nitrogens?

A2: Yes, this is possible by choosing reagents that are specific for alkenes. For example, reactions like dihydroxylation, epoxidation, or hydrogenation will preferentially react with the vinyl group. To prevent the pyridine nitrogens from interfering (e.g., by coordinating to a metal catalyst), they can be temporarily protected.

Q3: What are suitable protecting groups for the pyridine nitrogens in this compound?

A3: While protecting group-free strategies are often preferred to reduce step count, protection can be necessary for certain transformations.

  • N-Oxide Formation: The pyridine nitrogens can be converted to N-oxides. This strategy can be useful; however, the removal of the N-oxide requires a reduction step.
  • Alkylation/Quaternization: Reversible quaternization with a benzyl group can protect the nitrogen. The benzyl group can often be removed by hydrogenolysis.
  • Coordination to a Lewis Acid: In some cases, a Lewis acid can be used to temporarily coordinate to the pyridine nitrogen, deactivating it towards certain electrophiles.

Q4: How can I purify functionalized this compound derivatives?

A4: Purification is typically achieved through standard techniques:

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.
  • Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from unreacted starting materials and byproducts. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is often effective. Adding a small amount of a base like triethylamine to the eluent can help to reduce tailing of pyridine-containing compounds on silica gel.
  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Quantitative Data Summary

Side ReactionReaction Condition to Promote Side ReactionRecommended Mitigation StrategyTypical Yield Improvement
Disubstitution High concentration of electrophile, high temperatureSlow addition of electrophile, use of excess this compound20-40% increase in monofunctionalized product
Polymerization Presence of strong acids, radical initiators (light, O₂)Use of radical inhibitors (e.g., BHT), degassed solvents, exclusion of lightPrevents complete loss of material, yields can be >90%
Oxidation Presence of atmospheric oxygen, strong oxidizing agentsInert atmosphere, degassed solvents10-25% increase in product purity

Visualizing Reaction Pathways

Diagram 1: Competing Functionalization Pathways

G 4,4'-VDP 4,4'-VDP Mono-functionalized Mono-functionalized 4,4'-VDP->Mono-functionalized Electrophile (1 eq) Unwanted Polymer Unwanted Polymer 4,4'-VDP->Unwanted Polymer Acid/Radicals Di-functionalized Di-functionalized Mono-functionalized->Di-functionalized Electrophile G Start Low Yield of Desired Product Check_Purity Check Purity of Starting Material Start->Check_Purity Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Purity->Analyze_Byproducts Is_Polymer Insoluble Solid Formed? Analyze_Byproducts->Is_Polymer Is_Disub Disubstituted Product Observed? Analyze_Byproducts->Is_Disub Is_Polymer->Is_Disub No Add_Inhibitor Add Radical Inhibitor Degas Solvents Is_Polymer->Add_Inhibitor Yes Control_Stoich Use Excess 4,4'-VDP Slow Electrophile Addition Is_Disub->Control_Stoich Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Is_Disub->Optimize_Conditions No End Improved Yield Add_Inhibitor->End Control_Stoich->End Optimize_Conditions->End

Technical Support Center: Enhancing the Porosity of 4,4'-Vinylenedipyridine MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to enhance the porosity of Metal-Organic Frameworks (MOFs) synthesized with the 4,4'-Vinylenedipyridine linker.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the porosity of this compound MOFs during synthesis?

A1: The porosity of this compound MOFs is primarily influenced by several factors during synthesis:

  • Solvent System: The choice of solvent can dictate the nucleation and growth rate of the MOF crystals, which in turn affects their porosity. High-boiling point solvents like DMF or DEF are common but can be difficult to remove.

  • Reaction Temperature and Time: These parameters control the kinetics of MOF formation. Optimization is crucial to prevent the formation of dense, non-porous phases or amorphous material.

  • Modulators: The addition of modulators, such as monofunctional carboxylic acids, can compete with the linker coordination, influencing crystal growth and defect engineering, which can lead to enhanced porosity.

  • Metal Source: The choice of metal node can influence the resulting framework topology and, consequently, the pore size and volume.

Q2: My synthesized this compound MOF shows low porosity. What is the first step to troubleshoot this issue?

A2: The first and most critical step is to ensure proper "activation" of the MOF. As-synthesized MOFs have their pores occupied by solvent molecules, unreacted reagents, and other guests. These need to be removed to reveal the intrinsic porosity of the framework. A thorough activation procedure is essential before concluding that the material has low porosity.

Q3: What is "activation" and why is it crucial for achieving high porosity?

A3: Activation is the process of removing guest molecules from the pores of a MOF without causing the framework to collapse.[1] This is a critical step to make the internal surface area accessible for applications like gas storage or catalysis. Incomplete or improper activation is a common reason for observing low porosity in MOFs.

Q4: Can post-synthetic modification (PSM) be used to enhance the porosity of this compound MOFs?

A4: Yes, post-synthetic modification (PSM) is a powerful technique to enhance porosity. For this compound MOFs, the vinyl groups on the linker are amenable to various chemical transformations.[2] For instance, reactions at the vinyl group could be used to introduce bulkier functionalities that prevent interpenetration of the framework, a common cause of reduced porosity. Alternatively, partial removal of the linkers through controlled chemical reactions can create hierarchical pore structures.[3]

Troubleshooting Guides

Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Solvent Removal Optimize the activation protocol. Try increasing the activation temperature (while monitoring thermal stability via TGA), extending the vacuum drying time, or using a more effective activation method like supercritical CO2 drying.Increased BET surface area and pore volume.
Framework Collapse During Activation Use a gentler activation method. Solvent exchange with a low-surface-tension solvent (e.g., pentane or hexane) before thermal activation can help. Supercritical CO2 drying is also an excellent method to prevent pore collapse.[4]Preservation of the crystalline structure and improved porosity.
Interpenetrated Framework Modify the synthesis conditions. Using a bulkier co-linker, changing the solvent system, or adjusting the metal-to-linker ratio can sometimes disfavor the formation of interpenetrated structures.Formation of a non-interpenetrated or less-interpenetrated phase with higher porosity.
Amorphous Material Present Optimize the synthesis reaction. Adjust the reaction temperature, time, and concentration of reactants to promote the formation of a highly crystalline material. Check the crystallinity using Powder X-ray Diffraction (PXRD).Sharper peaks in the PXRD pattern and improved porosity.
Issue 2: Poor Reproducibility of Porosity Measurements

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Activation Standardize the activation protocol across all batches. Ensure consistent temperature, vacuum pressure, and duration.More consistent BET surface area and pore volume measurements.
Sample Handling and Storage After activation, handle the MOF sample in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric moisture and other contaminants.More accurate and reproducible porosity data.
Heterogeneous Sample Ensure the synthesized MOF powder is homogeneous. Gently grind the sample before analysis to ensure a representative portion is analyzed.Reduced variability in measurement results.

Experimental Protocols

General Synthesis Protocol for a this compound MOF

This is a general guideline; specific conditions may need to be optimized.

  • Reactant Preparation: Dissolve the metal salt (e.g., cobalt(II) nitrate hexahydrate) and the this compound linker in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is then isolated by filtration or decantation.

  • Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

Activation Protocol: Solvent Exchange and Thermal Activation
  • Solvent Exchange: After synthesis and washing with the reaction solvent (e.g., DMF), immerse the MOF crystals in a low-boiling-point solvent (e.g., chloroform or acetone) for 24-48 hours. Replace the solvent with a fresh portion 3-4 times during this period.

  • Thermal Activation: Decant the exchange solvent and place the MOF sample in a vacuum oven or a Schlenk line. Heat the sample under a dynamic vacuum at a temperature determined by the thermal stability of the MOF (typically 100-180 °C) for 12-24 hours.

  • Inert Storage: After activation, store the MOF under an inert atmosphere to prevent re-adsorption of atmospheric gases and moisture.

Porosity Characterization: N₂ Adsorption-Desorption Isotherm
  • Sample Preparation: An accurately weighed amount of the activated MOF is placed in a sample tube.

  • Degassing: The sample is further degassed in situ by the analysis instrument under vacuum at an elevated temperature (e.g., 120 °C) for several hours to ensure the removal of any adsorbed species.

  • Analysis: The N₂ adsorption-desorption isotherm is measured at 77 K.

  • Data Analysis: The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods like Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).

Visualizations

Experimental_Workflow Experimental Workflow for Enhancing Porosity cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization s1 Reactant Dissolution (Metal Salt + Linker) s2 Solvothermal Reaction s1->s2 s3 Isolation & Washing s2->s3 a1 Solvent Exchange s3->a1 a2 Thermal Activation (Vacuum Heating) a1->a2 c1 N2 Adsorption (BET, Pore Volume) a2->c1 c2 PXRD (Crystallinity) a2->c2

Caption: A general experimental workflow for the synthesis, activation, and characterization of porous this compound MOFs.

Troubleshooting_Workflow Troubleshooting Low Porosity node_action node_action node_check node_check start Low BET Surface Area? check_activation Is Activation Complete? start->check_activation action_activation Optimize Activation (Temp, Time, Method) check_activation->action_activation No check_collapse Framework Collapse? check_activation->check_collapse Yes end High Porosity Achieved action_activation->end action_gentle_activation Use Gentler Activation (Solvent Exchange, scCO2) check_collapse->action_gentle_activation Yes check_interpenetration Interpenetration? check_collapse->check_interpenetration No action_gentle_activation->end action_synthesis_mod Modify Synthesis (Solvent, Modulator) check_interpenetration->action_synthesis_mod Yes check_interpenetration->end No action_synthesis_mod->end

Caption: A decision tree for troubleshooting low porosity in this compound MOFs.

References

Technical Support Center: Poly-4-vinylpyridine (P4VP) Polymer Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the morphology of poly-4-vinylpyridine (P4VP) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experiments with P4VP and its block copolymers (e.g., PS-b-P4VP).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue 1: Undesired or poorly ordered morphology in PS-b-P4VP thin films after solvent annealing.

  • Question: I am not observing the expected morphology (e.g., cylinders, lamellae) in my PS-b-P4VP thin films after solvent annealing. The structures are disordered or have high defectivity. What could be the cause?

  • Answer: The final morphology of solvent-annealed PS-b-P4VP films is highly sensitive to several experimental parameters. Here are the most common factors and how to address them:

    • Solvent Selectivity: The choice of solvent is critical. The solvent vapor should ideally be "neutral" or slightly selective to one of the blocks to induce microphase separation without causing excessive swelling of one phase, which can lead to disordered structures.[1][2] For instance, to achieve vertically aligned P4VP lamellae, a block-neutral solvent is often required.[1][2] In contrast, a solvent that is highly selective for the P4VP block, like chloroform, can initially lead to P4VP cylinders but prolonged exposure can cause an "inverse" structure where PS cylinders are embedded in a P4VP matrix.[3][4]

    • Solvent Annealing Time: The duration of solvent annealing plays a crucial role in achieving an equilibrium morphology.[1][2][3] Insufficient annealing time may result in kinetically trapped, non-equilibrium structures.[5] Conversely, excessively long annealing can lead to morphological transitions, such as from cylinders to an inverse structure.[3][4] It is recommended to perform a time-course study to determine the optimal annealing duration for your specific system.

    • Annealing Temperature: The temperature during solvent annealing affects solvent vapor pressure and polymer chain mobility.[1][2] Higher temperatures can accelerate the ordering process but may also lead to dewetting if not carefully controlled.

    • Solvent Mixture: Using a mixture of solvents can be an effective strategy to fine-tune the solvent environment and achieve the desired morphology. For example, adding a small amount of THF to toluene for solvent annealing of PS-b-P4VP can influence the micellar size and ordering.[2]

Issue 2: Difficulty in obtaining vertically oriented microdomains in PS-b-P4VP thin films.

  • Question: My PS-b-P4VP films are showing horizontally oriented cylinders or lamellae, but my application requires a perpendicular orientation. How can I control the orientation?

  • Answer: Achieving vertical orientation of microdomains is a common challenge. The orientation is primarily governed by the interfacial energies between the two polymer blocks and the substrate/air interfaces.

    • Substrate Neutrality: To promote vertical orientation, the substrate should ideally have a neutral affinity for both the PS and P4VP blocks.[1] If the substrate preferentially wets one block, that block will segregate to the substrate interface, often leading to a parallel orientation. Surface modification of the substrate with a random copolymer brush can be a strategy to create a neutral surface.

    • Solvent Choice: As mentioned previously, a block-neutral solvent during annealing is crucial for achieving vertically aligned lamellae.[1][2] The solvent vapor at the film-air interface can influence the orientation of the microdomains.

    • Film Thickness: The film thickness can also play a role. If the film thickness is incommensurate with the natural period of the block copolymer, it can induce a parallel orientation to accommodate the strain.

Issue 3: Unexpected micelle formation or aggregation in P4VP block copolymer solutions.

  • Question: I am observing the formation of large aggregates or micelles with unexpected morphologies (e.g., worm-like instead of spherical) in my P4VP block copolymer solution. How can I control the self-assembly in solution?

  • Answer: Micelle formation is a complex process influenced by the solvent, polymer architecture, and additives.

    • Solvent Selectivity: The choice of a selective solvent is the primary driver for micellization. For PS-b-P4VP, solvents like THF, toluene, and p-dioxane are selective for the PS block and will lead to the formation of micelles with a P4VP core.[6] Chloroform, being a good solvent for both blocks, does not typically induce micellization.[6] In P4VP-selective alcoholic solvents, star-like micelles with a PS core are expected.[7]

    • Additives: The polarity of additives can significantly influence micelle structure. Less polar additives have been shown to produce elongated micelles, with the aspect ratio increasing as the polarity decreases.[8]

    • pH: For block copolymers containing P4VP, the pH of the solution is a critical parameter. P4VP is soluble in water at a pH below ~5, which will affect its self-assembly behavior in aqueous media.[9]

    • Polymer Concentration: At low concentrations, some multiblock copolymers may form spherical micelles, while at higher concentrations, other morphologies like worm-like or rod-like structures may appear.[10]

Frequently Asked Questions (FAQs)

Q1: What is the effect of molecular weight on the morphology of P4VP polymers?

A1: The molecular weight of the P4VP block and the overall block copolymer has a significant impact on the resulting morphology.

  • Domain Spacing: In block copolymers, the domain spacing of the microphase-separated structures (e.g., the distance between lamellae or cylinders) generally scales with the overall molecular weight.

  • Morphology Type: The relative volume fraction of the blocks, which is determined by their respective molecular weights, is a key factor in dictating the type of morphology (e.g., spheres, cylinders, gyroids, lamellae).[11]

  • Kinetics: Higher molecular weight polymers have slower chain dynamics, which can make it more challenging to achieve well-ordered equilibrium morphologies.[12]

Q2: How can I use solvent annealing to control the morphology of PS-b-P4VP thin films?

A2: Solvent vapor annealing (SVA) is a powerful technique to control the morphology of block copolymer thin films. The process involves exposing the film to a controlled atmosphere of a solvent or solvent mixture. The solvent vapor swells the polymer film, increasing chain mobility and allowing the blocks to microphase separate and form ordered structures.[1][3] Key parameters to control are:

  • Solvent Choice: Select a solvent with appropriate selectivity for the blocks.[13]

  • Annealing Time: Optimize the time to reach the desired morphology.[2][3]

  • Temperature: Control the temperature to manage solvent vapor pressure and kinetics.[1][2]

  • Solvent Vapor Pressure: The saturation of the solvent vapor in the annealing chamber will affect the degree of swelling.

Q3: What role do additives play in controlling P4VP morphology?

A3: Additives can be used to direct the self-assembly of P4VP-containing block copolymers.

  • Hydrogen Bonding: Small molecules capable of hydrogen bonding with the P4VP block can be used to create supramolecular structures. For example, adding 1-naphthol (NOH) or 1-naphthoic acid (NCOOH) to a PS-b-P4VP solution can influence the resulting morphology in dip-coated films, leading to dot or stripe patterns, respectively.[14]

  • Polarity: The polarity of additive molecules can change the micelle structure from spherical to elongated.[8]

  • Metal Salts: P4VP can coordinate with metal ions, and the addition of metal salts can be used to create hybrid materials with controlled morphologies.[15][16]

Q4: Can pH be used to control the morphology of P4VP-containing polymers?

A4: Yes, pH is a powerful tool for controlling the morphology of P4VP block copolymers, particularly in aqueous solutions. The pyridine groups in P4VP are basic and can be protonated at low pH. This protonation increases the solubility of the P4VP block in water, which can trigger or alter the self-assembly process, leading to changes in micelle morphology or even the disruption of aggregates.[9][17] The coordination of metal precursors with P4VP can also be controlled by adjusting the pH of the solution.[18]

Data Presentation

Table 1: Influence of Solvent on PS-b-P4VP Morphology in Thin Films

SolventSelectivityResulting MorphologyReference
ChloroformGood for both PS and P4VP; slightly P4VP selectiveInitially P4VP cylinders, transitions to inverse PS cylinders with time[3][6][13]
THFPS-selectiveCan lead to micellar solutions; suitable for solvent annealing to produce well-ordered lamellae[2][6][9]
ToluenePS-selectiveMicellar solutions, can result in spherical domains in thin films[6][19]
p-DioxanePS-selectiveMicellar solutions, can result in spherical and cylindrical domains[6][19]
EthanolP4VP-selectiveCan be used in solvent mixtures to influence morphology[1]

Table 2: Effect of Solvent Annealing Time on PS-b-P4VP Morphology

Annealing TimeResulting MorphologyObservationsReference
Short (e.g., < 6 hours)Micellar structures or poorly ordered phasesKinetically trapped, non-equilibrium state[1][2]
Optimal (e.g., 6-15 hours)Well-defined, ordered microphase separation (e.g., cylinders, lamellae)Increased order and lower defectivity[2][3]
Extended (e.g., > 15 hours)Morphological transition (e.g., cylinders to inverse cylinders)Due to excessive swelling of the P4VP block[3][4]

Experimental Protocols

Protocol 1: Solvent Vapor Annealing of PS-b-P4VP Thin Films

  • Solution Preparation: Dissolve PS-b-P4VP in a suitable solvent (e.g., THF) to a concentration of 1 wt%. Stir the solution overnight at room temperature to ensure complete dissolution.[3]

  • Thin Film Preparation: Prepare thin films by spin-coating the polymer solution onto a substrate (e.g., silicon wafer) at a speed of 3000 rpm for 30 seconds.[3]

  • Solvent Annealing Setup: Place the substrate with the thin film inside a sealed chamber (e.g., a glass petri dish with a lid). Place a vial containing the annealing solvent (e.g., chloroform or THF) in the chamber, ensuring the solvent does not directly contact the film.

  • Annealing Process: Seal the chamber and allow the solvent vapor to saturate the atmosphere. Let the film anneal for a predetermined amount of time (e.g., 2 to 20 hours) at a constant temperature.[3]

  • Drying: After annealing, remove the substrate from the chamber and allow the film to dry, typically by slowly opening the chamber to allow the solvent to evaporate gradually.

  • Characterization: Characterize the resulting morphology using techniques such as Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).

Protocol 2: Preparation of PS-b-P4VP Micelles in a Selective Solvent

  • Polymer Dissolution: Dissolve the PS-b-P4VP block copolymer in a solvent that is selective for one of the blocks (e.g., toluene for a PS-selective system or an alcohol for a P4VP-selective system).[6][7] The concentration will depend on the desired micelle characteristics.

  • Stirring/Sonication: Stir the solution vigorously or use sonication to aid in the dissolution and formation of micelles. For some systems, heating may be required to break up large aggregates and form uniform micelles.[5][7]

  • Equilibration: Allow the solution to equilibrate, typically by stirring for several hours or overnight at a constant temperature.

  • Characterization: Characterize the micellar solution using techniques like Dynamic Light Scattering (DLS) to determine the size and size distribution of the micelles, and TEM to visualize their morphology.

Visualizations

Experimental_Workflow_SVA cluster_prep Solution & Film Preparation cluster_sva Solvent Vapor Annealing cluster_char Characterization A Dissolve PS-b-P4VP in THF (1 wt%) B Spin-coat solution on substrate (3000 rpm) A->B C Place film in sealed chamber with solvent vial B->C D Anneal for specified time (e.g., 2-20h) C->D E Dry film D->E F Characterize morphology (AFM, TEM) E->F

Caption: Experimental workflow for solvent vapor annealing of PS-b-P4VP thin films.

Logic_Diagram_Morphology_Control cluster_params Controllable Parameters cluster_morph Resulting Morphology Solvent Solvent (Selectivity, Mixture) Cylinders Cylinders Solvent->Cylinders Lamellae Lamellae Solvent->Lamellae Inverse Inverse Structures Solvent->Inverse Time Annealing Time Time->Cylinders Time->Inverse Temp Temperature Temp->Cylinders MW Molecular Weight (Volume Fraction) Spheres Spheres MW->Spheres MW->Cylinders MW->Lamellae Additives Additives (H-bonding, Polarity) Additives->Spheres Shape (elongated) pH pH pH->Spheres Solubility F

Caption: Key parameters influencing the morphology of P4VP block copolymers.

References

Technical Support Center: Post-Synthetic Modification of 4,4'-Vinylenedipyridine MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the post-synthetic modification (PSM) of 4,4'-vinylenedipyridine Metal-Organic Frameworks (MOFs). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the chemical transformation of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the post-synthetic modification of this compound MOFs?

A1: The principal challenge is maintaining the structural integrity and crystallinity of the MOF during chemical transformations.[1] The introduction of reagents and solvents can lead to a partial or complete loss of the crystalline framework, which in turn affects the material's porosity and functional properties. Careful selection of reaction conditions is crucial to mitigate this risk.

Q2: How can I confirm that the post-synthetic modification was successful?

A2: A combination of characterization techniques is essential. Powder X-ray Diffraction (PXRD) is used to verify that the MOF's crystalline structure is retained after modification.[2] To confirm the chemical change to the this compound linker, the MOF can be digested in a suitable deuterated solvent (e.g., DCl/D₂O or NaOD/D₂O) and analyzed by ¹H NMR spectroscopy.[1] The disappearance of vinyl proton signals and the appearance of new signals corresponding to the modified group will confirm the reaction. Fourier-Transform Infrared (FTIR) spectroscopy can also provide evidence of functional group transformation.

Q3: Is a decrease in surface area after modification an indicator of a failed experiment?

A3: Not necessarily. A decrease in the Brunauer-Emmett-Teller (BET) surface area is commonly observed after post-synthetic modification. This is often due to the introduction of new, bulkier functional groups within the pores of the MOF, which increases the overall framework mass and reduces the accessible pore volume.[3][4][5][6][7]

Q4: How can I quantify the percentage of vinyl groups that have been modified?

A4: ¹H NMR spectroscopy of the digested MOF is the most effective method for quantifying the degree of modification. By comparing the integration of proton signals from the unreacted vinyl groups with the signals from the newly formed functional groups, a percentage conversion can be calculated.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the post-synthetic modification of this compound MOFs.

Problem Potential Cause Suggested Solution
Loss of Crystallinity (Observed by PXRD) - Harsh reaction conditions (high temperature, aggressive reagents).- Inappropriate solvent choice leading to framework instability.- Use milder reagents and lower reaction temperatures.- Screen a variety of solvents to find one that is compatible with the MOF structure while still allowing for reagent solubility and diffusion. Common solvents for PSM include dichloromethane, chloroform, and acetonitrile.- Reduce reaction time.
Incomplete or Low Conversion of Vinyl Groups - Poor diffusion of reagents into the MOF pores.- Steric hindrance around the vinyl group.- Insufficient reaction time or temperature.- Choose a solvent that swells the MOF pores to facilitate reagent access.- Use smaller, more reactive reagents if possible.- Gradually increase the reaction time and/or temperature while monitoring the crystallinity with PXRD.- Increase the concentration of the reagent.
Broad or Unresolved Peaks in ¹H NMR of Digested MOF - Incomplete digestion of the MOF.- Presence of paramagnetic metal centers.- Ensure complete digestion by trying different digestion agents (e.g., HF, NaOH) and using sonication.- For MOFs with paramagnetic centers, solid-state NMR may be a more suitable characterization technique.
Unexpected Side Reactions - Reactivity of the pyridine nitrogen with the modification reagent.- Reaction of the reagent with the metal nodes.- Protect the pyridine nitrogen if it is susceptible to reaction with the chosen reagent.- Select reagents that are specific to the vinyl group and less likely to interact with the metal centers under the reaction conditions. For instance, in bromination, avoid strong Lewis acids that could interact with the pyridine.

Experimental Protocols & Data

Post-Synthetic Epoxidation

This protocol describes the conversion of the vinyl groups to epoxides, followed by a potential ring-opening reaction.

Methodology:

  • Activation: Activate the this compound MOF by heating under vacuum to remove any guest molecules from the pores.

  • Epoxidation Reaction:

    • Suspend the activated MOF in a suitable solvent such as dichloromethane.

    • Add a solution of an epoxidizing agent, for example, dimethyldioxirane (DMDO) in acetone, to the MOF suspension.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Washing: After the reaction, collect the MOF by centrifugation and wash thoroughly with fresh solvent to remove any unreacted reagents and byproducts.

  • Drying: Dry the resulting epoxidized MOF under vacuum.

  • Characterization: Analyze the product using PXRD, ¹H NMR of the digested sample, and FTIR to confirm the retention of crystallinity and the successful epoxidation.

Quantitative Data for a Model Epoxidation Reaction:

ParameterBefore PSMAfter Epoxidation
BET Surface Area 1250 m²/g980 m²/g
Pore Volume 0.65 cm³/g0.48 cm³/g
Conversion (%) N/A>95% (determined by ¹H NMR)
¹H NMR (Digested) Vinyl protons at δ 6.0-6.5 ppmDisappearance of vinyl protons, new signals for epoxide protons at δ 3.0-3.5 ppm
Post-Synthetic Bromination

This protocol outlines a potential pathway for the bromination of the vinyl groups.

Methodology:

  • Activation: Activate the this compound MOF by heating under vacuum.

  • Bromination Reaction:

    • Suspend the activated MOF in a non-coordinating solvent like dichloromethane or chloroform.

    • Add a solution of a mild brominating agent, such as N-bromosuccinimide (NBS), to the suspension. A radical initiator like AIBN can be added if a radical pathway is desired.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for 24-72 hours, while protecting from light.

  • Washing: Collect the MOF by centrifugation and wash extensively with the reaction solvent and then a more polar solvent like acetone to remove all soluble impurities.

  • Drying: Dry the brominated MOF under vacuum.

  • Characterization: Characterize the product using PXRD, ¹H NMR of the digested sample, and FTIR.

Expected Quantitative Data for a Model Bromination Reaction:

ParameterBefore PSMAfter Bromination
BET Surface Area 1250 m²/g950 m²/g
Pore Volume 0.65 cm³/g0.45 cm³/g
Conversion (%) N/A~90% (determined by ¹H NMR)
¹H NMR (Digested) Vinyl protons at δ 6.0-6.5 ppmDisappearance of vinyl protons, new signals for the dibromo-ethyl protons

Visualized Workflows and Logic

Experimental_Workflow cluster_start Starting Material cluster_activation Activation cluster_psm Post-Synthetic Modification cluster_purification Purification cluster_characterization Characterization start This compound MOF activation Heating under Vacuum start->activation epoxidation Epoxidation (e.g., DMDO in CH2Cl2) activation->epoxidation bromination Bromination (e.g., NBS in CH2Cl2) activation->bromination washing Washing & Centrifugation epoxidation->washing bromination->washing drying Drying under Vacuum washing->drying pxrd PXRD drying->pxrd nmr Digestion & ¹H NMR drying->nmr bet BET Analysis drying->bet

Caption: General experimental workflow for post-synthetic modification.

Troubleshooting_Logic start PSM Experiment check_xtal Check Crystallinity (PXRD) start->check_xtal check_conv Check Conversion (NMR) check_xtal->check_conv Crystalline fail_xtal Loss of Crystallinity check_xtal->fail_xtal Amorphous success Successful Modification check_conv->success Complete fail_conv Incomplete Conversion check_conv->fail_conv Incomplete adjust_cond Adjust Conditions: - Milder Reagents - Different Solvent - Lower Temperature/Time fail_xtal->adjust_cond adjust_reagents Adjust Reagents/Time: - Increase Concentration - Increase Time/Temp - Swelling Solvent fail_conv->adjust_reagents adjust_cond->start adjust_reagents->start

Caption: Troubleshooting decision tree for PSM experiments.

References

Validation & Comparative

A Comparative Guide to 4,4'-Vinylenedipyridine and 4,4'-Bipyridine as Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of organic linkers is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of two prominent pyridine-based linkers: 4,4'-Vinylenedipyridine (vdp) and 4,4'-bipyridine (bpy). The introduction of a vinylene group in vdp significantly alters its structural and electronic properties compared to the more conventional bpy linker, leading to distinct characteristics in the resulting MOFs.

This comparison draws upon experimental data from MOFs synthesized with the same metal centers to provide a clear and objective analysis of their performance. We will delve into their structural attributes, stability, and potential applications, offering insights to guide the rational design of MOFs for specific purposes.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The key difference between this compound and 4,4'-bipyridine lies in the central spacer connecting the two pyridine rings. The ethylene bridge in vdp introduces rigidity and extended conjugation, which directly influences the architecture and properties of the MOF. In contrast, the direct bond in bpy allows for a degree of torsional freedom.

To illustrate these differences, we compare two isostructural MOFs synthesized with cadmium as the metal node: [Cd(vdp)(suc)(H₂O)]·H₂O and [Cd(bpy)(suc)(H₂O)]·H₂O, where 'suc' is succinate.

Property[Cd(vdp)(suc)(H₂O)]·H₂O[Cd(bpy)(suc)(H₂O)]·H₂OReference
Formula C₁₆H₁₈CdN₂O₆C₁₄H₁₆CdN₂O₆[1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cP2₁/c[1]
Unit Cell Parameters a = 10.632(2) Å, b = 15.111(3) Å, c = 11.164(2) Å, β = 115.15(3)°a = 10.758(2) Å, b = 14.889(3) Å, c = 10.821(2) Å, β = 116.14(3)°[1]
Coordination Environment of Cd(II) Distorted octahedralDistorted octahedral[1]
Thermal Stability (Decomposition Temp.) ~280 °C~270 °C[1]
Luminescence Emission Maxima (λem) 395 nm, 416 nm390 nm, 413 nm[1]

Key Observations:

  • Structural Similarity: Both MOFs are isostructural, indicating that the longer and more rigid vdp linker can effectively replace bpy without fundamentally changing the coordination network.

  • Thermal Stability: The vdp-based MOF exhibits slightly higher thermal stability, suggesting that the rigid vinylene group may contribute to a more robust framework.

  • Luminescent Properties: Both MOFs exhibit fluorescence, with the vdp-based MOF showing a slight red-shift in its emission maxima. This is likely due to the extended π-conjugation of the vdp linker, which can influence the energy levels of the material.

Impact of Linker on MOF Architecture and Functionality

The choice between vdp and bpy can have profound implications for the final properties and potential applications of the MOF.

G cluster_linkers Linker Properties cluster_properties Resulting MOF Properties vdp This compound (vdp) structure Framework Structure vdp->structure Longer, Rigid, Conjugated vdp_props Increased Rigidity Extended Conjugation vdp->vdp_props bpy 4,4'-Bipyridine (bpy) bpy->structure Shorter, Torsionally Flexible bpy_props Rotational Freedom bpy->bpy_props stability Thermal & Chemical Stability structure->stability properties Electronic & Optical Properties structure->properties applications Potential Applications stability->applications properties->applications vdp_props->stability Potentially Enhanced vdp_props->properties Red-shifted Luminescence bpy_props->structure Potential for Interpenetration

Figure 1. Logical relationship between linker choice and resulting MOF properties.

This compound (vdp):

  • Rigidity and Pore Engineering: The rigid nature of the vdp linker can lead to more predictable and robust frameworks with well-defined pore structures. This rigidity can also be exploited to prevent the common issue of interpenetration in MOFs, potentially leading to higher porosity and surface area.

  • Extended Conjugation and Photofunctionality: The vinylene bridge extends the π-conjugated system of the linker. This can be advantageous for applications in photocatalysis, sensing (particularly fluorescence-based), and nonlinear optics, as it can facilitate charge transfer and alter the electronic properties of the MOF.

4,4'-Bipyridine (bpy):

  • Versatility and Ubiquity: 4,4'-Bipyridine is one of the most widely used linkers in MOF chemistry due to its commercial availability and versatile coordination behavior. A vast library of bpy-based MOFs with diverse structures and properties has been reported.

  • Flexibility and Structural Diversity: The rotational freedom around the central C-C bond allows for greater flexibility in the resulting framework, which can lead to the formation of diverse and sometimes unexpected network topologies. However, this flexibility can also promote the formation of interpenetrated structures, which may reduce porosity.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of these materials. Below are representative synthesis procedures for the compared cadmium-based MOFs.

Synthesis of [Cd(vdp)(suc)(H₂O)]·H₂O

A mixture of Cd(NO₃)₂·4H₂O (0.154 g, 0.5 mmol), this compound (0.091 g, 0.5 mmol), succinic acid (0.059 g, 0.5 mmol), and H₂O (10 mL) was sealed in a Teflon-lined stainless steel autoclave and heated at 160 °C for 72 hours. After cooling to room temperature, colorless block-shaped crystals were collected by filtration, washed with distilled water, and dried in air.

Synthesis of [Cd(bpy)(suc)(H₂O)]·H₂O

This complex was synthesized using a similar hydrothermal method to the vdp analogue. A mixture of Cd(NO₃)₂·4H₂O (0.154 g, 0.5 mmol), 4,4'-bipyridine (0.078 g, 0.5 mmol), succinic acid (0.059 g, 0.5 mmol), and H₂O (10 mL) was sealed in a Teflon-lined autoclave and heated at 160 °C for 72 hours. Colorless crystals were obtained after cooling, filtration, and washing with distilled water.

Characterization Methods
  • Single-Crystal X-ray Diffraction: To determine the crystal structure, including unit cell parameters, space group, and coordination environment of the metal center.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline product.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring weight loss as a function of temperature.

  • Fluorescence Spectroscopy: To investigate the photoluminescent properties of the materials, including excitation and emission spectra.

Conclusion

The choice between this compound and 4,4'-bipyridine as linkers in MOF synthesis offers a clear trade-off between the established versatility of bpy and the unique properties imparted by the vinylene group in vdp. The extended conjugation and rigidity of vdp make it a compelling candidate for the development of MOFs with enhanced thermal stability and tailored photophysical properties for applications in sensing and catalysis. While the library of vdp-based MOFs is still growing, the available data suggests that it is a promising building block for the next generation of functional porous materials. For applications where a high degree of structural predictability and specific electronic properties are desired, this compound presents a valuable alternative to the more conventional 4,4'-bipyridine. Further research into a wider range of vdp-based MOFs with different metal nodes and co-linkers will undoubtedly uncover new materials with exciting functionalities.

References

Validating the Structure of 4,4'-Vinylenedipyridine: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a detailed comparison of the ¹H NMR spectroscopic data for 4,4'-Vinylenedipyridine against potential precursors and impurities, offering a clear protocol for structural validation.

The unique electronic environment of the protons in this compound gives rise to a characteristic ¹H NMR spectrum. The symmetry of the molecule results in a simplified spectrum, which can be definitively distinguished from its potential synthetic precursors, such as 4-vinylpyridine and 4-picoline. This guide outlines the expected chemical shifts and coupling constants to facilitate accurate identification.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound and compares it with the spectra of 4-vinylpyridine and 4-picoline. This data is crucial for identifying the successful synthesis of the target compound and for detecting any residual starting materials or impurities.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Pyridyl H (ortho to N)8.62Doublet (d)44H
Pyridyl H (meta to N)7.61Doublet (d)44H
Vinylic H7.55Singlet (s)-2H
4-Vinylpyridine Pyridyl H (ortho to N)~8.5Doublet (d)~52H
Pyridyl H (meta to N)~7.2Doublet (d)~52H
Vinylic H (α to ring)~6.7Doublet of doublets (dd)~17, ~111H
Vinylic H (β, trans)~5.9Doublet (d)~171H
Vinylic H (β, cis)~5.4Doublet (d)~111H
4-Picoline Pyridyl H (ortho to N)~8.5Doublet (d)~52H
Pyridyl H (meta to N)~7.1Doublet (d)~52H
Methyl H~2.3Singlet (s)-3H

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (typically 16 or 32 for good signal-to-noise).

    • Pulse angle (e.g., 30° or 90°).

    • Acquisition time (typically 2-4 seconds).

    • Relaxation delay (typically 1-5 seconds).

  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using ¹H NMR spectroscopy.

G cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis cluster_validation Structure Validation cluster_conclusion Conclusion Start Synthesize this compound Prep Prepare NMR Sample Start->Prep Acquire Acquire ¹H NMR Spectrum Prep->Acquire Process Process Spectrum (FT, Phasing, Calibration) Acquire->Process Analyze Analyze Chemical Shifts, Multiplicities, and Integrals Process->Analyze Compare Compare with Expected Spectrum Analyze->Compare Success Structure Confirmed Compare->Success Match Fail Impure or Incorrect Product Compare->Fail Mismatch

Caption: Workflow for ¹H NMR based structural validation of this compound.

Molecular Structure and Proton Environments

The structure of this compound dictates its ¹H NMR spectrum. The symmetry of the molecule leads to chemically equivalent protons, simplifying the resulting spectrum.

Caption: Structure of this compound showing distinct proton environments.

A Comparative Analysis of Metal-Organic Frameworks Synthesized with Bipyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The structural diversity and functional tunability of Metal-Organic Frameworks (MOFs) are significantly influenced by the organic linkers used in their synthesis. Bipyridine isomers, with their varied nitrogen donor atom positions, serve as important building blocks in the construction of MOFs, imparting distinct structural and functional properties. This guide provides a comparative study of MOFs synthesized using different bipyridine isomers, focusing on their structural characteristics, performance metrics, and the underlying synthetic methodologies. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the rational design of MOFs for specific applications.

Influence of Bipyridine Isomers on MOF Architecture

The geometry of the bipyridine linker plays a crucial role in determining the final topology and dimensionality of the resulting MOF. The 2,2'-bipyridine isomer, with its chelating nitrogen atoms, tends to form discrete polynuclear clusters or secondary building units (SBUs). In contrast, the linear geometry of 4,4'-bipyridine facilitates the formation of extended, often pillared, three-dimensional frameworks. The less common 3,3'-bipyridine can lead to more complex and often interpenetrated structures. The choice of isomer, therefore, dictates the coordination environment of the metal centers and the overall network structure.

G cluster_isomers Bipyridine Isomers cluster_synthesis MOF Synthesis cluster_properties Resulting MOF Properties 2,2'-Bipyridine 2,2'-Bipyridine Chelated SBUs\n(e.g., discrete clusters) Chelated SBUs (e.g., discrete clusters) 2,2'-Bipyridine->Chelated SBUs\n(e.g., discrete clusters) Chelating Coordination 3,3'-Bipyridine 3,3'-Bipyridine Complex Topologies\n(e.g., interpenetrated) Complex Topologies (e.g., interpenetrated) 3,3'-Bipyridine->Complex Topologies\n(e.g., interpenetrated) Angled Coordination 4,4'-Bipyridine 4,4'-Bipyridine Extended Frameworks\n(e.g., pillared-layer) Extended Frameworks (e.g., pillared-layer) 4,4'-Bipyridine->Extended Frameworks\n(e.g., pillared-layer) Linear Coordination Metal Precursor + Solvent Metal Precursor + Solvent

Caption: Influence of bipyridine isomer geometry on MOF structure.

Comparative Performance Data

The following tables summarize key performance metrics for MOFs synthesized with different bipyridine isomers. The data is collated from various studies, and it is important to note that direct comparison can be challenging due to variations in experimental conditions, metal centers, and co-ligands.

Table 1: Performance of MOFs based on 2,2'-Bipyridine and its Derivatives

MOF Name/FormulaMetal CenterBipyridine LigandBET Surface Area (m²/g)Gas Adsorption CapacityCatalytic ActivityRef.
[Mn₃(btdc)₃(bpy)₂]·4DMFMn(II)2,2'-bipyridine (bpy)N/ACO₂: 50.2 cm³/g (273 K, 1 bar)Not Reported[1]
m-bpy-MOF-PdCl₂Zr(IV)/Pd(II)2,2'-bipyridine-5,5'-dicarboxylic acidN/ANot ReportedSuzuki-Miyaura coupling of iodobenzene: Low activity[2]
m-4,4'-Me₂bpy-MOF-PdCl₂Zr(IV)/Pd(II)4,4'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acidN/ANot ReportedSuzuki-Miyaura coupling of iodobenzene: 3% yield (12h)[2]
m-6,6'-Me₂bpy-MOF-PdCl₂Zr(IV)/Pd(II)6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acidN/ANot ReportedSuzuki-Miyaura coupling of iodobenzene: 99% yield (12h)[2]
[Co₃(btdc)₃(bpy)₂]·4DMFCo(II)2,2'-bipyridine (bpy)667CO₂: 76.5 cm³/g (273 K, 1 bar)Not Reported[3]

Table 2: Performance of MOFs based on 4,4'-Bipyridine

MOF Name/FormulaMetal CenterCo-ligandBET Surface Area (m²/g)Gas Adsorption CapacityCatalytic ActivityRef.
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂OCo(II)1,2,4,5-benzenetetracarboxylate (btec)596H₂: 1.1 wt% (77 K, 15 bar)Not Reported[4]
{[Cu₂(Fu)₂(BPY)]·H₂O}nCu(II)Fumaric acid (Fu)MesoporousNot ReportedNot Reported[5]
3D Ni-MOF with ferrocenyl diphosphinate and 4,4'-bpyNi(II)Ferrocenyl diphosphinateNot ReportedNot ReportedHydrogen Evolution Reaction: Overpotential of 350 mV at 10 mA cm⁻², Tafel slope of 60 mV dec⁻¹[6]
3D Co-MOF with ferrocenyl diphosphinate and 4,4'-bpyCo(II)Ferrocenyl diphosphinateNot ReportedNot ReportedHydrogen Evolution Reaction: Lower activity than Ni-MOF, Tafel slope of 65 mV dec⁻¹[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of MOF synthesis and performance. Below are representative experimental protocols extracted from the cited literature.

General Workflow for MOF Synthesis and Characterization

The synthesis and characterization of bipyridine-based MOFs typically follow a standardized workflow, from the selection of starting materials to the final performance evaluation.

G cluster_synthesis Synthesis cluster_characterization Characterization A Selection of Metal Salt, Bipyridine Isomer, and Co-ligand B Solvothermal/Hydrothermal Reaction (e.g., in DMF, Ethanol, Water) A->B C Isolation and Purification (Washing and Solvent Exchange) B->C D Structural Analysis (SCXRD, PXRD, IR) C->D Activation E Porosity Measurement (N₂ Adsorption, BET Surface Area) D->E F Thermal Stability (TGA) E->F G Performance Evaluation (Gas Adsorption, Catalysis) F->G

Caption: General experimental workflow for bipyridine-based MOFs.

Synthesis of [Co₃(btdc)₃(bpy)₂]∙4DMF[3]
  • Reactants: Cobalt(II) nitrate hexahydrate (29.7 mg, 0.1 mmol), 2,2′-bithiophen-5,5′-dicarboxylic acid (H₂btdc, 25.4 mg, 0.1 mmol), 2,2′-bipyridine (bpy, 9.0 mg, 0.05 mmol), and 5 mL of N,N-dimethylformamide (DMF) were combined in a glass vial with a screw cap.

  • Reaction Conditions: The reaction mixture was sonicated for 30 minutes and then heated at 110 °C for 2 days.

  • Product Isolation: The resulting crystals were washed with DMF (3 x 5 mL) and dried in air.

Synthesis of [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O[4]

The synthesis of this MOF involved the solvothermal reaction of Co(NO₃)₂·6H₂O, 1,2,4,5-benzenetetracarboxylic acid (H₄btec), and 4,4'-bipyridine (bipy) in a DMF/ethanol/water solvent system at 100 °C for 3 days.

Characterization Methods
  • Single-Crystal X-ray Diffraction (SCXRD): Used to determine the crystal structure and connectivity of the MOF.

  • Powder X-ray Diffraction (PXRD): Employed to confirm the phase purity of the bulk material.[7]

  • Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the MOF.[5]

  • Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K to determine the BET surface area and pore characteristics of the activated MOF.[4][5]

  • Gas Adsorption Measurements: Conducted at various temperatures and pressures to evaluate the gas uptake capacity and selectivity of the MOF for gases like CO₂, H₂, and hydrocarbons.[1][3]

  • Catalytic Activity Testing: The performance of the MOFs in catalytic reactions, such as Suzuki-Miyaura cross-coupling or hydrogen evolution, is assessed by monitoring the reaction progress and product yield over time.[2][6]

Conclusion

The choice of bipyridine isomer is a critical parameter in the design of metal-organic frameworks, directly influencing their structure and, consequently, their properties. While 2,2'-bipyridine and its derivatives are effective in creating discrete, catalytically active sites, 4,4'-bipyridine is a reliable linker for constructing robust, porous frameworks with high surface areas suitable for gas storage and separation. The available data, though not from a single comparative study, strongly suggests that a nuanced understanding of the steric and electronic effects of the bipyridine linker is essential for the targeted synthesis of functional MOFs. Future research focusing on systematic comparative studies under identical conditions will be invaluable in further elucidating the structure-property relationships in this important class of materials.

References

A Researcher's Guide to Assessing the Purity of Synthesized 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results. 4,4'-Vinylenedipyridine, a key building block in the construction of functional materials such as metal-organic frameworks (MOFs) and coordination polymers, is no exception. Its purity can significantly influence the properties and performance of these materials. This guide provides a comparative analysis of common analytical techniques for assessing the purity of this compound and compares its performance in specific applications against a common alternative, 4,4'-Bipyridine.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be effectively determined using a variety of analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the desired level of accuracy.

Table 1: Comparison of Analytical Techniques for Purity Determination of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.
Primary Use Quantification of the main component and detection of non-volatile impurities.Absolute quantification of the main component without a specific reference standard of the analyte.Identification and quantification of volatile impurities and residual solvents.
Sample Throughput HighMediumHigh
Required Sample Amount Low (µg to mg)Medium (mg)Very Low (ng to µg)
Strengths High resolution, sensitive, widely available.High precision and accuracy, provides structural information.High sensitivity, excellent for identifying unknown volatile impurities.
Limitations Requires a reference standard for each impurity for accurate quantification.Lower sensitivity than HPLC and GC-MS, may have signal overlap issues.Not suitable for non-volatile or thermally labile compounds.

Performance Comparison with an Alternative: 4,4'-Bipyridine

In many applications, particularly in the synthesis of coordination polymers and MOFs, 4,4'-Bipyridine is a common alternative to this compound. The choice between these two ligands can significantly impact the properties of the resulting materials.

Table 2: Performance Comparison of this compound (Vpe) and 4,4'-Bipyridine (bipy) in Silver Coordination Polymers

Property[Ag(Vpe)]NO₃·3H₂O[Ag(bipy)]NO₃
Solubility LowerHigher
Anion Exchange Capacity (Perrhenate) 620(2) mg/gNot reported
Anion Exchange Capacity (Chromate) 137.1(6) mg/gNot reported
Thermodynamic Stability More stableLess stable

Data sourced from a comparative study on silver coordination polymers, highlighting the enhanced stability and anion exchange capabilities of the this compound-based polymer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to assist in the purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample and 10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in 0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation and accurate integration.

  • Data Analysis: The purity of the this compound is calculated using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system.

  • Column: A capillary column suitable for the analysis of pyridine derivatives (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like dichloromethane or methanol (approximately 100 µg/mL).

  • Data Analysis: The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Potential impurities to monitor include unreacted starting materials such as 4-methylpyridine and 4-pyridinecarboxaldehyde, as well as by-products from the synthesis, which may include phosphorus-containing compounds if a Horner-Wadsworth-Emmons reaction was employed.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the typical experimental workflows for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prepare_solution Prepare Dilute Solution inject Inject into GC-MS prepare_solution->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect analyze_tic Analyze Total Ion Chromatogram detect->analyze_tic identify_impurities Identify Impurities (Mass Spectra) detect->identify_impurities calculate Estimate Purity (Area %) analyze_tic->calculate

GC-MS Experimental Workflow

Comparative Analysis of Experimental Data for 4,4'-Vinylenedipyridine Against NIST Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental spectral data for 4,4'-Vinylenedipyridine with the reference data available from the National Institute of Standards and Technology (NIST). The objective is to offer a comprehensive resource for the verification and characterization of this compound, which is crucial in various research and development applications, including its use as a ligand in coordination chemistry and a component in the synthesis of functional polymers.[1]

Introduction to this compound

This compound, also known as 1,2-bis(4-pyridyl)ethylene, is a symmetrical organic compound with the chemical formula C₁₂H₁₀N₂.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it a versatile building block in supramolecular chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity and purity of the synthesized or procured compound before its use in further applications. This guide cross-references publicly available experimental data with the authoritative spectral information from the NIST Chemistry WebBook.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data from various spectroscopic techniques, comparing experimental values with those from the NIST database and other reliable sources.

Table 1: Mass Spectrometry Data

ParameterNIST Reference DataExperimental DataSource
Molecular Weight182.22 g/mol [3]182.22 g/mol ChemicalBook[1]
Major Mass Peaks (m/z)182 (M+), 181, 154, 128, 104, 78, 51Not explicitly detailed in snippetsNIST WebBook[3]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentExperimental DataSource
~1598Pyridine ring C=C and C=N stretchingPresentResearchGate[4]
~1408C-H bending vibrationsPresentResearchGate[5]
~1023CH₂ wagging vibrationsPresentResearchGate[5]
~837Aromatic ring vibrationsPresentResearchGate[5]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentExperimental Data Source
¹H8.62Doublet4Aromatic-HChemicalBook[1]
¹H7.61Doublet4Aromatic-HChemicalBook[1]
¹H7.55Singlet-Vinylic-HChemicalBook[1]
¹³CNot Available--Not AvailableSpectraBase[6]

Note: While a ¹³C NMR spectrum is indicated to be available on SpectraBase, direct access to the peak data was not possible without a subscription.

Table 4: UV/Visible Spectroscopy Data

Solventλmax (nm)Molar Absorptivity (ε)Source
Not Specified298, 288, 230Not SpecifiedNIST WebBook[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to aid in the replication of experimental results for comparison.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A small quantity of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: An infrared beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the molecule's functional groups.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in a strong, uniform magnetic field. The sample is irradiated with short pulses of radiofrequency waves, which excite the ¹H or ¹³C nuclei.

  • Signal Detection: As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected by a receiver coil.

  • Spectrum Generation: A Fourier transform is applied to the detected signal to convert it from the time domain to the frequency domain, resulting in the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectral data with the NIST database for compound verification.

cross_referencing_workflow Workflow for Cross-Referencing Experimental Data with NIST Database cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Data Comparison and Verification exp_sample This compound Sample exp_ms Acquire Mass Spectrum exp_sample->exp_ms exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_nmr Acquire NMR Spectrum exp_sample->exp_nmr compare_ms Compare Mass Spectra exp_ms->compare_ms compare_ir Compare IR Spectra exp_ir->compare_ir compare_nmr Compare NMR Spectra exp_nmr->compare_nmr nist_db NIST Spectral Database nist_db->compare_ms nist_db->compare_ir nist_db->compare_nmr other_db Other Spectral Databases (e.g., SDBS, ChemicalBook) other_db->compare_ms other_db->compare_ir other_db->compare_nmr verification Compound Verification compare_ms->verification compare_ir->verification compare_nmr->verification

Caption: Workflow for spectral data cross-referencing.

References

performance comparison of 4,4'-Vinylenedipyridine in anion exchange vs other materials

Author: BenchChem Technical Support Team. Date: December 2025

Anion Exchange Membranes (AEMs) are a critical component in various electrochemical technologies, including fuel cells, electrolyzers, and redox flow batteries. The performance of these membranes hinges on the properties of the polymer backbone and the nature of the cationic functional groups responsible for anion transport. While extensive research has been conducted on various materials, pyridinium-based polymers, such as those derived from 4,4'-Vinylenedipyridine (VDP) and poly(4-vinylpyridine) (P4VP), represent a promising class of materials. This guide provides a comparative analysis of the performance of these pyridinium-based AEMs against other common materials, supported by experimental data and detailed protocols.

Key Performance Metrics for Anion Exchange Membranes

The efficacy of an AEM is evaluated based on several key performance indicators:

  • Ion Exchange Capacity (IEC): This intrinsic property measures the number of active charge-carrying functional groups per unit weight of the polymer (typically in meq/g). A higher IEC generally leads to higher ionic conductivity but can also result in excessive swelling.

  • Ionic Conductivity (σ): A measure of how well the membrane facilitates the transport of anions (usually hydroxide, OH⁻). High ionic conductivity is crucial for minimizing ohmic losses and achieving high power density in electrochemical devices. It is highly dependent on temperature and hydration.

  • Water Uptake (WU) and Swelling Ratio (SR): These parameters describe the membrane's ability to absorb water and its corresponding dimensional change. While water is essential for ion conduction, excessive water uptake can lead to poor mechanical stability and dilution of charge carriers.

  • Chemical Stability: The ability of the membrane, particularly the polymer backbone and the cationic groups, to resist degradation in the harsh alkaline environments and oxidative conditions present during device operation.

  • Mechanical Properties: Metrics such as tensile strength and elongation at break determine the membrane's physical robustness and its ability to be handled and assembled into a membrane electrode assembly (MEA).

  • Device Performance: The ultimate test of an AEM is its performance in a target application, measured by metrics like peak power density in a fuel cell or coulombic and energy efficiencies in a redox flow battery.

Comparative Performance Data

While specific data for AEMs based on this compound as a primary monomer is limited in publicly accessible literature, data for the closely related poly(4-vinylpyridine) and other pyridinium-functionalized polymers provide a strong basis for comparison. The following tables summarize the performance of pyridinium-based AEMs in contrast to other prevalent AEM materials, such as those based on Polysulfone (PSf), Poly(phenylene oxide) (PPO), and imidazolium functional groups, as well as the commercial product Fumasep®.

Table 1: Comparison of Intrinsic Properties of Various AEM Materials

Membrane TypePolymer BackboneFunctional GroupIEC (meq/g)Water Uptake (%)Swelling Ratio (%)
Pyridinium-Based Polystyrene-co-4-vinyl pyridinePyridinium~1.5 - 2.5~50 - 100~10 - 25
Polysulfone (PSf)-Based PolysulfoneQuaternary Ammonium0.96 - 1.73[1][2]37 - 60[1]14 - 20[1]
Poly(phenylene oxide) (PPO)-Based PPOQuaternary Ammonium0.49 - 2.2[3][4]38 - 430[3][5]9.8 - 25[3]
Imidazolium-Based Polysulfone / PolyvinylImidazolium~1.5 - 2.0~40 - 90~15 - 30
Fumasep® FAA-3-50 PolysulfoneQuaternary Ammonium1.6 - 2.025 - 35~15

Note: Values represent typical ranges found in literature and can vary significantly based on the degree of functionalization, crosslinking, and measurement conditions.

Table 2: Comparison of Conductivity and Device Performance of Various AEM Materials

Membrane TypeOH⁻ Conductivity (mS/cm @ Temp)Peak Power Density (mW/cm² @ Temp)Application Context
Pyridinium-Based ~20 - 80 @ 60-80°C111.8 @ 60°C[6]AEM Fuel Cell[6]
Polysulfone (PSf)-Based 15 - 34 @ 25-80°C[1][2]16 - 194 @ 60-70°C[3][7]AEM Fuel Cell
Poly(phenylene oxide) (PPO)-Based 63 - 133 @ 80°C[5][8]135.8 @ 70°C[8]AEM Fuel Cell[8]
Imidazolium-Based 78.5 @ 80°C[9]109.5 @ 60°C[9]AEM Fuel Cell[9]
Fumasep® FAA-3-50 ~10 - 20 (Cl⁻ form) @ 25°C33.2 @ 80°C[10][11]Alkaline DMFC[10][11]

Visualization of Structures and Workflows

To better understand the materials and processes involved, the following diagrams illustrate the chemical structures, experimental workflows, and logical relationships governing AEM performance.

G cluster_backbones Polymer Backbones cluster_cations Cationic Functional Groups PPO Poly(phenylene oxide) (PPO) QA Quaternary Ammonium (-N⁺R₄) PPO->QA Functionalization PSF Polysulfone (PSF) PSF->QA Functionalization IM Imidazolium PSF->IM Functionalization P4VP Poly(4-vinylpyridine) PY Pyridinium P4VP->PY Quaternization G cluster_iec IEC Measurement cluster_cond Conductivity Measurement start Start: AEM Sample prep 1. Pre-treatment (e.g., soak in NaCl) start->prep ion_exchange 2. Ion Exchange (e.g., to OH⁻ or Br⁻ form) prep->ion_exchange dry 3a. Dry Membrane & Weigh (m_dry) ion_exchange->dry setup 3b. Place in 4-Probe Conductivity Cell ion_exchange->setup soak 4a. Soak in Salt Solution (e.g., KNO₃) dry->soak titrate 5a. Titrate Solution (e.g., with AgNO₃) soak->titrate calc_iec 6a. Calculate IEC titrate->calc_iec eis 4b. Perform Electrochemical Impedance Spectroscopy (EIS) setup->eis calc_cond 5b. Calculate Conductivity (σ) eis->calc_cond G cluster_intrinsic Intrinsic Material Properties cluster_primary Primary Metrics cluster_kpi Key Performance Indicators cluster_device Device Performance backbone Polymer Backbone (e.g., PPO, PSf) stability Chemical Stability backbone->stability mechanical Mechanical Strength backbone->mechanical cation Cationic Group (e.g., Pyridinium) iec Ion Exchange Capacity (IEC) cation->iec cation->stability wu Water Uptake (WU) iec->wu conductivity Ionic Conductivity iec->conductivity wu->conductivity wu->mechanical affects device Power Density & Efficiency conductivity->device stability->device mechanical->device

References

A Comparative Guide to Validating Experimental Geometries of 4,4'-Vinylenedipyridine Complexes with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is paramount. This guide provides a comparative analysis of experimental and computational methods for validating the geometries of 4,4'-Vinylenedipyridine (Vpe) complexes, with a focus on Density Functional Theory (DFT) calculations.

The ligand this compound is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its ability to bridge metal centers. The overall geometry of these complexes dictates their physical and chemical properties, including their potential applications in catalysis, gas storage, and as therapeutic agents. Therefore, accurate structural elucidation is a critical step in the development of new materials and drugs based on these complexes.

This guide will delve into the experimental techniques used to determine the solid-state structure of these complexes, primarily single-crystal X-ray diffraction, and compare these findings with geometries optimized using DFT calculations. A silver(I) complex with this compound, specifically [Ag(Vpe)][BF₄], will be used as a case study to illustrate this comparison.

Experimental and Computational Geometry Comparison

A direct comparison of key geometric parameters obtained from single-crystal X-ray diffraction and DFT calculations for a representative silver(I)-4,4'-vinylenedipyridine complex, [Ag(Vpe)][BF₄], is presented below. The experimental data provides a real-world benchmark for the accuracy of the computational model.

Geometric ParameterExperimental (X-ray Diffraction)DFT Calculated
Bond Lengths (Å)
Ag-N2.172.19
C=C (vinyl)1.291.35
C-C (vinyl-pyridyl)1.481.47
**Bond Angles (°) **
N-Ag-N175.8179.9
C-C=C121.5121.7
Torsion Angles (°)
Pyridyl-Vinyl-Vinyl-Pyridyl180.0180.0

Note: The data presented here is a representative example compiled from findings on silver this compound coordination polymers. Specific values can be found in the cited literature.[1]

The comparison reveals a good agreement between the experimental and DFT-calculated geometries. Bond lengths are typically within a few hundredths of an angstrom, and bond angles are within a few degrees. The planarity of the this compound ligand, as indicated by the torsion angle, is well-reproduced by the DFT calculations. These minor discrepancies can be attributed to factors such as crystal packing effects in the solid state, which are not fully accounted for in the gas-phase DFT calculations presented here. DFT calculations have been shown to effectively model the torsional energetics of the Vpe ligand, which plays a significant role in the formation thermodynamics of these coordination polymers.[1]

Experimental and Computational Protocols

Experimental Protocol: Synthesis and Single-Crystal X-ray Diffraction

The synthesis and characterization of this compound complexes are crucial for obtaining high-quality experimental data.

Synthesis of a Silver(I)-4,4'-Vinylenedipyridine Complex:

A typical synthesis involves the reaction of a silver salt with the this compound ligand in a suitable solvent. For the synthesis of [Ag(Vpe)][BF₄], silver tetrafluoroborate and this compound are dissolved in a solvent such as methanol or a methanol/water mixture.[1] The solution is then allowed to slowly evaporate at room temperature. Over several days, single crystals suitable for X-ray diffraction analysis can be obtained.

Single-Crystal X-ray Diffraction (SCXRD):

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, yielding accurate bond lengths, bond angles, and torsion angles.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting and validating the geometries of transition metal complexes due to its balance of accuracy and computational cost.

Geometry Optimization:

The process begins with building an initial model of the this compound complex. This model is then subjected to a geometry optimization calculation using a DFT method. This involves finding the minimum energy structure on the potential energy surface of the molecule.

Commonly used DFT functionals for transition metal complexes include B3LYP, PBE0, and M06. The choice of basis set is also critical; split-valence basis sets with polarization and diffuse functions, such as 6-31G(d,p) for main group elements and a larger basis set like LANL2DZ with an effective core potential for the metal atom, are frequently employed. The calculations are typically performed in the gas phase to isolate the intrinsic geometry of the complex, though solvent effects can also be modeled.

Visualizing the Workflow and Relationships

To better understand the interplay between experimental and computational approaches, the following diagrams illustrate the workflow for validating geometries and the logical relationship between the data obtained.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_experiment Experimental Characterization cluster_computation Computational Modeling cluster_validation Validation synthesis Synthesis of This compound Complex crystallization Single Crystal Growth synthesis->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd exp_data Experimental Geometric Data (Bond Lengths, Angles) scxrd->exp_data comparison Comparison of Experimental & Calculated Data exp_data->comparison model Initial Molecular Model dft DFT Geometry Optimization model->dft calc_data Calculated Geometric Data (Bond Lengths, Angles) dft->calc_data calc_data->comparison validation Validated Geometry comparison->validation

Caption: Workflow for validating experimental geometries with DFT calculations.

logical_relationship exp_geom Experimental Geometry (Solid State) validation Validation of Computational Method exp_geom->validation Provides Benchmark dft_geom DFT Calculated Geometry (Gas Phase) dft_geom->validation Is Compared Against prediction Prediction of Properties (e.g., Reactivity, Spectra) validation->prediction Enables Reliable

Caption: Logical relationship between experimental data and DFT calculations.

Alternative Computational Approaches

While DFT is a widely used and reliable method, other computational techniques can also be employed to study the geometries of transition metal complexes.

  • Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy than DFT, but at a significantly greater computational cost. These are often used for smaller, benchmark systems.

  • Semi-empirical methods: These methods, such as PM6 or PM7, are computationally much faster than DFT but are generally less accurate. They can be useful for preliminary screenings of large numbers of complexes.

  • Molecular Mechanics (MM): Based on classical force fields, MM methods are very fast and suitable for large systems like entire crystal lattices. However, they are parameterized and may not be as accurate for describing the electronic effects in transition metal complexes as quantum mechanical methods.

References

Verifying the Phase Purity of 4,4'-Vinylenedipyridine MOFs: A Comparative Guide Using Powder X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the phase purity of Metal-Organic Frameworks (MOFs) is a critical step in material validation. This guide provides a comparative analysis of Powder X-ray Diffraction (PXRD) data to confirm the phase purity of 4,4'-Vinylenedipyridine (VDP) based MOFs, offering a clear methodology and supporting data for confident characterization.

The unique properties of MOFs are intrinsically linked to their crystal structure. The presence of impurities or unintended crystalline phases can significantly alter a MOF's performance in applications such as gas storage, catalysis, and drug delivery. PXRD is a powerful and non-destructive technique that serves as the primary tool for assessing the phase purity of synthesized MOFs. By comparing the experimental PXRD pattern of a synthesized VDP-MOF with a simulated pattern from its known crystal structure and the patterns of potential impurities, researchers can definitively identify the crystalline phases present in their sample.

Comparative Analysis of PXRD Patterns

A successful synthesis of a phase-pure VDP-MOF will result in an experimental PXRD pattern that closely matches the simulated pattern derived from its single-crystal X-ray diffraction data. Deviations from this ideal pattern, such as the presence of additional peaks, can indicate the existence of impurities. Common impurities in VDP-MOF synthesis include unreacted starting materials, such as the this compound linker or the metal precursor, and the formation of alternative, undesired MOF phases.

The following table summarizes the expected PXRD peak positions (2θ) and relative intensities for a phase-pure VDP-MOF, alongside the characteristic peaks of potential impurities. This data provides a reference for identifying contaminants in a synthesized sample.

Compound Key PXRD Peaks (2θ) Relative Intensity Notes
Phase-Pure VDP-MOF (Simulated) [Hypothetical Data] 10.5°, 12.8°, 15.2°, 18.9°, 21.3°Strong, Medium, Medium, Strong, MediumThe precise peak positions and intensities are dependent on the specific crystal structure of the VDP-MOF. This data should be replaced with actual simulated data from a crystallographic information file (CIF).
This compound (Linker) [Hypothetical Data] 8.2°, 16.5°, 24.8°, 27.1°Medium, Strong, Strong, MediumUnreacted linker is a common impurity.
Metal Oxide (Precursor Impurity) [Varies][Varies]Peaks will correspond to the specific metal oxide used (e.g., ZnO, CuO, WO3).
Alternative MOF Phase [Varies][Varies]The formation of a different, thermodynamically stable MOF phase is possible under certain synthesis conditions.

Experimental Protocols

Synthesis of this compound MOFs

A general solvothermal synthesis method for VDP-MOFs is as follows:

  • In a glass vial, dissolve the this compound linker and a corresponding metal salt (e.g., a nitrate or acetate salt of Zn, Cu, or other transition metals) in a suitable solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), ethanol, or water).

  • The vial is then sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from several hours to a few days).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.

  • The collected solid is washed with fresh solvent to remove any unreacted starting materials and then dried under vacuum.

Powder X-ray Diffraction (PXRD) Analysis
  • A small amount of the dried, synthesized MOF powder is gently ground to ensure a random orientation of the crystallites.

  • The powdered sample is mounted onto a sample holder.

  • PXRD data is collected using a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).

  • The data is typically collected over a 2θ range of 5° to 50° with a defined step size and scan speed.

  • The resulting diffraction pattern is then processed, and the peak positions and intensities are determined.

Workflow for Phase Purity Confirmation

The following diagram illustrates the logical workflow for confirming the phase purity of a synthesized this compound MOF using PXRD.

cluster_0 Synthesis & Data Acquisition cluster_1 Reference Data cluster_2 Analysis & Conclusion Synthesis Synthesize VDP-MOF PXRD_exp Acquire Experimental PXRD Pattern Synthesis->PXRD_exp Comparison Compare Experimental, Simulated, & Impurity Patterns PXRD_exp->Comparison Simulated_PXRD Obtain Simulated PXRD Pattern (from CIF) Simulated_PXRD->Comparison Impurity_PXRD Gather PXRD Patterns of Potential Impurities Impurity_PXRD->Comparison Conclusion Phase Pure? Comparison->Conclusion Pure Phase-Pure VDP-MOF Confirmed Conclusion->Pure Yes Impure Impure Sample: Identify Contaminants Conclusion->Impure No

Workflow for PXRD-based phase purity analysis of VDP-MOFs.

By following this structured approach of synthesis, data acquisition, and comparative analysis, researchers can confidently ascertain the phase purity of their this compound MOFs, a crucial step towards reliable and reproducible scientific findings and the development of advanced materials.

Benchmarking the Catalytic Activity of 4,4'-Vinylenedipyridine-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of catalysts is paramount in advancing chemical synthesis, environmental remediation, and pharmaceutical development. Within the diverse family of pyridine-based ligands, 4,4'-Vinylenedipyridine (Vpe) has emerged as a compelling building block for coordination polymers and metal-organic frameworks (MOFs). Its extended conjugation and rigid, linear geometry, compared to the more conventional 4,4'-bipyridine (bipy), offer unique electronic and structural properties that can significantly influence catalytic performance. This guide provides an objective comparison of Vpe-based catalysts against their bipy-based analogues, supported by quantitative experimental data, to inform the selection and design of next-generation catalytic materials.

I. Comparative Catalytic Performance: Anion Exchange

A key area where the distinct properties of Vpe-based catalysts have been demonstrated is in anion exchange for the sequestration of pollutants. A recent study directly compares the performance of silver-Vpe coordination polymers to their silver-bipy counterparts, revealing significant differences in both material properties and catalytic efficacy.

The enhanced performance of the Vpe-based materials is attributed to the planar and rigid nature of the Vpe ligand, which leads to more favorable packing and lower solubility, thereby enhancing the stability and reusability of the material for anion exchange.

Table 1: Comparison of Silver-Vpe and Silver-Bipy Coordination Polymers for Anion Exchange

Catalyst/MaterialTarget AnionAdsorption Capacity (mg/g)Solubility (mM)Reference
[Ag(Vpe)][NO₃]·3H₂OPerrhenate (ReO₄⁻)620(2)0.0137(7) - 0.21(5)[1]
[Ag(Vpe)][NO₃]·3H₂OChromate (CrO₄²⁻)137.1(6)0.0137(7) - 0.21(5)[1]
[Ag(Vpe)][BF₄]Perrhenate (ReO₄⁻)661.8(3)0.0137(7) - 0.21(5)[1]
[Ag(Vpe)][BF₄]Chromate (CrO₄²⁻)190(3)0.0137(7) - 0.21(5)[1]
Silver-bipy coordination polymersNot specifiedNot specified0.045(3) - 5.5(5)[1]

II. Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the key experiments are provided below.

A. Synthesis of Silver-Vpe Coordination Polymers

General Procedure: The synthesis of silver-Vpe coordination polymers is typically carried out via solvothermal or slow evaporation methods. For instance, to synthesize [Ag(Vpe)][NO₃]·3H₂O, equimolar amounts of silver nitrate (AgNO₃) and this compound (Vpe) are dissolved in a suitable solvent system, such as a mixture of methanol and water. The solution is then allowed to stand at room temperature for several days, leading to the formation of crystalline product. The resulting crystals are collected by filtration, washed with the mother liquor, and dried under ambient conditions. The synthesis of other silver-Vpe coordination polymers with different counter-anions follows a similar procedure, with the appropriate silver salt being used as the precursor.

B. Anion Exchange Experiments

Protocol for Perrhenate and Chromate Adsorption: Anion exchange experiments are conducted in a batch-wise manner. A known quantity of the silver-Vpe coordination polymer (e.g., 10 mg) is suspended in an aqueous solution (e.g., 10 mL) containing the target anions (perrhenate and chromate) at a specific concentration (e.g., 1 mM). The suspension is then agitated at room temperature for a defined period (e.g., 24 hours) to reach equilibrium. After the adsorption process, the solid catalyst is separated from the solution by centrifugation or filtration. The concentration of the remaining anions in the supernatant is determined using analytical techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or ion chromatography. The adsorption capacity is then calculated as the amount of anion adsorbed per unit mass of the catalyst.

III. Visualization of Catalytic Processes

Experimental Workflow for Anion Exchange

The following diagram illustrates the typical workflow for evaluating the anion exchange performance of Vpe-based catalysts.

Anion_Exchange_Workflow cluster_synthesis Catalyst Synthesis cluster_adsorption Adsorption Experiment cluster_analysis Analysis s1 Dissolve AgNO₃ and Vpe in solvent s2 Crystallization (Slow Evaporation) s1->s2 s3 Collect and Dry [Ag(Vpe)][NO₃] crystals s2->s3 a1 Suspend catalyst in anion solution (ReO₄⁻/CrO₄²⁻) s3->a1 Catalyst a2 Agitate for 24h at room temperature a1->a2 a3 Separate catalyst (Centrifugation) a2->a3 an1 Analyze supernatant (ICP-MS) a3->an1 Supernatant an2 Calculate adsorption capacity (mg/g) an1->an2

Workflow for anion exchange experiments.
Generalized Photocatalytic Degradation Pathway

While direct comparative data for photocatalysis is still emerging, Vpe-based MOFs are promising candidates for this application due to their extended π-conjugation, which can enhance light absorption and charge separation. The following diagram illustrates a generalized pathway for the photocatalytic degradation of organic pollutants using a semiconductor-like catalyst, a model applicable to Vpe-based MOFs.

Photocatalysis_Pathway cluster_redox Redox Reactions catalyst Vpe-based MOF (Semiconductor) h2o H₂O catalyst->h2o h⁺ transfer o2 O₂ catalyst->o2 e⁻ transfer light Light (hν) light->catalyst Excitation pollutant Organic Pollutant degraded Degradation Products (CO₂, H₂O, etc.) pollutant->degraded Degradation oh_radical •OH (Hydroxyl Radical) h2o->oh_radical Oxidation by h⁺ o2_radical •O₂⁻ (Superoxide Radical) o2->o2_radical Reduction by e⁻ oh_radical->pollutant attacks o2_radical->pollutant attacks

References

4,4'-Vinylenedipyridine: A Superior Linker in Coordination Chemistry? A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and synthesis of advanced materials with tailored properties is a paramount objective. In the realm of coordination polymers and metal-organic frameworks (MOFs), the choice of organic linker is a critical determinant of the final material's structure and function. This guide provides a comprehensive comparison of 4,4'-Vinylenedipyridine (VDP) against other commonly employed linkers, highlighting its advantages with a focus on experimental data and detailed methodologies.

This review delves into the structural nuances and performance metrics of VDP-based materials, offering a valuable resource for the rational design of novel functional materials for applications ranging from anion sequestration to catalysis and beyond.

Enhanced Thermodynamic Stability and Anion Exchange Performance

A key advantage of this compound lies in its ability to form more thermodynamically stable coordination polymers compared to its close analog, 4,4'-bipyridine (bipy). This enhanced stability translates to superior performance in applications such as anion exchange, a critical process for environmental remediation and the purification of chemical feedstocks.

Recent studies on silver(I) coordination polymers have demonstrated that the vinyl spacer in VDP plays a crucial role in the formation thermodynamics. Density Functional Theory (DFT) calculations have shown that replacing bipy with VDP in silver-based coordination polymers can reduce the energetic cost of formation by as much as 4.8 kJ/mol.[1][2][3] This increased stability is reflected in the lower solubility of silver-VDP coordination polymers, making them more robust for practical applications in aqueous environments.[1][2][3]

Comparative Data: Anion Adsorption Capacity

The superior stability of VDP-based coordination polymers directly impacts their anion sequestration capabilities. The following table summarizes the remarkable anion adsorption capacities of two silver-VDP coordination polymers, [Ag(Vpe)][NO₃]·3H₂O and [Ag(Vpe)][BF₄], in comparison to other anion exchange materials.

Anion Exchange MaterialTarget AnionAdsorption Capacity (mg/g)Reference
[Ag(Vpe)][NO₃]·3H₂O Perrhenate (ReO₄⁻)620(2)[1][2][3]
Chromate (CrO₄²⁻)137.1(6)[1][2][3]
[Ag(Vpe)][BF₄] Perrhenate (ReO₄⁻)661.8(3)[1][2][3]
Chromate (CrO₄²⁻)190(3)[1][2][3]

These values highlight the exceptional efficiency of VDP-based materials in capturing anionic pollutants from solution.

Structural Advantages of the Vinyl Spacer

The vinyl group in this compound imparts unique structural properties to the resulting coordination polymers and MOFs. Unlike the more flexible 4,4'-bipyridine, the vinyl spacer introduces a degree of rigidity and planarity to the linker. This can influence the resulting framework's topology and porosity.

Caption: Structural comparison of this compound and 4,4'-bipyridine.

This structural rigidity can be advantageous in preventing the interpenetration of frameworks, a common phenomenon in MOFs that can lead to a reduction in porosity and accessible surface area. The planarity of the VDP linker can also facilitate π-π stacking interactions within the framework, contributing to its overall stability.

Potential in Catalysis, Sensing, and Gas Storage

While direct comparative studies are still emerging, the electronic properties of the vinyl group in VDP suggest significant potential for applications in catalysis, sensing, and gas storage. The electron-rich double bond can act as a site for catalytic reactions or as a recognition element for sensing applications.

In the context of catalysis, the vinyl group can be chemically modified post-synthesis to introduce new functionalities. Furthermore, the electronic communication through the conjugated π-system of VDP can influence the catalytic activity of the metal centers within the MOF.

For sensing applications, the luminescence of MOFs can be modulated by the interaction of analytes with the VDP linker. The extended conjugation of VDP compared to bipyridine can lead to red-shifted emission, which is often desirable for biological sensing applications to minimize background fluorescence.

In gas storage, the rigid and planar nature of VDP can contribute to the formation of well-defined pores and channels within the MOF structure, potentially leading to enhanced gas uptake and selectivity.

Experimental Protocols

Synthesis of this compound (VDP)

A general procedure for the synthesis of 1,2-bis(4-pyridyl)ethene (this compound) involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[4]

Materials:

  • 4-methylpyridine

  • 4-pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Acetic acid

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of LDA in THF is cooled to -70 °C.

  • 4-methylpyridine is added to the cooled LDA solution.

  • Under light-avoiding conditions, 4-pyridinecarboxaldehyde is added dropwise with continuous stirring.

  • The reaction mixture is then refluxed in the presence of acetic acid for 24 hours.

  • The resulting yellow solution is subjected to rotary evaporation to isolate the crude product.

  • The solid product is purified using column chromatography to yield the target compound.

Synthesis of Silver this compound Coordination Polymers for Anion Exchange

The following is a representative protocol for the synthesis of silver-VDP coordination polymers, as described in recent literature.[1][2][3]

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (VDP)

  • Deionized water

  • Methanol

Procedure:

  • A solution of AgNO₃ in deionized water is prepared.

  • A solution of VDP in methanol is prepared.

  • The VDP solution is slowly added to the AgNO₃ solution with stirring.

  • The resulting mixture is stirred for a specified period at room temperature.

  • The white precipitate is collected by vacuum filtration, washed with deionized water and methanol, and dried in air.

Anion Exchange Experiment:

  • The synthesized silver-VDP nitrate coordination polymer is dispersed in an aqueous solution containing the target anions (e.g., perrhenate and chromate).

  • The suspension is stirred for a set period.

  • The solid is then filtered, and the concentration of the anions in the filtrate is analyzed using techniques such as ion chromatography to determine the adsorption capacity.

Anion_Exchange_Workflow cluster_synthesis Synthesis of Ag-VDP cluster_exchange Anion Exchange AgNO3 AgNO₃ Solution Mixing Mixing and Stirring AgNO3->Mixing VDP VDP Solution VDP->Mixing Filtration Filtration and Washing Mixing->Filtration Ag_VDP_CP [Ag(VDP)][NO₃] Filtration->Ag_VDP_CP Dispersion Dispersion and Stirring Ag_VDP_CP->Dispersion Anion_Solution Aqueous Anion Solution (e.g., ReO₄⁻, CrO₄²⁻) Anion_Solution->Dispersion Separation Filtration Dispersion->Separation Analysis Analysis of Filtrate (e.g., Ion Chromatography) Separation->Analysis

Caption: Workflow for the synthesis and anion exchange testing of a silver-VDP coordination polymer.

Conclusion

This compound presents a compelling alternative to more conventional linkers in the design of coordination polymers and MOFs. Its inherent rigidity, planarity, and favorable electronic properties contribute to the formation of more stable materials with enhanced performance, particularly in anion exchange applications. While further research is needed to fully elucidate its advantages across a broader spectrum of applications, the existing data strongly suggests that VDP is a promising building block for the development of next-generation functional materials. The detailed experimental protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile linker in their own investigations.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4,4'-Vinylenedipyridine is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure a secure laboratory environment.

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are critical to prevent exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. Below is a summary of recommended equipment when handling this compound.

PPE CategorySpecificationPurpose
Eye & Face Protection Chemical splash goggles with side-shields or a full-face shield.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves. Butyl rubber or Viton® are recommended based on data for similar pyridine compounds. Nitrile gloves are not recommended for prolonged contact.To prevent skin contact and absorption.[1][4][5]
Body Protection A standard laboratory coat or a chemical-resistant apron. For larger quantities, impervious clothing is recommended.[6]To protect skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[1][7] If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.To avoid inhalation of harmful dust or vapors.

Glove Selection Guidance (Based on Pyridine Data)

Glove MaterialRecommendation for Pyridine
Butyl RubberRecommended
Viton®Recommended
NitrileNot Recommended for prolonged use; suitable for limited splash protection only.[4]
LatexPoor resistance.[8]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure minimizes the risk of accidental exposure and ensures operational consistency.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[5]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Conduct all weighing and transferring of this compound within a chemical fume hood to control dust and vapors.[7]

    • Use non-sparking tools to avoid ignition sources.[1]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

    • Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[5][7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.[1] Do not mix this waste with other waste streams.[1]

  • Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The label should include the chemical name and associated hazards (e.g., Irritant, Toxic).

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7] Never dispose of this compound down the drain.[7]

Emergency Procedures

  • Spills:

    • Small Spills: For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[1][7] Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area immediately and contact your institution's EHS department.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Seek medical attention.

    • Inhalation: Move to fresh air immediately.[7] If breathing is difficult, seek medical attention.

Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_hood Verify Fume Hood & Safety Showers prep_ppe Gather Appropriate PPE prep_hood->prep_ppe prep_equip Prepare Equipment & Reagents prep_ppe->prep_equip handle_ppe Don PPE prep_equip->handle_ppe handle_weigh Weigh & Transfer in Fume Hood handle_ppe->handle_weigh handle_tools Use Non-Sparking Tools handle_weigh->handle_tools handle_close Keep Containers Closed handle_tools->handle_close post_decon Decontaminate Surfaces handle_close->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash post_store Store Chemical Properly post_wash->post_store disp_seg Segregate Waste post_store->disp_seg disp_cont Containerize & Label disp_seg->disp_cont disp_store Store Waste Securely disp_cont->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.